Product packaging for Bis-PEG7-NHS ester(Cat. No.:CAS No. 1334170-02-3)

Bis-PEG7-NHS ester

Katalognummer: B606183
CAS-Nummer: 1334170-02-3
Molekulargewicht: 620.6 g/mol
InChI-Schlüssel: QWDCSPQIVZTPRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis-PEG7-NHS ester is a PEG derivative containing two NHS ester groups. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40N2O15 B606183 Bis-PEG7-NHS ester CAS No. 1334170-02-3

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O15/c29-21-1-2-22(30)27(21)42-25(33)5-7-35-9-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-36-8-6-26(34)43-28-23(31)3-4-24(28)32/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDCSPQIVZTPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122418
Record name 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334170-02-3
Record name 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334170-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG7-NHS Ester: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Bis-PEG7-NHS ester, a homobifunctional crosslinking agent. The information is intended to support researchers and professionals in the fields of bioconjugation, drug delivery, and proteomics.

Core Chemical Properties and Structure

This compound is a chemical compound featuring a polyethylene glycol (PEG) spacer with seven repeating ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups. The hydrophilic PEG chain enhances the solubility of the crosslinker and the resulting conjugates in aqueous environments.[1][2][3] The NHS esters are highly reactive towards primary amines, making this reagent particularly useful for conjugating proteins, peptides, and other amine-containing molecules.[3]

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Formula C26H40N2O15[2]
Molecular Weight 620.61 g/mol
Exact Mass 620.2429
Purity Typically >95-98%
Appearance Varies; can be a viscous liquid or a low melting point solid
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM. The PEG spacer increases aqueous solubility of conjugates.
Storage Conditions -20°C, under inert atmosphere, and protected from moisture.
CAS Number 1334170-02-3
IUPAC Name bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate

Reaction Mechanism and Experimental Considerations

The primary application of this compound lies in its ability to covalently link molecules containing primary amines, such as the N-terminus of proteins or the epsilon-amine of lysine residues. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

G cluster_0 Reaction Protein_NH2 Protein-NH₂ Protein_PEG7_Protein Crosslinked Protein Protein_NH2->Protein_PEG7_Protein Reaction at pH 7-9 Bis_PEG7_NHS This compound Bis_PEG7_NHS->Protein_PEG7_Protein NHS_byproduct NHS (byproduct) Protein_PEG7_Protein->NHS_byproduct

Figure 1: General reaction scheme for protein crosslinking with this compound.

A critical factor influencing the efficiency of this reaction is the pH of the buffer. The optimal pH range for the reaction of NHS esters with primary amines is between 7 and 9. At lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the overall yield of the conjugate.

The stability of the NHS ester in aqueous solution is a key consideration. The table below summarizes the half-life of NHS esters at various pH values.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.041 hour
8.6410 minutes

This data is for general NHS esters and may vary slightly for this compound.

Due to the susceptibility of the NHS ester to hydrolysis, it is recommended to prepare solutions of this compound immediately before use and to avoid storing it in aqueous buffers. For stock solutions, anhydrous organic solvents like DMSO or DMF are preferred.

Experimental Protocols

General Protocol for Protein Crosslinking

This protocol provides a general procedure for crosslinking proteins in solution.

Materials:

  • Protein of interest

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer at pH 7-8. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 250 mM stock solution can be made by dissolving 100 mg of the crosslinker in the appropriate volume of solvent.

  • Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10- to 50-fold molar excess of crosslinker over protein). For example, for a 10-fold molar excess, add 4 µL of a 250 mM crosslinker stock solution per 1 mL of a 0.1 mM protein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Protocol for Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of suspended cells.

Materials:

  • Suspended cells

  • PBS, pH 8

  • This compound

  • Anhydrous DMSO or DMF

  • Quench Solution: 1 M Tris-HCl, pH 7.5

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8).

  • Crosslinker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in the previous protocol.

  • Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature. For temperature-sensitive experiments or to minimize internalization, the incubation can be performed at 4°C.

  • Quenching: Add the Quench Solution to a final concentration of 10-20 mM and incubate for 10 minutes to stop the reaction.

  • Downstream Processing: The crosslinked cells can now be processed for subsequent analysis, such as protein extraction and mass spectrometry.

Detailed Protocol for Peptide Conjugation (Adapted from Leli et al., 2022)

The following is an adapted protocol for the synthesis of a peptide conjugate, based on a similar procedure for a PEG5-bis-NHS ester. This provides a more detailed, citable methodology.

Materials:

  • Peptide with a primary amine (e.g., c(RGDfK))

  • This compound

  • Absolute Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Semipreparative HPLC system for purification

Procedure:

  • Peptide Dissolution: Dissolve the peptide (e.g., 5.0 mg, 8.3 µmol of c(RGDfK)) in absolute DMF (500 µL).

  • Reagent Addition: To the peptide solution, add this compound (1.3 equivalents, 10.4 µmol) and DIPEA (3.5 equivalents, 29.0 µmol).

  • Reaction: The reaction progress can be monitored by analytical HPLC. The reaction is typically complete within 15-60 minutes.

  • Solvent Removal: After the reaction is complete, evaporate the volatile materials under reduced pressure.

  • Purification: Purify the crude product by semipreparative HPLC to obtain the final conjugate.

Applications in Research and Drug Development

This compound is a versatile tool with applications in various areas of life science research and development.

Antibody-Drug Conjugates (ADCs) and PROTACs

A primary application of this compound is in the development of ADCs and Proteolysis Targeting Chimeras (PROTACs). In ADCs, the crosslinker is used to conjugate a cytotoxic drug to an antibody, targeting the drug to specific cells. In PROTACs, it can be used to link a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.

G cluster_0 ADC Synthesis Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Bis_PEG7_NHS This compound Bis_PEG7_NHS->ADC Drug Cytotoxic Drug Drug->ADC

Figure 2: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Protein-Protein Interaction Studies

As a homobifunctional crosslinker, this compound can be used to study protein-protein interactions. By crosslinking interacting proteins, the complex can be stabilized for subsequent analysis by techniques such as SDS-PAGE and mass spectrometry. This can help in identifying interaction partners and mapping interaction interfaces.

Bioconjugation and Surface Modification

The hydrophilic nature of the PEG spacer makes this compound suitable for a wide range of bioconjugation applications where maintaining the solubility and stability of the resulting conjugate is important. This includes labeling proteins with fluorescent dyes or biotin, and modifying surfaces for biomolecule immobilization.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its well-defined structure, reactivity towards primary amines, and the hydrophilicity imparted by the PEG spacer make it a versatile crosslinker for a variety of applications, from the construction of complex biotherapeutics like ADCs to fundamental studies of protein interactions. Careful consideration of experimental parameters, particularly pH, is crucial for achieving optimal results in conjugation reactions. While specific, detailed protocols for the PEG7 variant in peer-reviewed literature are scarce, the provided general protocols and adapted procedures offer a solid foundation for its successful implementation in the laboratory.

References

Bis-PEG7-NHS ester molecular weight and formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG7-NHS ester, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) ester groups at either end of a seven-unit PEG chain.[1][2] The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, mitigating issues of aggregation and precipitation often associated with more hydrophobic crosslinkers.[1][3] The NHS esters are highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[3]

Quantitative Data Summary
PropertyValueReferences
Molecular Weight 620.60 g/mol
Exact Mass 620.2429
Chemical Formula C26H40N2O15
Purity >98%
CAS Number 1334170-02-3
Spacer Arm Length 28.6 Å (25 atoms)
Solubility DMSO, DMF, DCM, Acetonitrile, Methylene chloride
Storage Conditions -20°C, under desiccant

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several key areas of biopharmaceutical research:

  • Antibody-Drug Conjugates (ADCs): This crosslinker is employed in the synthesis of ADCs, where it links a cytotoxic drug to an antibody.

  • PROTACs: It serves as a linker in the creation of PROTACs, which are designed to induce the degradation of specific target proteins.

  • Bioconjugation: It is used for the intermolecular and intramolecular crosslinking of proteins and other biomolecules containing primary amines.

  • Surface Modification: The hydrophilic PEG chain can be used to modify surfaces to reduce non-specific binding.

Experimental Protocol: General Protein-Protein Crosslinking

This protocol outlines a general procedure for crosslinking two proteins using this compound. Optimization is often necessary for specific applications.

Materials:

  • This compound

  • Protein 1 and Protein 2

  • Conjugation Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: Buffer containing primary amines, e.g., Tris-Buffered Saline (TBS) or glycine solution

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the proteins in the Conjugation Buffer to a desired concentration (e.g., 0.1 mM).

  • Crosslinker Stock Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). The reagent is moisture-sensitive, so prolonged storage of the stock solution is not recommended.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein conjugation using this compound.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product ProteinA Protein A + Primary Amine (-NH2) Conjugate Conjugated Protein A-Linker + Stable Amide Bond ProteinA->Conjugate Covalent Bond Formation Crosslinker This compound + NHS Ester Crosslinker->Conjugate Conditions pH 7.0 - 8.0 Room Temperature

Fig 1. Amine-reactive conjugation pathway.

start Start: Prepare Protein Solution prepare_crosslinker Prepare this compound Stock Solution start->prepare_crosslinker reaction Incubate Reaction Mixture prepare_crosslinker->reaction Add to Protein Solution quench Quench Reaction reaction->quench purify Purify Conjugate quench->purify analyze Analyze Product purify->analyze

Fig 2. Experimental workflow for bioconjugation.

References

The Role of the PEG7 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, the precise chemical linkage of molecular components is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene glycol (PEG) spacers have become a cornerstone in the design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive examination of the seven-unit PEG spacer (PEG7), elucidating its role in modulating the physicochemical and biological properties of bioconjugates. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of key processes, this document serves as a resource for the rational design and implementation of PEG7 spacers in next-generation therapeutics.

The incorporation of a PEG7 spacer, a discrete and hydrophilic chain of seven ethylene glycol units, offers a unique balance of properties that address common challenges in bioconjugate development.[1] Its defined length, flexibility, and hydrophilicity can significantly enhance solubility, optimize pharmacokinetics, and provide the necessary spatial orientation for effective biological interactions.[1][3]

Core Principles and Advantages of the PEG7 Spacer

The strategic integration of a PEG7 spacer into a bioconjugate imparts several key advantages that can enhance its therapeutic potential. These benefits stem from the inherent chemical nature of the polyethylene glycol chain.

  • Enhanced Hydrophilicity and Solubility: A primary benefit of the PEG7 spacer is its ability to increase the hydrophilicity of the bioconjugate. Many potent cytotoxic payloads used in ADCs and the large, complex structures of PROTACs are often hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG7 spacer can mitigate this, improving solubility and stability in aqueous environments.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy for improving the pharmacokinetic profile of therapeutic molecules. The PEG7 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate. This is attributed to the formation of a hydration shell around the molecule, which increases its hydrodynamic size and shields it from renal clearance and proteolytic degradation.

  • Reduced Immunogenicity and Toxicity: By masking potential epitopes on the bioconjugate, the PEG7 spacer can reduce the risk of an immune response. This shielding effect can also minimize non-specific uptake by healthy cells, thereby reducing off-target toxicity and improving the overall safety profile of the therapeutic.

  • Optimal Spacing and Flexibility: The defined length of the PEG7 spacer provides precise spatial control between the conjugated molecules. In ADCs, this ensures that the cytotoxic payload does not sterically hinder the antibody's binding to its target antigen. For PROTACs, the linker length is critical for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ligase, which is a prerequisite for protein degradation.

Quantitative Impact of PEG7 Spacers

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. While extensive studies directly comparing a full series of PEG lengths including PEG7 are not always available, the following tables summarize representative data on how PEG spacer length can influence the properties of ADCs and PROTACs.

Impact of PEG Spacer Length on ADC Pharmacokinetics

A systematic evaluation of the effect of PEG spacer length on the pharmacokinetics of an ADC with a drug-to-antibody ratio (DAR) of 8 demonstrated that increasing the PEG length leads to a decrease in systemic clearance and an increase in exposure. A plateau is reached around a PEG8 linker, suggesting that a PEG7 linker would exhibit a pharmacokinetic profile approaching that of the parent antibody.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Data adapted from Burke et al., 2017.
Comparative Properties of a Hypothetical PROTAC with Varying PEG Linker Lengths

The following table illustrates the potential impact of varying PEG linker lengths on the physicochemical and biological properties of a hypothetical PROTAC molecule. The PEG7 spacer often represents a favorable balance of properties, leading to potent degradation of the target protein.

LinkerMolecular Weight ( g/mol )Calculated logPAqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)Ternary Complex Stability (Kd, nM)Target Degradation (DC50, nM)
PEG3~6503.2152.55075
PEG5~7402.8303.13540
PEG7 ~830 2.4 55 3.5 20 15
PEG9~9202.0803.22525
PEG11~10101.6>1002.84560
Table 2: Representative data on how varying PEG linker lengths can impact the properties of a hypothetical PROTAC molecule. Data conceptualized from information in BenchChem, 2025.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, characterization, and evaluation of bioconjugates containing a PEG7 spacer.

Protocol 1: ADC Conjugation using a Propargyl-PEG7-Acid Linker via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-modified antibody with a drug functionalized with a Propargyl-PEG7-acid linker.

Materials:

  • Azide-modified antibody

  • Drug-Propargyl-PEG7-acid conjugate

  • Copper (II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Organic solvent (e.g., DMSO)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.

    • Prepare a 200 mM stock solution of THPTA in ultrapure water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in ultrapure water.

    • Dissolve the azide-modified antibody in the conjugation buffer.

    • Dissolve the Drug-Propargyl-PEG7-acid conjugate in DMSO.

  • Catalyst Complex Formation:

    • Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.

    • Let the mixture stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • Combine the azide-antibody solution with the Drug-Propargyl-PEG7-acid solution in a reaction vessel. A 5-10 fold molar excess of the drug-linker is typically used.

    • Add the pre-formed Cu(I)/THPTA complex to the antibody/drug mixture.

    • Initiate the click reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove unreacted drug-linker and catalyst components using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for analyzing the DAR of an ADC using HIC.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0

Procedure:

  • Mobile Phase Preparation:

    • Prepare and degas both mobile phases.

  • Chromatography Conditions:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-50 µg of the ADC sample.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes at a flow rate of 0.5-1.0 mL/min.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to different drug-loaded species (the unconjugated antibody, DAR 0, will elute first).

    • Integrate the area of each peak.

    • Calculate the average DAR by summing the product of the percentage of each peak area and its corresponding DAR value, then dividing by 100.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Kinetic Solubility Assay

This protocol outlines a method for determining the kinetic solubility of a PEG7-drug conjugate.

Materials:

  • PEG7-drug conjugate (lyophilized powder or DMSO stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microtiter plates

  • Nephelometer or UV-Vis spectrophotometer

  • Filtration apparatus (for UV-Vis method)

Procedure (Shake-Flask Method):

  • Add an excess amount of the lyophilized PEG7-drug conjugate to a known volume of the aqueous buffer.

  • Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved conjugate in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Visualizing Key Processes with Graphviz

The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts in bioconjugation where a PEG7 spacer plays a critical role.

ADC_Conjugation_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Ab Antibody Reaction Bioconjugation Reaction Ab->Reaction Drug Payload Drug->Reaction Linker PEG7 Linker Linker->Reaction Purify Purification (e.g., SEC, HIC) Reaction->Purify ADC Antibody-Drug Conjugate (ADC) Purify->ADC Analysis DAR Analysis (HIC, LC-MS) ADC->Analysis

Workflow for ADC synthesis and characterization.

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC (with PEG7 Linker) PROTAC->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

The PEG7 spacer is a versatile and powerful tool in the field of bioconjugation, offering a means to significantly improve the physicochemical and pharmacological properties of advanced therapeutics like ADCs and PROTACs. Its ability to enhance solubility, optimize pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable component in the design of next-generation drugs. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers to leverage the benefits of the PEG7 spacer in their drug development programs. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, the rational design and application of discrete PEG spacers like PEG7 will be paramount in realizing the full therapeutic potential of bioconjugates.

References

A Technical Guide to the Solubility of Bis-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG7-NHS ester, a homobifunctional crosslinker commonly used in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is critical for its effective use in developing stable and efficient bioconjugates. This document outlines its solubility in various solvents, provides guidance on handling and experimental protocols, and discusses the key factors influencing its stability.

Core Concepts: Structure and Solubility

This compound is a polyethylene glycol (PEG) based crosslinker containing two N-hydroxysuccinimide (NHS) ester functional groups. The central PEG chain is hydrophilic and increases the aqueous solubility of the resulting conjugate, while the terminal NHS esters are reactive towards primary amines.[1][2][3] However, the NHS ester groups themselves are susceptible to hydrolysis in aqueous environments, a critical factor to consider when preparing solutions.[4]

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents. Due to its reactive nature in aqueous solutions, long-term storage in buffers is not recommended.[4] Anhydrous organic solvents are the preferred choice for preparing stock solutions.

SolventReported SolubilityMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL161.13 mMUltrasonic assistance may be required for dissolution.
Dimethylformamide (DMF)SolubleNot specifiedA common solvent for NHS esters.
Dimethylacetamide (DMAC)SolubleNot specifiedRecommended as a suitable anhydrous solvent.
Methylene ChlorideSolubleNot specifiedA suitable organic solvent.
AcetonitrileSolubleNot specifiedA suitable organic solvent.
Aqueous BuffersNot Recommended for StorageNot applicableSusceptible to rapid hydrolysis, especially at neutral to high pH.

Note: The quantitative data is based on information from product data sheets. It is always recommended to perform small-scale solubility tests for your specific application and lot of reagent.

Factors Influencing Solubility and Stability

The utility of this compound is intrinsically linked to its solubility and the stability of the NHS ester groups.

  • Solvent Polarity: The PEG component of the molecule enhances its solubility in a range of solvents. While it is soluble in polar aprotic solvents like DMSO and DMF, the overall solubility is a balance between the hydrophilic PEG chain and the more hydrophobic NHS ester ends.

  • Hydrolysis of NHS Esters: The primary factor limiting the use of this compound in aqueous solutions is the hydrolysis of the NHS ester. This reaction is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with an increase in pH. The half-life of NHS esters can range from hours at pH 7 to mere minutes at pH 8.6. This competing reaction reduces the efficiency of the desired amidation reaction with the target molecule.

  • Solvent Purity: For the preparation of stock solutions, it is crucial to use anhydrous (dry) organic solvents. The presence of water in solvents like DMSO or DMF will lead to the gradual hydrolysis of the NHS ester, even during storage.

Experimental Protocols

Recommended Procedure for Preparing a Stock Solution:

To minimize hydrolysis, this compound should be dissolved in an anhydrous water-miscible organic solvent immediately before use.

  • Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture onto the product.

  • Solvent Selection: Use a high-purity, anhydrous grade of DMSO or DMF.

  • Dissolution: Add the desired volume of the anhydrous solvent to the vial to achieve the target concentration (e.g., 10 mg/mL). If necessary, use an ultrasonic bath to aid dissolution.

  • Immediate Use: This stock solution should be used immediately for the conjugation reaction. It is not recommended to store aqueous solutions of NHS esters. If storage of an organic stock solution is necessary, it should be stored at -20°C with desiccation, and exposure to moisture should be minimized.

General Protocol for a Conjugation Reaction:

  • Prepare the Amine-Containing Molecule: Dissolve the protein or other amine-containing molecule in an amine-free buffer at a pH range of 7.2-8.5. Common buffers include phosphate, borate, or carbonate. Avoid buffers containing primary amines like Tris, as they will compete in the reaction.

  • Add the NHS Ester Stock Solution: Add the freshly prepared stock solution of this compound in organic solvent to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.

  • Reaction Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may need to be determined empirically.

  • Quenching the Reaction: The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine.

  • Purification: Remove excess crosslinker and byproducts using dialysis or gel filtration.

Visualizing Experimental Workflows

The following diagrams illustrate the key decision-making and experimental processes for working with this compound.

G cluster_prep Reagent Preparation start Start: Obtain this compound equilibrate Equilibrate vial to room temperature start->equilibrate open_vial Open vial in low humidity environment equilibrate->open_vial add_solvent Add anhydrous organic solvent (e.g., DMSO, DMF) open_vial->add_solvent dissolve Dissolve with vortexing or sonication add_solvent->dissolve stock_solution Fresh Stock Solution Ready for Use dissolve->stock_solution

Workflow for Preparing this compound Stock Solution

G cluster_reaction Conjugation Reaction Pathway cluster_competing Competing Reactions start Start: Amine-containing molecule in amine-free buffer (pH 7.2-8.5) add_crosslinker Add fresh this compound stock solution start->add_crosslinker incubate Incubate reaction (RT or 4°C) add_crosslinker->incubate aminolysis Desired Aminolysis: Stable Amide Bond Formation incubate->aminolysis hydrolysis Undesired Hydrolysis: Inactive Carboxylate incubate->hydrolysis quench Quench reaction with amine-containing buffer (e.g., Tris) aminolysis->quench purify Purify conjugate (Dialysis, Gel Filtration) quench->purify final_product Purified Bioconjugate purify->final_product

General Pathway for Amine-Reactive Conjugation

References

Applications of Homobifunctional NHS Esters in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of homobifunctional N-hydroxysuccinimide (NHS) esters in the field of proteomics. These reagents are pivotal for studying protein-protein interactions (PPIs), elucidating protein complex topology, and investigating protein conformation. Through chemical cross-linking mass spectrometry (XL-MS), homobifunctional NHS esters provide distance constraints that are crucial for understanding the three-dimensional structure of proteins and their complexes.

Introduction to Homobifunctional NHS Esters

Homobifunctional NHS esters are chemical cross-linkers that possess two identical NHS ester reactive groups at either end of a spacer arm.[1] These reactive groups form stable amide bonds primarily with the primary amines found in the ε-amino group of lysine residues and the N-termini of polypeptides.[1][2] The reaction is most efficient in a pH range of 7.0-9.0.[1][2] The choice between different homobifunctional NHS esters often depends on the specific application, with key considerations being the length of the spacer arm, its water solubility, and its cell membrane permeability.

Core Applications in Proteomics

The primary application of homobifunctional NHS esters in proteomics is to covalently link spatially proximate amino acid residues within a protein or between interacting proteins. This "freezes" interactions, including weak or transient ones, allowing for their subsequent identification and analysis. Key applications include:

  • Mapping Protein-Protein Interactions: By cross-linking interacting proteins, researchers can identify direct binding partners and map the topology of protein complexes.

  • Structural Elucidation: The distance constraints provided by the cross-linker's spacer arm are used to refine computational models of protein and protein complex structures.

  • Studying Protein Dynamics: Quantitative cross-linking approaches can reveal changes in protein conformation and interaction dynamics in response to stimuli, such as ligand binding or post-translational modifications.

Data Presentation: Quantitative Analysis

Quantitative cross-linking mass spectrometry (qXL-MS) allows for the comparison of protein structures and interactions under different conditions. This can be achieved through label-free methods or by using stable isotope labeling.

Comparison of Common Homobifunctional NHS Esters

The selection of an appropriate cross-linker is critical for a successful XL-MS experiment. The table below summarizes the properties of some commonly used homobifunctional NHS esters.

Cross-linkerFull NameSpacer Arm Length (Å)Water SolubleCell Membrane PermeableKey Characteristics
DSS Disuccinimidyl suberate11.4NoYesIdeal for intracellular cross-linking. Must be dissolved in an organic solvent like DMSO or DMF.
BS3 Bis(sulfosuccinimidyl) suberate11.4YesNoIdeal for cell surface cross-linking due to its charged nature.
DSG Disuccinimidyl glutarate7.7NoYesShorter spacer arm than DSS, useful for probing closer interactions.
BS2G Bis(sulfosuccinimidyl) glutarate7.7YesNoWater-soluble analog of DSG for cell surface applications.
Representative Quantitative Cross-Linking Data

The following table illustrates how quantitative data from a hypothetical qXL-MS experiment comparing a treated versus an untreated sample might be presented. The data shows the relative abundance of specific cross-linked peptides, indicating changes in protein conformation or interaction.

Cross-linked PeptidesProtein(s)Log2 Fold Change (Treated/Untreated)p-valueInterpretation
Peptide A (K123) - Peptide B (K45)Protein X - Protein Y2.50.001Increased interaction between Protein X and Protein Y upon treatment.
Peptide C (K78) - Peptide D (K91)Protein Z-1.80.005Conformational change in Protein Z, bringing lysines 78 and 91 further apart.
Peptide E (K210) - Peptide F (K250)Protein Z0.10.85No significant conformational change in this region of Protein Z.

Experimental Protocols

Detailed methodologies are crucial for reproducible XL-MS experiments. Below are protocols for common applications of homobifunctional NHS esters.

Protocol 1: In Vitro Protein Cross-linking with DSS

This protocol is adapted for cross-linking purified proteins or protein complexes in solution.

Materials:

  • Purified protein sample in a compatible buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid amine-containing buffers like Tris.

  • DSS (Disuccinimidyl suberate).

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • SDS-PAGE reagents.

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is at a suitable concentration (typically 0.1-2 mg/mL).

  • Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO or DMF to a concentration of 25 mM.

  • Cross-linking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically in the range of 0.25-2 mM. The optimal concentration should be determined empirically. A 20- to 50-fold molar excess of cross-linker to protein is a common starting point for samples < 5mg/mL.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species. For mass spectrometry analysis, the sample would proceed to protein digestion, peptide enrichment, and LC-MS/MS.

Protocol 2: Cell Surface Protein Cross-linking with BS3

This protocol is designed for cross-linking proteins on the surface of intact cells.

Materials:

  • Suspension or adherent cells.

  • Ice-cold PBS (Phosphate-Buffered Saline), pH 8.0.

  • BS3 (Bis(sulfosuccinimidyl) suberate).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells in ice-cold PBS to a concentration of approximately 25 x 10^6 cells/mL.

  • Prepare BS3 Solution: Immediately before use, dissolve BS3 in water or PBS to the desired concentration (e.g., 20 mM).

  • Cross-linking Reaction: Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C to minimize internalization of the cross-linker.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis and Downstream Analysis: Pellet the cells by centrifugation and proceed with cell lysis and subsequent analysis, such as immunoprecipitation or mass spectrometry.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.

Experimental Workflow for XL-MS

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results Protein Sample Protein Sample Cross-linking Cross-linking Protein Sample->Cross-linking Add NHS Ester Quenching Quenching Cross-linking->Quenching Stop Reaction Digestion Digestion Quenching->Digestion Trypsin LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Cross-link Identification Cross-link Identification Data Analysis->Cross-link Identification Structural Modeling Structural Modeling Cross-link Identification->Structural Modeling Interaction Network Interaction Network Cross-link Identification->Interaction Network

General workflow for a cross-linking mass spectrometry experiment.
Signaling Pathway Perturbation Analysis

Signaling_Pathway A1 Receptor B1 Kinase A A1->B1 activates C1 Effector B1->C1 phosphorylates XL-MS Analysis XL-MS Analysis A2 Receptor B2 Kinase A A2->B2 inhibited D2 Kinase B A2->D2 alternative pathway C2 Effector B2->C2 no phosphorylation D2->C2 compensatory phosphorylation Quantification Quantification XL-MS Analysis->Quantification Compare Cross-link Abundance

Using qXL-MS to study signaling pathway rearrangements.
Protein Complex Topology

Mapping subunit arrangement in a protein complex using distance constraints.

Conclusion

Homobifunctional NHS esters are indispensable tools in modern proteomics, enabling the detailed investigation of protein interactions and structures. The combination of chemical cross-linking with advanced mass spectrometry techniques provides a powerful approach to unravel the complexity of the proteome. The methodologies and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively apply these reagents in their own work, ultimately contributing to a deeper understanding of biological systems and the development of novel therapeutics.

References

An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive crosslinking chemistry, a cornerstone technique in modern biochemistry, drug development, and diagnostics. We will delve into the core principles of this chemistry, explore the various classes of amine-reactive crosslinkers, and provide detailed experimental protocols for their application. Quantitative data is summarized for easy comparison, and key concepts are visualized through diagrams to facilitate a deeper understanding.

Core Principles of Amine-Reactive Crosslinking

Amine-reactive crosslinking is a chemical method used to covalently link molecules by targeting primary amine groups (-NH₂).[1] These groups are readily available in biological macromolecules, primarily at the N-terminus of polypeptide chains and on the side chains of lysine residues.[2][3] The fundamental principle involves an electrophilic-nucleophilic reaction where the amine group acts as a nucleophile, attacking an electrophilic functional group on the crosslinker to form a stable covalent bond.[1][2]

The most prevalent and widely utilized amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.

  • N-Hydroxysuccinimide (NHS) Esters: These are the most common type of amine-reactive crosslinkers. They react with primary amines through nucleophilic acyl substitution to form stable and irreversible amide bonds, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient under neutral to slightly alkaline conditions (pH 7.2-9.0). A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce crosslinking efficiency.

  • Imidoesters: These crosslinkers also react with primary amines but form amidine bonds. This reaction is favored at a more alkaline pH (typically pH 8-10). A key feature of the resulting amidine bond is that it is protonated and positively charged at physiological pH, which can help preserve the native charge of the modified protein.

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be categorized based on the nature of their reactive groups and the characteristics of their spacer arms.

  • Homobifunctional Crosslinkers: These reagents possess two identical amine-reactive groups. They are typically used in a single-step reaction to link molecules containing primary amines, making them suitable for studying protein-protein interactions and creating protein polymers.

  • Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation. This provides greater control over the crosslinking process and minimizes the formation of unwanted polymers. A common configuration is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.

  • Spacer Arm Characteristics: The spacer arm connects the two reactive ends of the crosslinker. Its properties are a critical consideration in experimental design:

    • Length: The length of the spacer arm determines the distance between the two conjugated molecules. Different lengths can be used to probe the proximity of interacting proteins.

    • Cleavability: Some crosslinkers have cleavable spacer arms, containing linkages such as disulfide bonds (cleaved by reducing agents) or esters (cleaved by hydrolysis). This feature is particularly useful for applications like mass spectrometry-based identification of crosslinked peptides or the controlled release of drugs from antibody-drug conjugates (ADCs).

    • Solubility: The solubility of a crosslinker is determined by its chemical structure. Water-soluble crosslinkers, often containing sulfonate groups (sulfo-NHS esters), are ideal for reactions in aqueous buffers without the need for organic solvents and are generally membrane-impermeable. Water-insoluble crosslinkers can permeate cell membranes, making them suitable for intracellular crosslinking.

Quantitative Data of Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is crucial for the success of a conjugation experiment. The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers to aid in this selection process.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

CrosslinkerSpacer Arm Length (Å)Cleavable?Water Soluble?Membrane Permeable?Reactive Groups
DSS (Disuccinimidyl suberate)11.4NoNoYesNHS ester
BS3 (Bis[sulfosuccinimidyl] suberate)11.4NoYesNoSulfo-NHS ester
DSG (Disuccinimidyl glutarate)7.7NoNoYesNHS ester
DSP (Dithiobis[succinimidyl propionate])12.0Yes (Disulfide)NoYesNHS ester
DTSSP (3,3'-Dithiobis[sulfosuccinimidyl propionate])12.0Yes (Disulfide)YesNoSulfo-NHS ester
EGS (Ethylene glycol bis[succinimidyl succinate])16.1NoNoYesNHS ester

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

CrosslinkerSpacer Arm Length (Å)Cleavable?Water Soluble?Membrane Permeable?Reactive Group 1 (Amine-Reactive)Reactive Group 2
SMCC (Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate)8.3NoNoYesNHS esterMaleimide
Sulfo-SMCC (Sulfosuccinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate)8.3NoYesNoSulfo-NHS esterMaleimide
SPDP (N-Succinimidyl 3-[2-pyridyldithio]propionate)6.8Yes (Disulfide)NoYesNHS esterPyridyldithiol
LC-SPDP (Succinimidyl 6-(3-[2-pyridyldithio]propionamido)hexanoate)15.7Yes (Disulfide)NoYesNHS esterPyridyldithiol
SIA (N-Succinimidyl iodoacetate)1.5NoNoYesNHS esterIodoacetyl
SANPAH (N-Succinimidyl-6-[4'-azido-2'-nitrophenylamino]hexanoate)18.2NoNoYesNHS esterPhenyl azide (Photoreactive)

Mandatory Visualizations

To further elucidate the core concepts and workflows, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_products Products NHS_Ester NHS Ester (Electrophile) Amide_Bond Stable Amide Bond (R-NH-CO-R') NHS_Ester->Amide_Bond Forms NHS_Byproduct N-Hydroxysuccinimide (Leaving Group) NHS_Ester->NHS_Byproduct Releases Primary_Amine Primary Amine (R-NH₂) (Nucleophile) Primary_Amine->NHS_Ester Nucleophilic Attack

Reaction mechanism of an NHS ester with a primary amine.

G start Start protein_prep Prepare Protein Sample (in amine-free buffer, pH 7.2-8.5) start->protein_prep reaction Mix Protein and Crosslinker (Incubate at RT or 4°C) protein_prep->reaction crosslinker_prep Prepare Crosslinker Solution (e.g., DSS in DMSO) crosslinker_prep->reaction quench Quench Reaction (e.g., add Tris or Glycine) reaction->quench analysis Analyze Crosslinked Products (SDS-PAGE, Mass Spectrometry) quench->analysis end End analysis->end

General workflow for homobifunctional crosslinking.

G cluster_workflow EGFR Dimerization Analysis using BS3 Crosslinking cell_culture Culture Cells Expressing EGFR ligand_stimulation Stimulate with EGF (to induce dimerization) cell_culture->ligand_stimulation no_ligand_control Control: No EGF Stimulation cell_culture->no_ligand_control crosslinking Add BS3 Crosslinker (cell-impermeable) ligand_stimulation->crosslinking no_ligand_control->crosslinking quench Quench Reaction crosslinking->quench lysis Lyse Cells quench->lysis analysis Analyze by SDS-PAGE & Western Blot (Detect EGFR monomer and dimer) lysis->analysis

Workflow for studying EGFR dimerization using BS3 crosslinking.

Experimental Protocols

The following are generalized protocols for common applications of amine-reactive crosslinkers. It is important to note that optimization is often necessary for specific applications.

Protocol for Protein-Protein Crosslinking using a Homobifunctional NHS Ester (e.g., BS3)

This protocol is suitable for identifying and characterizing protein-protein interactions.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

  • Homobifunctional NHS ester crosslinker (e.g., BS3).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinker in an appropriate solvent (e.g., water for BS3). The crosslinker should be equilibrated to room temperature before opening the vial to prevent moisture condensation.

  • Crosslinking Reaction: Add the crosslinker to the protein solution to achieve the desired final concentration (typically in the range of 0.25-5 mM).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked complexes.

Protocol for Antibody-Drug Conjugation (ADC) using a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol provides a general two-step procedure for creating an antibody-drug conjugate.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • Heterobifunctional crosslinker (e.g., SMCC).

  • Thiol-containing drug.

  • Anhydrous DMSO or DMF.

  • Desalting column.

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5).

Procedure:

  • Antibody Activation (Amine Reaction): a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. c. Incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.

  • Drug Conjugation (Sulfhydryl Reaction): a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.

  • Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.

Protocol for Protein Immobilization on a Surface

This protocol describes the covalent attachment of a protein to an amine-reactive surface.

Materials:

  • Amine-reactive surface (e.g., NHS-ester coated plate).

  • Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Blocking buffer (e.g., 1 M ethanolamine or 100 mM glycine).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the surface several times with the wash buffer to remove unbound protein.

  • Blocking: Add the blocking buffer and incubate for 30-60 minutes at room temperature to quench any unreacted amine-reactive groups on the surface.

  • Final Wash: Wash the surface again with the wash buffer. The surface is now ready for use in downstream applications such as immunoassays.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.

References

A Beginner's In-depth Technical Guide to Bis-PEG7-NHS Ester for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG7-NHS ester, a homobifunctional crosslinker, for those new to protein modification. It covers the fundamental chemistry, detailed experimental procedures, and critical parameters for successful bioconjugation.

Introduction to this compound

This compound is a valuable tool in bioconjugation, featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of a seven-unit polyethylene glycol (PEG) spacer.[1][2] The NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4] The hydrophilic PEG linker enhances the solubility of the resulting conjugate and provides a flexible spacer arm.[5] This reagent is particularly useful for applications such as inducing protein dimerization, intramolecular crosslinking, and as a linker in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure:

Caption: Chemical Structure of this compound.

Core Principles of NHS Ester Chemistry

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Reaction Mechanism:

G Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Intermediate Conjugate Protein-NH-CO-PEG7-... (Stable Amide Bond) Intermediate->Conjugate Amide Bond Formation NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Release of Leaving Group

Caption: NHS Ester Reaction with a Primary Amine.

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH and can significantly reduce conjugation efficiency.

Quantitative Data for Reaction Optimization

Successful protein modification with this compound requires careful consideration of several quantitative parameters.

Table 1: Half-life of NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on the pH and temperature of the reaction buffer. Higher pH and temperature lead to faster hydrolysis.

pHTemperatureHalf-life
7.00°C4 to 5 hours
7.4Room Temp.~2 hours
8.04°C~1 hour
8.64°C10 minutes
Table 2: Recommended Reaction Parameters

The optimal conditions for your specific protein and application should be determined empirically. This table provides a starting point for optimization.

ParameterRecommended Range/ValueNotes
Molar Excess of NHS Ester 10- to 50-fold over proteinFor intramolecular crosslinking, a higher molar excess (100- to 1000-fold) and lower protein concentration (<1 mg/mL) may be used. For simple labeling, a 20-fold excess is a good starting point.
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction pH 7.2 - 8.5A pH of 8.3 is often considered optimal for balancing amine reactivity and NHS ester stability. For pH-sensitive proteins, a lower pH of 7.4 can be used with a longer incubation time.
Reaction Buffer Phosphate, Borate, or Bicarbonate buffersAvoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction.
Reaction Time 30 minutes to 2 hours at Room Temperature, or 2-4 hours at 4°COptimization is necessary. Longer incubation may be required at lower pH or temperature.
Quenching Agent 1 M Tris-HCl or Glycine, pH ~8.0Add to a final concentration of 20-50 mM to stop the reaction.
Quenching Time 15-30 minutes at Room TemperatureEnsures all unreacted NHS ester is deactivated.
Table 3: Quenching Efficiency

Both Tris and glycine are effective quenching agents. While direct comparative studies on their reaction rates with NHS esters are not extensively published in the provided results, both are widely used to effectively stop the reaction by consuming any remaining active NHS ester groups. Methylamine has also been shown to be an efficient quenching agent.

Quenching AgentFinal ConcentrationNotes
Tris-HCl 20-100 mMA common and effective choice for quenching.
Glycine 20-100 mMAnother widely used and effective quenching agent.
Hydroxylamine ~10 mMCan also be used and may offer advantages in certain applications, such as reversing some side reactions.
Methylamine ~0.4 MShown to be highly efficient and can improve peptide identifications in proteomics workflows by reversing O-acyl esters.

Detailed Experimental Protocol for Protein Dimerization

This protocol provides a step-by-step guide for a beginner to perform a protein dimerization experiment using this compound.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification cluster_analysis Analysis P1 Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) R1 Add NHS Ester to Protein Solution (10-50 fold molar excess) P1->R1 P2 Prepare this compound Stock (10-20 mM in anhydrous DMSO or DMF) P2->R1 R2 Incubate (30-120 min at RT or 2-4h at 4°C) R1->R2 Q1 Add Quenching Buffer (e.g., Tris-HCl to 20-50 mM) R2->Q1 Q2 Incubate (15-30 min at RT) Q1->Q2 PU1 Remove Excess Reagents (Size-Exclusion Chromatography or Dialysis) Q2->PU1 A1 Characterize Conjugate (SDS-PAGE, Mass Spectrometry) PU1->A1

Caption: Experimental Workflow for Protein Modification.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5 (or other suitable amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette

  • Analysis: SDS-PAGE equipment and reagents, Mass Spectrometer (optional)

Procedure:

  • Protein Preparation:

    • Dissolve your protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. It is crucial to use anhydrous solvent to prevent premature hydrolysis of the NHS ester.

  • Crosslinking Reaction:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. For example, for a 100 µL reaction of a 50 µM protein solution, you would add 5-25 µL of a 1 mM stock solution.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. For example, add 2-5 µL of 1 M Tris-HCl to a 100 µL reaction.

    • Incubate for 15 minutes at room temperature to ensure all unreacted NHS ester is deactivated.

  • Purification:

    • Remove excess crosslinker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Analysis:

    • Analyze the purified product by SDS-PAGE. Successful dimerization will result in a band at approximately twice the molecular weight of the monomeric protein.

    • For more detailed characterization, the crosslinked product can be analyzed by mass spectrometry to confirm the mass of the dimer and potentially identify the crosslinked lysine residues.

Applications in Drug Development: ADCs and PROTACs

This compound and similar PEGylated linkers are integral to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC.

HER2 Signaling Pathway and ADC Mechanism:

Many ADCs target the HER2 receptor, which is overexpressed in certain cancers.

G cluster_cell Cancer Cell HER2 HER2 Receptor Internalization Internalization HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK ADC Antibody-Drug Conjugate (ADC) ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Trafficking Payload Cytotoxic Payload (Drug) Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: ADC Targeting the HER2 Signaling Pathway.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Ubiquitin-Proteasome System and PROTAC Mechanism:

G cluster_system Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting

Common issues in protein modification with NHS esters include low conjugation efficiency, protein precipitation, and inconsistent results. A systematic approach to troubleshooting can help overcome these challenges.

G cluster_causes Potential Causes cluster_solutions Solutions Problem Low Conjugation Efficiency C1 NHS Ester Hydrolysis Problem->C1 C2 Incorrect Buffer pH or Composition Problem->C2 C3 Inactive NHS Ester Reagent Problem->C3 C4 Low Protein Concentration Problem->C4 S1 Optimize pH (7.2-8.5) Lower Temperature (4°C) C1->S1 S2 Use Amine-Free Buffers (Phosphate, Borate, Bicarbonate) C2->S2 S3 Use Fresh, Anhydrous DMSO/DMF for Stock Solution C3->S3 S4 Increase Protein Concentration (>1 mg/mL) C4->S4

Caption: Troubleshooting Low Conjugation Efficiency.

By understanding the principles of NHS ester chemistry and carefully controlling the reaction parameters, researchers can successfully utilize this compound for a variety of protein modification applications.

References

A Technical Guide to Hydrophilic Crosslinkers for Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the essential features of hydrophilic crosslinkers, providing a comprehensive resource for their application in biological research and drug development. Hydrophilic crosslinkers are invaluable tools for elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates (ADCs). Their enhanced water solubility minimizes aggregation and precipitation of biomolecules, making them ideal for working with sensitive biological samples in aqueous environments.

Core Concepts of Hydrophilic Crosslinkers

Hydrophilic crosslinkers possess water-soluble properties, typically conferred by the inclusion of sulfonate groups or polyethylene glycol (PEG) chains in their structure. This characteristic is crucial for maintaining the native conformation and function of proteins during the crosslinking reaction. The choice of a hydrophilic crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and whether a cleavable or non-cleavable linkage is required for the specific application.

Reactivity and Specificity

Hydrophilic crosslinkers are designed to react with specific functional groups on biomolecules. The most common targets are primary amines (-NH2), found on lysine residues and the N-terminus of proteins, and sulfhydryl groups (-SH) on cysteine residues.

  • Amine-Reactive Crosslinkers : These typically feature N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with primary amines at physiological to slightly alkaline pH (7.2-9.0).

  • Sulfhydryl-Reactive Crosslinkers : These often contain maleimide groups that react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds.

Homobifunctional vs. Heterobifunctional Crosslinkers
  • Homobifunctional crosslinkers have two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group.

  • Heterobifunctional crosslinkers possess two different reactive groups, allowing for sequential, controlled conjugation of two different molecules. This is particularly useful in creating complex bioconjugates like ADCs.

Cleavable vs. Non-Cleavable Spacer Arms
  • Non-cleavable crosslinkers form a permanent, stable link between the conjugated molecules, which is ideal for applications requiring long-term stability.

  • Cleavable crosslinkers contain a spacer arm with a bond that can be broken under specific conditions (e.g., reduction of a disulfide bond). This feature is advantageous for applications such as identifying crosslinked peptides in mass spectrometry.[1]

Quantitative Data of Common Hydrophilic Crosslinkers

The selection of an appropriate crosslinker is guided by its specific properties. The following tables summarize the quantitative data for a variety of commonly used hydrophilic crosslinkers.

Table 1: Amine-Reactive Homobifunctional Hydrophilic Crosslinkers
CrosslinkerAbbreviationMolecular Weight (Da)Spacer Arm Length (Å)Reactive GroupCleavable?Key Features
Bis(sulfosuccinimidyl) suberateBS3572.4311.4Sulfo-NHS esterNoWater-soluble, membrane-impermeable.[2]
Dithiobis(sulfosuccinimidyl propionate)DTSSP608.5112.0Sulfo-NHS esterYes (Disulfide)Cleavable by reducing agents, useful for mass spectrometry.
Disuccinimidyl glutarateDSG256.207.7NHS esterNoShorter spacer arm for proximity studies.
Bis(succinimidyl) penta(ethylene glycol)BS(PEG)5552.5121.7NHS esterNoPEGylated for enhanced solubility and flexibility.
Bis(succinimidyl) nona(ethylene glycol)BS(PEG)9728.7235.9NHS esterNoLonger PEG chain for greater reach and hydrophilicity.
Table 2: Amine- and Sulfhydryl-Reactive Heterobifunctional Hydrophilic Crosslinkers
CrosslinkerAbbreviationMolecular Weight (Da)Spacer Arm Length (Å)Amine-Reactive GroupSulfhydryl-Reactive GroupCleavable?Key Features
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3Sulfo-NHS esterMaleimideNoWidely used for creating stable antibody-drug conjugates.[3]
Succinimidyl 3-(2-pyridyldithio)propionateSPDP312.366.8NHS esterPyridyldithiolYes (Disulfide)Cleavable linkage, allows for release of conjugated molecule.
Maleimide-PEG4-NHS ester425.3917.6NHS esterMaleimideNoPEG spacer enhances solubility and reduces immunogenicity.
Maleimide-PEG8-NHS ester601.6031.8NHS esterMaleimideNoLonger PEG spacer for increased flexibility and reach.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing hydrophilic crosslinkers.

Co-Immunoprecipitation (Co-IP) using BS3 to Identify Protein-Protein Interactions

This protocol describes the use of BS3 to stabilize protein-protein interactions prior to immunoprecipitation.

Materials:

  • Cells expressing the protein of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • BS3 crosslinker (freshly prepared 5 mM solution in PBS)

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Cell Preparation: Culture and treat cells as required for your experiment.

  • Crosslinking:

    • Wash cells twice with ice-cold PBS.

    • Add the 5 mM BS3 solution to the cells and incubate for 30 minutes at room temperature with gentle tilting.[4]

    • Quench the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[4]

  • Cell Lysis:

    • Wash the crosslinked cells twice with ice-cold PBS.

    • Lyse the cells by adding Lysis Buffer and incubating on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with Wash Buffer.

    • Elute the protein complexes from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Antibody-Drug Conjugate (ADC) Preparation using Sulfo-SMCC

This two-step protocol describes the conjugation of a thiol-containing drug to an antibody using the heterobifunctional crosslinker Sulfo-SMCC.

Materials:

  • Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfo-SMCC

  • Thiol-containing drug

  • Reducing agent (e.g., TCEP)

  • Desalting columns

  • Conjugation Buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)

Procedure:

Step 1: Activation of the Antibody with Sulfo-SMCC

  • Prepare Antibody: Dissolve the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.

  • Prepare Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of ~10 mg/mL. Note: Sulfo-SMCC has limited solubility in buffers with high salt concentrations.

  • Reaction: Add a 5- to 10-fold molar excess of the Sulfo-SMCC solution to the antibody solution. The optimal molar excess depends on the antibody concentration.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of the Activated Antibody to the Thiol-Containing Drug

  • Prepare Thiol-Containing Drug: If the drug contains disulfide bonds, reduce them using a suitable reducing agent like TCEP. Remove the excess reducing agent before proceeding.

  • Conjugation Reaction: Add the thiol-containing drug to the purified, Sulfo-SMCC-activated antibody. The molar ratio of drug to antibody should be optimized for the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight at a pH of 6.5-7.5.

  • Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unreacted drug and other small molecules.

  • Characterization: Characterize the ADC to determine the DAR and confirm its purity and activity.

Visualizations of Workflows and Pathways

Experimental Workflow: Co-Immunoprecipitation with BS3 Crosslinking

CoIP_Workflow start Start: Cell Culture crosslink Crosslink with BS3 start->crosslink quench Quench Reaction crosslink->quench lysis Cell Lysis quench->lysis ip Immunoprecipitation with Specific Antibody lysis->ip wash Wash Beads ip->wash elute Elute Protein Complexes wash->elute analysis Analysis (SDS-PAGE, Western Blot, or Mass Spectrometry) elute->analysis end End analysis->end

Caption: Workflow for Co-IP with BS3 Crosslinking.

Experimental Workflow: ADC Preparation with Sulfo-SMCC

ADC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation ab Antibody activate Activate Antibody ab->activate smcc Sulfo-SMCC smcc->activate purify1 Purify Activated Antibody activate->purify1 conjugate Conjugate to Activated Antibody purify1->conjugate drug Thiol-Containing Drug drug->conjugate purify2 Purify ADC conjugate->purify2

Caption: Workflow for ADC Preparation with Sulfo-SMCC.

Signaling Pathway: EGFR Dimerization Studied by BS3 Crosslinking

The dimerization of the Epidermal Growth Factor Receptor (EGFR) is a critical step in its activation and downstream signaling. The membrane-impermeable and hydrophilic crosslinker BS3 has been successfully used to capture and quantify EGFR dimers on the cell surface upon ligand binding.

EGFR_Dimerization cluster_membrane Cell Membrane EGFR_mono EGFR Monomer EGFR_dimer EGFR Dimer EGFR_mono->EGFR_dimer Dimerization BS3 BS3 Crosslinker EGFR_dimer->BS3 Crosslinks Signaling Downstream Signaling EGFR_dimer->Signaling Activates EGF EGF (Ligand) EGF->EGFR_mono Binds

Caption: EGFR Dimerization and Crosslinking by BS3.

References

A Technical Guide to Bis-PEG7-NHS Ester: A Homobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Bis-PEG7-NHS ester, a versatile homobifunctional crosslinking agent. This document details its chemical properties, applications in bioconjugation, and protocols for its use in creating advanced biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) ester groups at either end of a seven-unit PEG chain. The NHS esters are highly reactive towards primary amines, making this reagent ideal for covalently linking molecules containing these functional groups, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3][4] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates in aqueous environments and can reduce aggregation.[3]

PropertyData
CAS Number 1334170-02-3
Synonyms Bis-dPEG®₇-NHS ester
IUPAC Name bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate
Molecular Formula C26H40N2O15
Molecular Weight 620.61 g/mol
Solubility Soluble in DMSO, DMF, and other anhydrous organic solvents
Reactive Group N-hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH2)

Reaction Mechanism

The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The optimal pH for this reaction is between 7.0 and 8.5. It is crucial to be aware of the competing hydrolysis reaction of the NHS ester, which increases with pH. Therefore, reactions should be performed in amine-free buffers, and the reagent should be protected from moisture.

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general procedure for crosslinking proteins using this compound. Optimal conditions may vary depending on the specific proteins and desired outcome.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.

  • Reaction Setup: Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.

  • Purification: Remove excess reagent and byproducts by desalting, dialysis, or size-exclusion chromatography.

Workflow for Protein Crosslinking

G Experimental Workflow for Protein Crosslinking reagent_prep Prepare fresh Bis-PEG7-NHS ester stock solution in anhydrous DMSO/DMF reaction_setup Add NHS ester solution to protein in amine-free buffer (pH 7.2-8.0) reagent_prep->reaction_setup incubation Incubate for 30-60 min at room temperature or 2 hours on ice reaction_setup->incubation quenching Add quenching buffer (e.g., Tris or Glycine) to stop the reaction incubation->quenching purification Purify the conjugate via desalting, dialysis, or SEC quenching->purification

Caption: A streamlined workflow for protein crosslinking.

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This approach allows for the selective delivery of the drug to cancer cells, minimizing systemic toxicity. This compound can be used to conjugate the drug to the antibody, typically by reacting with lysine residues on the antibody surface. The PEG linker can improve the solubility and pharmacokinetic properties of the ADC.

General Steps for ADC Synthesis:

  • Antibody Modification: If necessary, the antibody is modified to introduce reactive handles. However, with this compound, the native lysine residues can be targeted directly.

  • Linker-Payload Synthesis: A derivative of the cytotoxic drug is synthesized with a reactive group that can be attached to the this compound.

  • Conjugation: The antibody is reacted with the linker-payload construct. The reaction conditions are similar to the general protein crosslinking protocol, with careful control of stoichiometry to achieve the desired drug-to-antibody ratio (DAR).

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, linker, and payload. Characterization is performed to determine the DAR, purity, and biological activity.

Mechanism of Action of an ADC

G Mechanism of Action of an Antibody-Drug Conjugate (ADC) cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC ADC binding 1. ADC binds to target antigen ADC->binding internalization 2. Internalization via endocytosis binding->internalization endosome Endosome internalization->endosome lysosome 3. Fusion with lysosome endosome->lysosome release 4. Linker cleavage and drug release lysosome->release apoptosis 5. Drug induces cell death (apoptosis) release->apoptosis

Caption: The targeted delivery of a cytotoxic drug by an ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. This compound can be used to synthesize PROTACs by linking the two ligands. The length and composition of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

General Steps for PROTAC Synthesis:

  • Ligand Synthesis: The ligands for the target protein and the E3 ligase are synthesized with appropriate functional groups for conjugation.

  • Linker Attachment: The this compound is sequentially reacted with the two ligands. This is often done in a stepwise manner, where the linker is first attached to one ligand, purified, and then reacted with the second ligand.

  • Purification and Characterization: The final PROTAC molecule is purified, typically by HPLC. Its structure and purity are confirmed using analytical techniques such as mass spectrometry and NMR. The biological activity is then assessed by measuring the degradation of the target protein.

Mechanism of Action of a PROTAC

G Mechanism of Action of a PROTAC POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase are recycled Degradation->Recycling

Caption: PROTAC-mediated degradation of a target protein.

References

Methodological & Application

Application Notes and Protocols for Protein-Protein Conjugation using Bis-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-PEG7-NHS ester is a homobifunctional crosslinking agent used to covalently link two protein molecules. The N-hydroxysuccinimide (NHS) esters at both ends of the polyethylene glycol (PEG) spacer react with primary amines (found on lysine residues and the N-terminus of proteins) to form stable amide bonds.[1] The hydrophilic PEG7 spacer arm enhances the solubility of the resulting conjugate and can reduce the potential for aggregation.[1]

This document provides a detailed protocol for the conjugation of two distinct proteins to form a heterodimer using a two-step sequential reaction. This method is designed to minimize the formation of unwanted homodimers. We will use the interaction between Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK), key components of the MAPK/ERK signaling pathway, as a model system.[2][3]

Key Features of this compound:

  • Amine-reactive: Targets primary amines for covalent bond formation.

  • Homobifunctional: Contains two identical NHS ester reactive groups.

  • PEG Spacer: A hydrophilic 7-unit polyethylene glycol chain improves solubility and reduces aggregation.

  • Precise Length: As a discrete PEG (dPEG®) product, it has a defined molecular weight and spacer length, ensuring reproducibility.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein-Protein Conjugation
ParameterRecommended Range/ValueReference
pH 7.2 - 8.5 (Optimal: 8.3-8.5)
Temperature 4°C to Room Temperature (25°C)
Reaction Time 30 minutes to 4 hours
Buffer Amine-free (e.g., Phosphate, Bicarbonate, HEPES, Borate)
NHS Ester Solvent Anhydrous DMSO or DMF
Molar Ratio (Step 1) 1:1 to 1:5 (Protein 1:Crosslinker)
Molar Ratio (Step 2) 1:1 to 1:3 (Activated Protein 1:Protein 2)
Protein Concentration 1 - 10 mg/mL
Table 2: Example Purification and Yield Data for MEK-ERK Conjugation
StepMethodElution ConditionPurity (by SDS-PAGE)Yield
Removal of Excess Crosslinker Size Exclusion Chromatography (SEC) / Desalting ColumnIsocratic elution with reaction buffer>95% (for activated MEK)~90%
Purification of Heterodimer Ion Exchange Chromatography (IEX)Salt Gradient (e.g., 0-1 M NaCl)>90% (for MEK-ERK heterodimer)~40-60%
Table 3: Characterization of MEK-ERK Conjugate using SEC-MALS
SpeciesElution Volume (mL)Molecular Weight (kDa) - TheoreticalMolecular Weight (kDa) - Measured
MEK (monomer) 12.54343.5
ERK (monomer) 12.84242.2
MEK-ERK (heterodimer) 10.185.6 (including crosslinker)86.1
MEK-MEK (homodimer) 10.086.6 (including crosslinker)87.0
ERK-ERK (homodimer) 10.284.6 (including crosslinker)85.0

Experimental Protocols

Materials
  • Protein 1 (e.g., MEK1)

  • Protein 2 (e.g., ERK2)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Ion Exchange Chromatography (IEX) column (Anion or Cation exchange, depending on the pI of the proteins)

  • Size Exclusion Chromatography - Multi-Angle Light Scattering (SEC-MALS) system

Protocol 1: Two-Step Sequential Protein-Protein Conjugation

This protocol is designed to favor the formation of heterodimers by first activating one protein with the crosslinker, removing the excess crosslinker, and then reacting the activated protein with the second protein.

Step 1: Activation of Protein 1 (MEK)

  • Prepare Protein 1: Dissolve MEK to a concentration of 5 mg/mL in Conjugation Buffer. Ensure the buffer is free from any primary amines.

  • Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 3-fold molar excess of the this compound solution to the MEK solution. The final volume of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker: Immediately following incubation, remove the unreacted this compound using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the formation of homodimers in the next step.

Step 2: Conjugation to Protein 2 (ERK)

  • Prepare Protein 2: Dissolve ERK to a concentration of 5 mg/mL in Conjugation Buffer.

  • Reaction: Add the activated MEK (from Step 1.5) to the ERK solution at a 1:1.5 molar ratio (Activated MEK:ERK).

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

Protocol 2: Purification of the Heterodimeric Conjugate
  • Purification Method: Utilize Ion Exchange Chromatography (IEX) to separate the heterodimer from unreacted monomers and any homodimers that may have formed. The choice of an anion or cation exchange column will depend on the isoelectric points (pI) of the proteins and the resulting conjugate.

  • Equilibration: Equilibrate the IEX column with a low salt buffer (e.g., 20 mM Tris, pH 8.0).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl over 20 column volumes). Collect fractions.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the MEK-ERK heterodimer. The heterodimer will have a higher molecular weight than the individual monomers.

Protocol 3: Characterization of the Conjugate
  • Purity and Molecular Weight Confirmation:

    • SDS-PAGE: Run the purified fractions on an SDS-PAGE gel to visually assess purity and confirm the presence of a band corresponding to the expected molecular weight of the heterodimer.

    • SEC-MALS: For a more precise determination of the molecular weight and to assess the presence of any aggregates, analyze the purified conjugate using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS). This technique can distinguish between monomers, dimers, and larger oligomers in solution.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Activation of Protein 1 cluster_step2 Step 2: Conjugation to Protein 2 cluster_purification Purification & Characterization P1 Protein 1 (MEK) Reaction1 Incubate (1 hr, RT) P1->Reaction1 Crosslinker This compound Crosslinker->Reaction1 Desalt Remove Excess Crosslinker (Desalting Column) Reaction1->Desalt ActivatedP1 Activated Protein 1 Desalt->ActivatedP1 Reaction2 Incubate (2 hrs, RT) ActivatedP1->Reaction2 P2 Protein 2 (ERK) P2->Reaction2 Quench Quench Reaction Reaction2->Quench Mixture Reaction Mixture Quench->Mixture IEX Ion Exchange Chromatography Mixture->IEX Heterodimer Purified Heterodimer (MEK-ERK) IEX->Heterodimer SDSPAGE SDS-PAGE Heterodimer->SDSPAGE SECMALS SEC-MALS Heterodimer->SECMALS

Caption: Workflow for two-step protein-protein conjugation.

MAPK/ERK Signaling Pathway

mapk_erk_pathway cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Regulates Gene Expression for

Caption: Simplified MAPK/ERK signaling cascade.

References

Capturing Cellular Conversations: A Step-by-Step Guide to Cell Surface Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of proteins on the cell surface governs a vast array of biological processes, from signal transduction and cell adhesion to immune responses. Understanding these interactions is paramount for deciphering cellular function and for the development of novel therapeutics. Chemical crosslinking has emerged as a powerful technique to stabilize both transient and stable protein-protein interactions, providing a snapshot of these dynamic events in their native cellular environment.[1][2][3][4] This guide provides detailed protocols and application notes for the successful crosslinking of cell surface proteins, enabling the identification of interacting partners and the elucidation of complex cellular networks.

Cell surface protein crosslinking utilizes bifunctional reagents that covalently link amino acid residues on adjacent proteins that are in close proximity.[5] The choice of crosslinker is critical and depends on the specific application, considering factors such as membrane permeability, the reactivity of the functional groups, the length of the spacer arm, and whether the crosslinker is cleavable. Water-soluble, membrane-impermeable crosslinkers are ideal for specifically targeting and preserving the interactions of extracellular protein domains.

This document will detail the necessary reagents, step-by-step procedures for live-cell crosslinking, methods for sample analysis, and troubleshooting considerations to ensure robust and reproducible results.

Choosing the Right Crosslinking Reagent

The success of a cell surface crosslinking experiment hinges on the selection of an appropriate crosslinking reagent. Several factors must be considered:

  • Membrane Permeability: For targeting cell surface proteins, it is crucial to use a membrane-impermeable crosslinker to avoid unwanted reactions with intracellular proteins. Crosslinkers containing sulfonyl groups (sulfo-NHS esters) are water-soluble and generally membrane-impermeable.

  • Reactive Groups: The reactive ends of the crosslinker determine which amino acid side chains will be targeted. N-hydroxysuccinimide (NHS) esters are widely used as they efficiently react with primary amines (the N-terminus of proteins and the side chain of lysine).

  • Spacer Arm Length: The length of the spacer arm dictates the distance between the two reactive groups and, consequently, the maximal distance between two crosslinked residues. Shorter spacer arms are suitable for intramolecular crosslinks, while longer arms are better for intermolecular crosslinks.

  • Cleavability: Cleavable crosslinkers contain a linkage (e.g., a disulfide bond) that can be broken under specific conditions, such as with a reducing agent. This feature is particularly useful for mass spectrometry analysis and for separating crosslinked complexes.

  • Homobifunctional vs. Heterobifunctional: Homobifunctional crosslinkers have two identical reactive groups, while heterobifunctional crosslinkers have two different reactive groups. Heterobifunctional reagents allow for more controlled, two-step crosslinking reactions, which can minimize undesirable self-conjugation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful cell surface protein crosslinking, compiled from various sources. Optimization is often necessary for specific cell types and protein targets.

Table 1: Common Membrane-Impermeable Crosslinkers for Cell Surface Protein Crosslinking

CrosslinkerReactive GroupSpacer Arm Length (Å)Cleavable?Key Characteristics
BS³ (Bis(sulfosuccinimidyl)suberate)Sulfo-NHS ester11.4NoAmine-reactive, water-soluble, widely used for cell surface crosslinking.
Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate))Sulfo-NHS ester16.1Yes (hydroxylamine)Amine-reactive, water-soluble, cleavable ester linkage.
DSP (Dithiobis(succinimidyl propionate))NHS ester12.0Yes (reducing agents)Amine-reactive, cleavable disulfide bond, membrane permeable but often used for in situ crosslinking.
BASED (Bis[2-(4-azidosalicylamido)ethyl] disulfide)Photoactivatable Phenyl Azide15.8Yes (reducing agents)Non-specific photoreactive groups, cleavable, can be radiolabeled.

Table 2: Recommended Reaction Conditions for Cell Surface Crosslinking with BS³

ParameterRecommended RangeNotes
Cell Density 1 x 10⁶ - 1 x 10⁷ cells/mLOptimization is crucial; too low a density can lead to reagent hydrolysis, while too high can result in insufficient crosslinker.
Crosslinker Concentration 1 - 5 mMA 20- to 500-fold molar excess relative to the protein concentration is a general starting point. Titration is recommended.
Incubation Temperature 4°C or Room Temperature4°C is often preferred to minimize internalization of cell surface proteins and cellular activity.
Incubation Time 10 - 30 minutesShorter times can minimize non-specific crosslinking and cell stress.
Quenching Reagent 20 - 100 mM Tris or GlycineAdded to stop the reaction by consuming excess crosslinker.
Quenching Time 10 - 15 minutesEnsures complete inactivation of the crosslinker.

Experimental Protocols

This section provides a detailed methodology for cell surface protein crosslinking using the common, non-cleavable, membrane-impermeable crosslinker BS³.

Protocol 1: Crosslinking of Cell Surface Proteins on Adherent Cells

Materials:

  • Adherent cells cultured in appropriate vessels

  • Phosphate-Buffered Saline (PBS), ice-cold

  • BS³ (Bis(sulfosuccinimidyl)suberate)

  • Anhydrous DMSO (for preparing BS³ stock solution)

  • Quenching Buffer (e.g., 100 mM Glycine in PBS or 100 mM Tris-HCl, pH 7.5), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency (typically 80-90%).

    • Aspirate the culture medium and gently wash the cells twice with ice-cold PBS to remove any residual media components that may contain primary amines (e.g., Tris, glycine).

  • Crosslinking Reaction:

    • Immediately before use, prepare a stock solution of BS³ in anhydrous DMSO. For example, dissolve BS³ to a concentration of 50 mM.

    • Dilute the BS³ stock solution to the desired final concentration (e.g., 2 mM) in ice-cold PBS.

    • Add the BS³ solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 30 minutes at 4°C. For some applications, incubation at room temperature for 10 minutes can be effective.

  • Quenching the Reaction:

    • Aspirate the crosslinking solution.

    • Add ice-cold Quenching Buffer to the cells and incubate for 10-15 minutes at 4°C to stop the reaction.

  • Cell Lysis:

    • Aspirate the Quenching Buffer and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the crosslinked protein complexes.

  • Downstream Analysis:

    • The crosslinked lysate is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.

Protocol 2: Crosslinking of Cell Surface Proteins on Suspension Cells

Materials:

  • Suspension cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • BS³ (Bis(sulfosuccinimidyl)suberate)

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 100 mM Glycine in PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Preparation:

    • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.

  • Crosslinking Reaction:

    • Resuspend the cell pellet in ice-cold PBS to the desired cell density.

    • Prepare the BS³ solution as described in Protocol 1 and add it to the cell suspension.

    • Incubate for 30 minutes at 4°C with gentle rotation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the cell suspension and incubate for 10-15 minutes at 4°C with gentle rotation.

    • Pellet the cells by centrifugation.

  • Cell Lysis:

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer with protease inhibitors.

    • Proceed with lysis and clarification as described in Protocol 1.

  • Downstream Analysis:

    • The resulting lysate can be used for various downstream analyses.

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental process and the underlying principles, the following diagrams have been generated.

Crosslinking_Workflow cluster_prep Cell Preparation cluster_crosslink Crosslinking cluster_quench Quenching cluster_lysis Cell Lysis cluster_analysis Downstream Analysis start Start with Adherent or Suspension Cells wash1 Wash with ice-cold PBS start->wash1 add_crosslinker Add membrane-impermeable crosslinker (e.g., BS³) wash1->add_crosslinker incubate_crosslink Incubate at 4°C add_crosslinker->incubate_crosslink add_quencher Add Quenching Buffer (e.g., Tris or Glycine) incubate_crosslink->add_quencher incubate_quench Incubate to stop reaction add_quencher->incubate_quench wash2 Wash with ice-cold PBS incubate_quench->wash2 add_lysis Add Lysis Buffer with Protease Inhibitors wash2->add_lysis centrifuge Centrifuge to pellet debris add_lysis->centrifuge collect Collect supernatant centrifuge->collect analysis SDS-PAGE, Western Blot, Immunoprecipitation, Mass Spectrometry collect->analysis

Caption: Experimental workflow for cell surface protein crosslinking.

Crosslinker_Mechanism cluster_crosslinker cluster_complex Crosslinked Complex P1 Protein A crosslinker BS³ P2 Protein B P1_linked Protein A crosslinker->P1_linked Reacts with primary amines P2_linked Protein B crosslinker->P2_linked P1_linked->P2_linked Covalent Bond

Caption: Mechanism of BS³ crosslinking of interacting cell surface proteins.

Troubleshooting

Even with optimized protocols, challenges can arise. Here are some common issues and their potential solutions:

ProblemPossible Cause(s)Suggested Solution(s)
No or low crosslinking efficiency - Inactive crosslinker due to improper storage (moisture).- Incompatible buffer components (e.g., Tris, glycine).- Insufficient crosslinker concentration.- Reactive groups on proteins are not accessible.- Store crosslinker desiccated and prepare fresh stock solutions.- Use buffers free of primary amines during the crosslinking step.- Titrate the crosslinker concentration.- Try a crosslinker with a different reactive group or a longer spacer arm.
High molecular weight smears or aggregates in gel - Excessive crosslinking due to high concentration or long incubation time.- High cell density leading to non-specific intermolecular crosslinking.- Reduce crosslinker concentration and/or incubation time.- Optimize cell density.
Loss of protein detection by antibody (Western Blot) - The antibody epitope is masked by the crosslinker.- Use an antibody that recognizes an intracellular epitope.- Test different antibodies that target various regions of the protein.
Cell death or lysis during the procedure - Harsh reaction conditions.- Prolonged incubation times.- Perform all steps at 4°C to maintain cell integrity.- Minimize incubation times.

Conclusion

Cell surface protein crosslinking is a robust and versatile method for studying protein-protein interactions in their native context. By carefully selecting the appropriate crosslinking reagent and optimizing reaction conditions, researchers can effectively capture and identify interacting partners, providing invaluable insights into the complex molecular machinery that operates at the cell surface. The protocols and guidelines presented here offer a solid foundation for designing and executing successful cell surface crosslinking experiments, ultimately contributing to a deeper understanding of cellular biology and the advancement of drug discovery.

References

Application Notes and Protocols for Peptide Modification with Bis-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of peptides is a critical step in the development of advanced therapeutics and diagnostics. Bis-PEG7-NHS ester is a homobifunctional crosslinking agent that enables the covalent conjugation of molecules to primary amines on peptides, such as the N-terminus or the epsilon-amine of lysine residues. The hydrophilic polyethylene glycol (PEG) spacer of seven units enhances the solubility of the resulting conjugate in aqueous media.[1][2][3][4] This document provides detailed protocols and reaction conditions for the use of this compound in peptide modification.

Chemical Principle of Conjugation

The reaction between this compound and a peptide is a nucleophilic acyl substitution. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond, linking the PEG spacer to the peptide, and the release of NHS as a byproduct.[5] This reaction is highly dependent on pH, with optimal conditions ensuring the deprotonation of the primary amine to maximize its nucleophilicity while minimizing the hydrolysis of the NHS ester.

Key Reaction Parameters

The success of the conjugation reaction is governed by several critical parameters, which should be optimized for each specific peptide.

ParameterRecommended ConditionNotes
pH 7.2 - 8.5The optimal pH for the reaction is typically between 8.3 and 8.5. A lower pH will result in a slower reaction due to the protonation of the primary amines, while a higher pH increases the rate of NHS ester hydrolysis.
Buffer Amine-free buffers such as Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, or Borate buffer.Buffers containing primary amines, like Tris or glycine, are not recommended as they will compete with the peptide for reaction with the NHS ester.
Stoichiometry 5- to 20-fold molar excess of this compound to peptide.The optimal ratio should be determined empirically for each peptide to achieve the desired degree of labeling.
Peptide Concentration 1 - 10 mg/mLHigher concentrations are generally optimal for the labeling reaction.
Reaction Time 30 minutes to 4 hours at room temperature, or overnight on ice.Reaction progress can be monitored by techniques such as LC-MS to determine the optimal time.
Temperature Room temperature or 4°CLower temperatures can be used to slow down the hydrolysis of the NHS ester, especially for longer reaction times.
Solvent for NHS Ester Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The this compound should be dissolved in a small amount of organic solvent before being added to the aqueous reaction buffer.

Experimental Workflow

The overall workflow for peptide modification with this compound involves several key stages, from preparation to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_peptide Prepare Peptide Solution conjugation Conjugation Reaction prep_peptide->conjugation prep_nhs Prepare this compound Solution prep_nhs->conjugation quenching Quench Reaction conjugation->quenching purify Purify Conjugate quenching->purify analyze Analyze Final Product purify->analyze

General workflow for peptide modification.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the modification of a peptide with this compound.

Materials and Reagents
  • Peptide of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5 (or other amine-free buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)

  • Analytical instruments (e.g., LC-MS)

Step-by-Step Procedure
  • Peptide Preparation:

    • Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution. The NHS ester is susceptible to hydrolysis, so moisture should be avoided.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the peptide solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or on ice overnight.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM. This will react with any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Peptide:

    • The purification method will depend on the properties of the peptide and the conjugate. Common methods include:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying peptides and can effectively separate the PEGylated product from the unreacted peptide and excess reagents. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is often used.

      • Size-Exclusion Chromatography (SEC): This method separates molecules based on size and can be used to remove smaller molecules like unreacted this compound and NHS byproduct.

      • Dialysis or Ultrafiltration: These methods are also effective for removing small molecule impurities.

  • Analysis and Characterization:

    • Confirm the identity and purity of the final product using analytical techniques:

      • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight of the PEGylated peptide, confirming successful conjugation.

      • Analytical RP-HPLC: To assess the purity of the final product.

  • Storage:

    • After purification and characterization, the PEGylated peptide can be lyophilized (freeze-dried) and stored at -20°C or -80°C for long-term stability.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incorrect pH.Ensure the reaction buffer is at the optimal pH of 8.3-8.5.
Hydrolyzed NHS ester.Prepare the this compound solution immediately before use in an anhydrous solvent.
Presence of primary amines in the buffer.Use an amine-free buffer like PBS or sodium bicarbonate.
Non-specific Modification High molar excess of NHS ester.Optimize the stoichiometry to use the lowest effective molar excess.
Precipitation during reaction Poor solubility of the peptide or conjugate.The PEG spacer on the this compound should improve solubility, but if issues persist, consider adjusting the buffer composition or peptide concentration.

Logical Flow for Reaction Quenching and Purification

The following diagram illustrates the decision-making process for quenching the reaction and purifying the final product.

G start End of Conjugation Reaction quench Add Quenching Agent (e.g., Tris, Glycine) start->quench purification_choice Choose Purification Method quench->purification_choice rphplc RP-HPLC purification_choice->rphplc High Resolution sec Size-Exclusion Chromatography purification_choice->sec Size-based Separation dialysis Dialysis / Ultrafiltration purification_choice->dialysis Bulk Impurity Removal analysis Analysis (LC-MS, HPLC) rphplc->analysis sec->analysis dialysis->analysis storage Lyophilize and Store analysis->storage

References

Optimizing Bioconjugation: Application Notes and Protocols for NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules. The success of these reactions hinges on the precise control of experimental conditions, with pH and buffer selection being the most critical parameters. This document provides a detailed guide to understanding and optimizing NHS ester reactions for robust and efficient bioconjugation.

The Critical Role of pH in NHS Ester Reactions

The pH of the reaction environment governs a delicate balance between two competing reactions: the desired aminolysis and the undesired hydrolysis of the NHS ester.

  • Amine Reactivity: The primary targets for NHS esters are the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides. For these amines to be reactive, they must be in their deprotonated, nucleophilic state (-NH₂). At a pH below the pKa of the amine (typically around 10.5 for the lysine side chain), the amino group is predominantly protonated (-NH₃⁺) and thus unreactive. As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[1]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond, rendering the molecule inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][2][3] This competing reaction reduces the overall yield of the desired conjugate.

Therefore, the optimal pH for an NHS ester reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of hydrolysis. For most applications, the optimal pH range is 8.3 to 8.5 .

Data Presentation: Quantitative Insights into Reaction Parameters

To facilitate experimental design, the following tables summarize key quantitative data related to NHS ester reactions.

Table 1: Half-Life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life
7.044-5 hours
8.041 hour
8.6410 minutes

Table 2: Rate of Amidation vs. Hydrolysis

While the rate of both aminolysis (the desired reaction) and hydrolysis increase with pH, the rate of aminolysis generally increases more significantly within the optimal pH range, leading to higher conjugation efficiency. However, at very high pH values, the rapid hydrolysis of the NHS ester becomes the dominant reaction, reducing the overall yield. The following table provides a conceptual illustration of this relationship. Finding precise, directly comparable rate constants across a range of pH values in the literature is challenging as it is highly dependent on the specific NHS ester and amine-containing molecule. However, one study on a specific NHS-ester activated monolayer at pH 8.5 found the heterogeneous aminolysis rate constant to be over three orders of magnitude lower than the rate constant for hydrolysis, highlighting the importance of optimizing reaction conditions to favor aminolysis.

pHRelative Rate of Amidation (Aminolysis)Relative Rate of HydrolysisConjugation Efficiency
7.0ModerateLowModerate
8.3HighModerateOptimal
9.0Very HighHighDecreased

Table 3: Recommended Buffers for NHS Ester Reactions

The choice of buffer is critical to maintain the optimal pH and to avoid interfering with the reaction. Amine-free buffers are essential as primary amines in the buffer will compete with the target molecule for reaction with the NHS ester.

BufferpKa (at 25°C)Recommended ConcentrationNotes
Sodium BicarbonatepKa₁: 6.4, pKa₂: 10.30.1 MProvides good buffering capacity in the optimal pH range of 8.3-8.5.
Sodium Phosphate (PBS)pKa₁: 2.15, pKa₂: 7.200.1 MA common biological buffer, suitable for NHS ester reactions. Ensure the final pH is adjusted to the 8.3-8.5 range.
Borate Buffer~9.2450 mMCan be used, but care must be taken as its pKa is higher than the optimal reaction pH.
HEPES Buffer7.550-100 mMCan be used, but its buffering capacity is weaker at the higher end of the optimal pH range.

Buffers to Avoid:

  • Tris (Tris-buffered saline, TBS): Contains primary amines that will compete with the target molecule.

  • Glycine: Contains a primary amine and is often used as a quenching agent to stop the reaction.

  • Ammonium-containing buffers: Will react with the NHS ester.

Experimental Protocols

The following are generalized protocols for labeling proteins and other biomolecules with NHS esters. Optimization may be required for specific applications.

Protocol 1: General Protein Labeling with an NHS Ester

Materials:

  • Protein of interest

  • NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or 0.1 M Sodium Phosphate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours. Longer incubation times may be necessary for less reactive proteins.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis.

Protocol 2: Small-Scale Trial Labeling

Before performing a large-scale conjugation, it is advisable to conduct small-scale trials to determine the optimal NHS ester to protein molar ratio.

Procedure:

  • Set up several small-scale reactions with varying molar ratios of NHS ester to protein (e.g., 5:1, 10:1, 20:1, 40:1).

  • Follow the general labeling protocol for each reaction.

  • After purification, determine the degree of labeling (DOL) for each reaction using spectrophotometry or other appropriate methods.

  • Select the molar ratio that provides the desired DOL for your large-scale reaction.

Visualizing the Process: Diagrams and Workflows

NHS Ester Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution reaction between an NHS ester and a primary amine, as well as the competing hydrolysis reaction.

G NHS Ester Reaction Pathways cluster_0 Desired Aminolysis cluster_1 Competing Hydrolysis NHS_Ester NHS Ester (R-CO-O-NHS) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (R-CO-NH-Protein) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group N-Hydroxysuccinimide (NHS-OH) Tetrahedral_Intermediate->NHS_Leaving_Group NHS_Ester_H NHS Ester (R-CO-O-NHS) Tetrahedral_Intermediate_H Tetrahedral Intermediate NHS_Ester_H->Tetrahedral_Intermediate_H Nucleophilic Attack Water Water (H2O) Water->Tetrahedral_Intermediate_H Carboxylic_Acid Inactive Carboxylic Acid (R-COOH) Tetrahedral_Intermediate_H->Carboxylic_Acid Collapse NHS_Leaving_Group_H N-Hydroxysuccinimide (NHS-OH) Tetrahedral_Intermediate_H->NHS_Leaving_Group_H

Caption: NHS Ester Reaction Pathways

Experimental Workflow for Protein Labeling

This diagram outlines the key steps in a typical protein labeling experiment using NHS ester chemistry.

G Protein Labeling Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Start->Prepare_Protein Prepare_NHS_Ester 2. Prepare NHS Ester Solution (Anhydrous DMSO or DMF) Prepare_Protein->Prepare_NHS_Ester Conjugation 3. Mix and Incubate (Control molar ratio, time, temp) Prepare_NHS_Ester->Conjugation Quench 4. Quench Reaction (Optional) (Add Tris or Glycine) Conjugation->Quench Purification 5. Purify Conjugate (Desalting column or Dialysis) Quench->Purification Analysis 6. Analyze Conjugate (DOL, functionality) Purification->Analysis End End Analysis->End

Caption: Protein Labeling Workflow

By carefully controlling the pH and selecting the appropriate buffer system, researchers can significantly enhance the efficiency and reproducibility of NHS ester bioconjugation reactions, leading to high-quality conjugates for a wide range of research, diagnostic, and therapeutic applications.

References

Preparing and storing Bis-PEG7-NHS ester stock solutions in DMSO.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Bis-PEG7-NHS ester is a homobifunctional crosslinking agent widely utilized in bioconjugation, drug delivery, and proteomics. It features two N-hydroxysuccinimide (NHS) ester functional groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The NHS esters react with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds. The PEG spacer enhances solubility in aqueous solutions and reduces the potential for aggregation of the conjugated molecules.[1][2] Proper preparation and storage of stock solutions in dimethyl sulfoxide (DMSO) are critical to maintain the reactivity and integrity of the reagent.

Principle of NHS Ester Chemistry

N-hydroxysuccinimide esters are highly reactive towards nucleophilic primary amino groups. The reaction proceeds efficiently at a pH range of 7.2 to 8.5, where the primary amines are sufficiently deprotonated and thus nucleophilic.[3] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and in the presence of water, rendering the reagent inactive.[3][4] Therefore, maintaining anhydrous conditions during storage and handling is paramount to preserving the reagent's functionality.

Importance of Anhydrous DMSO

DMSO is a highly hygroscopic solvent, readily absorbing moisture from the atmosphere. Water present in the DMSO will lead to the hydrolysis of the this compound, decreasing its reactivity over time. It is imperative to use anhydrous (dry) DMSO for the preparation of stock solutions. Newly opened bottles of anhydrous DMSO are recommended to minimize water contamination.

Factors Affecting Stability

Several factors influence the stability of this compound stock solutions in DMSO:

  • Water Content: This is the most critical factor. Even small amounts of moisture can lead to significant hydrolysis of the NHS ester.

  • Temperature: Lower storage temperatures (-20°C to -80°C) are essential to slow down the degradation process.

  • Freeze-Thaw Cycles: Repeated changes in temperature can introduce moisture and accelerate degradation. It is highly recommended to aliquot the stock solution into single-use volumes.

  • Light Exposure: While not as critical as moisture, prolonged exposure to light should be avoided, especially for fluorescently-labeled NHS esters.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventReported SolubilityMolar ConcentrationSpecial Conditions
DMSO100 mg/mL161.13 mMUltrasonic bath may be needed to aid dissolution.
DMFSolubleNot specifiedUse high-quality, amine-free DMF.
DCMSolubleNot specified-

Table 2: Recommended Storage Conditions for this compound Stock Solutions in Anhydrous DMSO

Storage TemperatureRecommended DurationKey Considerations
-20°CUp to 1 monthEnsure the use of anhydrous DMSO and tightly sealed vials. Protect from moisture.
-80°CUp to 6 monthsPreferred for longer-term storage to maximize stability. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Anhydrous DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Argon or Nitrogen gas (optional, but recommended)

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of this compound. Due to its viscous nature, this may be challenging. Alternatively, if the entire vial is to be used, proceed to the next step.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of anhydrous DMSO to 100 mg of the ester).

  • Mixing: Vortex the vial for 1-2 minutes to dissolve the ester. If dissolution is slow, sonicate the vial for 5-10 minutes.

  • Inert Gas Purge (Optional): To further protect against moisture, gently flush the headspace of the vial with a stream of dry argon or nitrogen gas before capping.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of moisture contamination upon repeated use.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: General Protocol for Protein Crosslinking using this compound

Materials:

  • This compound stock solution in anhydrous DMSO (from Protocol 1)

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine will compete with the desired reaction. The optimal protein concentration is typically between 1-10 mg/mL.

  • Calculate Reagent Volume: Determine the volume of the this compound stock solution needed to achieve the desired molar excess (a 10- to 50-fold molar excess is a common starting point).

  • Reaction: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography or dialysis.

  • Storage of Conjugate: Store the purified protein conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term or at -20°C or -80°C in aliquots for long-term storage.

Mandatory Visualizations

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start: this compound (Solid) equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Reagent equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate to Dissolve add_dmso->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store_neg20 Store at -20°C (<= 1 month) aliquot->store_neg20 Short-term store_neg80 Store at -80°C (<= 6 months) aliquot->store_neg80 Long-term

Caption: Workflow for preparing and storing this compound stock solutions.

G Amine Reaction Pathway of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products bis_peg_nhs This compound amide_bond Stable Amide Bond Formation (Crosslinked Protein) bis_peg_nhs->amide_bond protein_amine Protein with Primary Amine (R-NH2) protein_amine->amide_bond conditions pH 7.2-8.5 Amine-free buffer conditions->amide_bond nhs_byproduct NHS Byproduct amide_bond->nhs_byproduct release

Caption: Reaction of this compound with a primary amine to form a stable amide bond.

References

Application Notes and Protocols for Bis-PEG7-NHS Ester Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] This is achieved through the reaction of the NHS ester with primary amines (-NH₂) present on the biomolecule, such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[1] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.[1]

The efficiency of this labeling reaction is critically dependent on several factors, most notably pH. The optimal pH range for NHS ester conjugation is generally between 7.2 and 8.5. Below this range, the primary amines are protonated and thus non-nucleophilic, hindering the reaction. Conversely, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the labeling process. Therefore, careful control of the reaction conditions is paramount for successful conjugation.

Bis-PEG7-NHS ester is a homobifunctional crosslinker containing two NHS ester groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for the conjugation of two amine-containing molecules. The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions. This document provides detailed protocols for utilizing this compound in labeling reactions, with a focus on calculating the appropriate molar excess to achieve the desired degree of labeling.

Calculating Molar Excess of this compound

The "molar excess" is the molar ratio of the labeling reagent (this compound) to the biomolecule (e.g., protein). Optimizing this ratio is crucial for controlling the degree of labeling (DOL). An insufficient molar excess may lead to a low DOL and inadequate signal in downstream applications, while an excessive amount can result in protein precipitation or loss of biological activity.

The optimal molar excess is empirical and should be determined for each specific application. Key factors that influence the required molar excess include:

  • Protein Concentration: More dilute protein solutions generally necessitate a higher molar excess of the NHS ester to achieve a comparable degree of labeling.

  • Reactivity of the Protein: The number and accessibility of primary amines on the protein's surface will affect the reaction's efficiency.

  • Desired Degree of Labeling (DOL): The intended application will dictate the target DOL. For instance, a DOL of 4-7 is often optimal for antibodies used in immunoassays.

To calculate the mass of this compound required for a specific molar excess, use the following formula:

Mass of this compound (mg) = (Molar Excess) x (Mass of Protein (mg)) x (MW of this compound ( g/mol )) / (MW of Protein ( g/mol ))

Where:

  • Molar Excess: The desired molar ratio of this compound to the protein.

  • Mass of Protein (mg): The mass of the protein to be labeled.

  • MW of this compound ( g/mol ): 620.61 g/mol

  • MW of Protein ( g/mol ): The molecular weight of the protein in g/mol .

Data Presentation: Recommended Starting Molar Excess Ratios

The following table provides general recommendations for initial molar excess ratios. These should be optimized for your specific protein and application.

Protein ConcentrationRecommended Molar Excess (moles of this compound : moles of protein)Rationale
> 5 mg/mL5-10 foldHigher protein concentrations lead to more efficient labeling.
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.
< 1 mg/mL20-50 foldA higher excess is necessary to compensate for slower reaction kinetics at lower concentrations.

Experimental Protocols

Materials
  • Protein to be labeled (in an amine-free buffer)

  • This compound (MW = 620.61 g/mol )

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification column (e.g., size-exclusion chromatography) for separating the labeled protein from excess reagent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p1 Prepare Protein Solution in Amine-Free Buffer r1 Calculate Required Volume of NHS Ester Stock p1->r1 p2 Prepare this compound Stock Solution in DMSO/DMF p2->r1 r2 Add NHS Ester to Protein Solution r1->r2 r3 Incubate Reaction (e.g., 1-2h at RT) r2->r3 q1 Quench Reaction with Tris or Glycine r3->q1 pu1 Purify Labeled Protein (e.g., SEC) q1->pu1 a1 Analyze Degree of Labeling (e.g., Spectrophotometry) pu1->a1

Caption: Workflow for protein labeling with this compound.

Detailed Protocol for Protein Labeling
  • Preparation of Reagents:

    • Prepare the protein solution in the chosen Reaction Buffer at a known concentration.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess using the formula provided above.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect from light if the label is fluorescent.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from excess, unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

  • Determination of the Degree of Labeling (DOL):

    • The DOL can be determined using various methods, including spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.

Signaling Pathway/Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_products Products cluster_competing Competing Reaction protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-PEG7-... (Stable Amide Bond) protein->conjugate Nucleophilic Attack nhs_ester This compound nhs_ester->conjugate byproduct N-Hydroxysuccinimide nhs_ester->byproduct Leaving Group hydrolyzed_ester Hydrolyzed NHS Ester nhs_ester->hydrolyzed_ester pH > 8.5 water H₂O (Hydrolysis) water->hydrolyzed_ester

Caption: Reaction of this compound with a primary amine.

References

Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for effectively quenching reactions involving Bis-PEG7-NHS esters. Proper quenching is a critical step to terminate the crosslinking reaction, prevent non-specific binding, and ensure the stability and functionality of the resulting conjugates.

Introduction to Bis-PEG7-NHS Ester Chemistry and Quenching

This compound is a homobifunctional crosslinker that contains two N-hydroxysuccinimide (NHS) esters at either end of a polyethylene glycol (PEG) spacer. NHS esters react with primary amines (-NH₂) on target molecules, such as the N-terminus of proteins or the epsilon-amine of lysine residues, to form stable amide bonds.[1][2] This reaction is most efficient at a pH range of 7.2 to 8.5.[1][2][3]

A critical competing reaction is the hydrolysis of the NHS ester by water, which increases with pH and can reduce the efficiency of the conjugation. To ensure control over the reaction and prevent unwanted side reactions from unreacted crosslinker, a quenching step is essential. Quenching involves adding a small molecule containing a primary amine that will react with and cap any remaining active NHS esters.

Quenching Reagents and Mechanisms

The most common quenching reagents are small molecules or buffers that contain primary amines. These include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine. The quenching reaction proceeds via nucleophilic acyl substitution, where the primary amine of the quenching agent attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group and forming a stable amide bond with the crosslinker.

G cluster_0 This compound Reaction cluster_1 Quenching Reaction BisPEG_NHS This compound Conjugate Stable Amide Bond (Crosslinked Product) BisPEG_NHS->Conjugate Reacts with Protein_NH2 Protein with Primary Amine (-NH₂) Protein_NH2->Conjugate NHS_leaving N-hydroxysuccinimide (Leaving Group) Conjugate->NHS_leaving Releases Excess_BisPEG_NHS Unreacted this compound Inactive_Product Inactive, Quenched Crosslinker Excess_BisPEG_NHS->Inactive_Product Reacts with Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Inactive_Product NHS_leaving_quench N-hydroxysuccinimide (Leaving Group) Inactive_Product->NHS_leaving_quench Releases

Figure 1. Reaction and quenching of this compound.

Summary of Quenching Protocols

The choice of quenching reagent, its concentration, and the incubation time can be optimized for specific applications. The following table summarizes common quenching conditions for NHS ester reactions.

Quenching ReagentTypical Final ConcentrationTypical Incubation TimeIncubation TemperatureNotes
Tris-HCl 20-100 mM15-30 minutesRoom TemperatureA very common and effective quenching agent. Ensure the final pH is around 8.0.
Glycine 20-100 mM15-30 minutesRoom TemperatureAnother widely used and efficient quenching reagent.
Lysine 20-50 mM15 minutesRoom TemperatureSimilar to Tris and glycine, provides a primary amine for quenching.
Ethanolamine 20-50 mM15 minutesRoom TemperatureAn alternative primary amine-containing quenching agent.
Hydroxylamine 10 mM15 minutesRoom TemperatureCan also be used to quench the reaction.

Detailed Experimental Protocols

Below are detailed protocols for a typical protein crosslinking experiment using this compound, including the critical quenching step.

Protocol 1: Crosslinking Proteins in Solution

This protocol describes a general procedure for crosslinking proteins in a solution.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into an amine-free reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0.

  • Incubate for Quenching: Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.

  • Purification: Remove excess crosslinker and quenching reagent by desalting column or dialysis against a suitable buffer.

G start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein reaction Initiate Crosslinking Reaction (Add crosslinker to protein) prep_protein->reaction prep_crosslinker Prepare this compound Stock Solution (in DMSO/DMF) prep_crosslinker->reaction incubation Incubate (30 min - 2 hr at RT or 2-4 hr at 4°C) reaction->incubation quench Quench Reaction (Add Tris or Glycine, 20-50 mM final) incubation->quench quench_incubation Incubate for Quenching (15 min at RT) quench->quench_incubation purification Purify Conjugate (Desalting/Dialysis) quench_incubation->purification end End purification->end

Figure 2. Experimental workflow for protein crosslinking.

Protocol 2: Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells. The non-membrane-permeable nature of many PEGylated NHS esters makes them suitable for this application.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Cells in suspension

  • Ice-cold PBS (pH 8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add the this compound to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.

  • Quenching: Add the Quenching Buffer to the cell suspension to a final concentration of 10-20 mM.

  • Incubate for Quenching: Incubate for 10-15 minutes on ice.

  • Cell Lysis and Analysis: After quenching, the cells can be washed with PBS and then lysed for subsequent analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Troubleshooting and Considerations

  • Buffer Choice: Always use amine-free buffers during the conjugation step, as primary amines will compete with the target molecule for reaction with the NHS ester.

  • Hydrolysis: Be aware that the NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare the crosslinker stock solution immediately before use and avoid prolonged storage in aqueous solutions.

  • Optimization: The optimal molar ratio of crosslinker to target molecule and the reaction time may need to be determined empirically for each specific application.

  • Purity of Reagents: Use high-purity, anhydrous DMSO or DMF to prepare the crosslinker stock solution to minimize hydrolysis.

By following these protocols and considerations, researchers can effectively utilize Bis-PEG7-NHS esters for their crosslinking applications and ensure reliable and reproducible results through proper quenching.

References

Application Notes and Protocols for the Removal of Unreacted Bis-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of unreacted Bis-PEG7-NHS ester from a sample following a conjugation reaction. The selection of an appropriate purification method is critical to ensure the purity and quality of the final product, be it a PEGylated protein, antibody-drug conjugate (ADC), or other biomolecule. Three common and effective methods are discussed: Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF).

Introduction to this compound and the Need for Purification

This compound is a homobifunctional crosslinker that contains two N-hydroxysuccinimide (NHS) esters at either end of a seven-unit polyethylene glycol (PEG) spacer.[1][2] The NHS esters react with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.[3] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the target molecule.[]

Following the conjugation reaction, the sample will contain a mixture of the desired PEGylated product, unreacted protein, and excess this compound. It is crucial to remove the unreacted ester as it can interfere with downstream applications and analytics. The choice of purification method depends on factors such as sample volume, desired purity, process time, and scalability.

Comparison of Purification Methods

The following table summarizes the key performance indicators for Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF) for the removal of small molecules like unreacted this compound. The data presented are representative of typical performance characteristics for each method.

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[5]Separation based on the hydrodynamic radius of molecules as they pass through a porous resin.Size-based separation using a semi-permeable membrane with the sample flowing parallel to the membrane surface.
Unreacted Ester Removal Efficiency >99% (with sufficient buffer exchanges)>99%>99% (with sufficient diavolumes)
Typical Protein Yield >95%>95%>95%
Processing Time 12 - 48 hours (dependent on volume and number of buffer changes)< 15 minutes per sample (for desalting columns)1 - 4 hours (dependent on system and volume)
Scalability Limited by the availability of large dialysis tubing/cassettes.Scalable with larger columns, but can become costly.Highly scalable from milliliters to thousands of liters.
Key Advantages Gentle, low cost, simple setup.Fast, high resolution for buffer exchange, preserves biological activity.Rapid, scalable, can simultaneously concentrate and purify the sample.
Key Disadvantages Slow, potential for sample dilution, not easily automated.Potential for sample dilution, can be expensive at large scale.Requires specialized equipment, potential for membrane fouling.

Experimental Protocols

Dialysis

Dialysis is a widely used technique for separating molecules in solution by differential diffusion across a semi-permeable membrane. Small molecules like unreacted this compound pass through the membrane pores into a larger volume of buffer (the dialysate), while the larger PEGylated protein is retained.

prep Prepare Dialysis Membrane and Buffer load Load Sample into Dialysis Tubing/Cassette prep->load dialyze1 Dialyze for 2-4 hours at 4°C load->dialyze1 change1 Change Dialysis Buffer dialyze1->change1 dialyze2 Dialyze for 2-4 hours at 4°C change1->dialyze2 change2 Change Dialysis Buffer dialyze2->change2 dialyze3 Dialyze Overnight at 4°C change2->dialyze3 recover Recover Purified Sample dialyze3->recover prep Equilibrate SEC Column with Buffer load Load Sample onto the Column prep->load elute Elute with Buffer load->elute collect Collect Fractions Containing the Purified Protein elute->collect pool Pool Fractions and Analyze collect->pool prep Prepare and Equilibrate TFF System concentrate Concentrate Sample (Optional) prep->concentrate diafilter Perform Diafiltration to Remove Unreacted Ester concentrate->diafilter final_conc Final Concentration Step diafilter->final_conc recover Recover Purified and Concentrated Sample final_conc->recover

References

Surface Modification of Nanoparticles with Bis-PEG7-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Bis-PEG7-NHS ester. This homobifunctional crosslinker is instrumental in the development of advanced nanoparticle systems for drug delivery, diagnostics, and other biomedical applications.

Introduction to this compound in Nanoparticle Functionalization

This compound is a valuable tool in nanotechnology, featuring a hydrophilic polyethylene glycol (PEG) spacer of seven repeating units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[1][2][3] The PEG spacer enhances the solubility and stability of nanoparticles in aqueous biological environments.[4] The NHS esters at each end react efficiently with primary amines (-NH2) on the surface of nanoparticles or on biomolecules to form stable amide bonds.[2] This bifunctional nature allows for either the direct surface modification of amine-functionalized nanoparticles or the cross-linking of molecules and particles.

The process of attaching PEG chains to a nanoparticle, known as PEGylation, offers several advantages in biomedical applications. It creates a "stealth" layer that can reduce recognition by the immune system, leading to prolonged circulation times in the body. PEGylation also prevents nanoparticle aggregation and reduces non-specific protein adsorption, which can improve the stability and efficacy of the nanoparticles as drug carriers.

Applications in Nanotechnology and Drug Delivery

The unique properties of nanoparticles modified with this compound make them suitable for a range of applications:

  • Targeted Drug Delivery: The PEGylated surface can be further conjugated with targeting ligands such as antibodies or peptides to direct the nanoparticles to specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target side effects.

  • Enhanced Pharmacokinetics: By reducing clearance by the reticuloendothelial system, PEGylation extends the half-life of nanoparticles in the bloodstream, allowing for sustained drug release and improved bioavailability.

  • Improved Biocompatibility: The hydrophilic PEG layer minimizes interactions with blood components, reducing the immunogenicity of the nanoparticles.

  • Cross-linking and Assembly: The presence of two NHS esters allows for the cross-linking of nanoparticles to form larger assemblies or to create hydrogels for controlled drug release applications.

  • Diagnostics and Imaging: Nanoparticles functionalized with this compound can be used as contrast agents in imaging modalities like MRI, with the PEG coating improving their in vivo performance.

Quantitative Data on Nanoparticle Surface Modification

The successful modification of nanoparticles with this compound can be quantified by various analytical techniques. The following tables provide a summary of expected changes in key nanoparticle characteristics after surface modification.

ParameterUnmodified Nanoparticles (Amine-Functionalized)After Modification with this compound
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7
Zeta Potential (mV) +35 ± 3-5 ± 2
Polydispersity Index (PDI) < 0.2< 0.2
Surface Amine Groups (groups/nm²) ~2.5Not Applicable
PEG Grafting Density (chains/nm²) Not Applicable~1.5
Drug Loading Capacity (%) 1512
Drug Release (at 24h, %) 8060
Note: These are representative values and will vary depending on the nanoparticle type, size, and the specific reaction conditions.
Nanoparticle FormulationMean Vesicle Size (nm)Zeta Potential (mV)In Vitro Drug Release at 24h (%)
Unmodified Nanocarriers 267.4 ± 5.5-25.3 ± 1.8~100 (within 4h for free drug)
PEGylated Nanocarriers 385.9 ± 10.2-15.8 ± 2.572.6 ± 2.11
Adapted from a study on lipidic nanocarriers, demonstrating the effect of PEGylation on size, surface charge, and drug release.

Experimental Protocols

General Protocol for Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the general steps for conjugating this compound to nanoparticles that have been previously functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) at pH 7.4 or Borate Buffer at pH 8.5. Avoid buffers containing primary amines like Tris.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO. The NHS ester is susceptible to hydrolysis, so it is crucial to prepare this solution fresh.

  • Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups on the nanoparticles should be optimized, but a 10- to 50-fold molar excess of the linker is a good starting point.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the modified nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.

    • Remove the supernatant containing the unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.

    • Repeat the centrifugation and resuspension steps at least three times to thoroughly wash the nanoparticles.

  • Final Resuspension and Storage: Resuspend the final purified nanoparticles in a suitable buffer for storage, typically at 4°C.

Characterization of Modified Nanoparticles

It is essential to characterize the nanoparticles before and after modification to confirm successful conjugation and to assess the impact on their physicochemical properties.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in size is expected after PEGylation.

  • Zeta Potential Measurement: To determine the surface charge. A shift from a positive to a near-neutral or slightly negative zeta potential is indicative of successful PEGylation of positively charged amine-functionalized nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic chemical bonds of the PEG chains on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss upon heating.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface.

Visualizing Cellular Uptake and Experimental Workflow

The following diagrams illustrate the cellular uptake pathways for PEGylated nanoparticles and a typical experimental workflow for their synthesis and characterization.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Space PEGylated_Nanoparticle PEGylated Nanoparticle Clathrin_Pit Clathrin-Coated Pit PEGylated_Nanoparticle->Clathrin_Pit Clathrin-Mediated Endocytosis Caveolae Caveolae PEGylated_Nanoparticle->Caveolae Caveolae-Mediated Endocytosis Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Caveosome Caveosome Caveolae->Caveosome Early_Endosome Early Endosome Clathrin_Vesicle->Early_Endosome Caveosome->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Late_Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation

Caption: Cellular uptake pathways of PEGylated nanoparticles.

G Start Start: Amine-Functionalized Nanoparticles Prepare_PEG Prepare fresh This compound solution in DMSO/DMF Start->Prepare_PEG Conjugation Conjugation Reaction: Mix nanoparticles and PEG linker in buffer (pH 7.4-8.5) Start->Conjugation Prepare_PEG->Conjugation Incubate Incubate (2-4h at RT or overnight at 4°C) Conjugation->Incubate Quench Quench reaction with Tris or Glycine Incubate->Quench Purify Purify by repeated centrifugation and resuspension Quench->Purify Characterize Characterize: DLS, Zeta Potential, FTIR, TGA, XPS Purify->Characterize End End: PEGylated Nanoparticles Characterize->End

Caption: Experimental workflow for nanoparticle PEGylation.

References

Revolutionizing Targeted Drug Delivery: Applications and Protocols for Bis-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly advancing field of targeted therapeutics, the strategic choice of linker molecules is paramount to the efficacy and safety of novel drug conjugates. Bis-PEG7-NHS ester has emerged as a critical tool for researchers, scientists, and drug development professionals, offering a hydrophilic spacer with reactive ends for the precise construction of targeted drug delivery systems, most notably antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols to facilitate the use of this compound in developing next-generation targeted therapies.

Introduction to this compound in Targeted Drug Delivery

This compound is a homobifunctional crosslinker featuring a discrete polyethylene glycol (PEG) chain of seven ethylene oxide units, flanked by two N-hydroxysuccinimide (NHS) ester groups. The PEG component imparts hydrophilicity to the resulting conjugate, which can enhance solubility, reduce aggregation, and prolong circulation half-life. The NHS esters react efficiently and specifically with primary amines on targeting moieties, such as the lysine residues of monoclonal antibodies, to form stable amide bonds. This enables the covalent linkage of a targeting protein to a therapeutic payload, a cornerstone of targeted drug delivery.

The defined length of the PEG7 chain provides a precise spacer between the targeting ligand and the drug, which can be crucial for maintaining the biological activity of both components and facilitating efficient drug release at the target site.

Key Applications

The primary application of this compound is in the construction of bioconjugates for targeted drug delivery. This includes:

  • Antibody-Drug Conjugates (ADCs): Covalently linking potent cytotoxic drugs to monoclonal antibodies that target tumor-associated antigens. The PEG7 linker can improve the pharmacokinetic profile and therapeutic index of the ADC.

  • Peptide and Small Molecule Conjugates: Attaching therapeutic peptides or small molecules to targeting ligands for delivery to specific cells or tissues.

  • PROTACs (Proteolysis Targeting Chimeras): Synthesizing PROTACs where the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs constructed with short-chain PEG linkers, which serve as a proxy for the performance characteristics expected from this compound-linked conjugates.

Table 1: Pharmacokinetic Parameters of ADCs with Short PEG Linkers in Rodent Models

LinkerClearance (mL/day/kg)Half-life (t½) (hours)Animal Model
No PEG~15Not ReportedRat
PEG2~10Not ReportedRat
PEG4~7Not ReportedRat
PEG8~5Not ReportedRat
4 kDa PEGNot Reported49.0Mouse
10 kDa PEGNot Reported219.5Mouse

Data adapted from preclinical studies on various ADCs. Actual values will vary depending on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

Targeting LigandLinkerCell LineIC50 (nM)
Affibody (anti-HER2)No PEG (SMCC)NCI-N877.1
Affibody (anti-HER2)4 kDa PEGNCI-N8731.9
Affibody (anti-HER2)10 kDa PEGNCI-N87111.3
Affibody (anti-HER2)No PEG (SMCC)BT-4744.9
Affibody (anti-HER2)4 kDa PEGBT-47426.2
Affibody (anti-HER2)10 kDa PEGBT-47483.5

IC50 values represent the concentration of the ADC required to inhibit 50% of cell growth. Data shows that for smaller targeting ligands like affibodies, longer PEG chains can sometimes lead to reduced in vitro potency, a factor to consider in the design phase.[1]

Table 3: In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models

ADCDose (mg/kg)Dosing ScheduleTumor ModelTumor Growth Inhibition (%)
Affibody-MMAE (No PEG)1.5Every 3 days x 4NCI-N87Moderate
Affibody-MMAE (4 kDa PEG)1.5Every 3 days x 4NCI-N87Significant
Affibody-MMAE (10 kDa PEG)1.5Every 3 days x 4NCI-N87Strong

Tumor growth inhibition is a qualitative summary from preclinical studies.[2] The improved in vivo efficacy with longer PEG linkers, despite potentially lower in vitro potency, is often attributed to improved pharmacokinetics.[1]

Experimental Protocols

Detailed methodologies for the key experiments involved in the development and evaluation of a targeted drug conjugate using this compound are provided below.

Protocol 1: Conjugation of a Targeting Antibody with a Drug-Linker Moiety

This protocol describes the conjugation of an amine-containing drug-linker to a monoclonal antibody using this compound. This is a two-step process where the drug is first attached to one end of the linker, and then the drug-linker moiety is conjugated to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-containing drug payload

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Preparation of Drug-Linker:

    • Dissolve the amine-containing drug payload and a molar excess of this compound in anhydrous DMSO.

    • Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to catalyze the reaction.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • The resulting product is a drug molecule functionalized with a PEG7-NHS ester. This can be purified by reverse-phase HPLC if necessary.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Conjugation Reaction:

    • Prepare a stock solution of the purified Drug-PEG7-NHS ester in anhydrous DMSO.

    • Add a 5-20 fold molar excess of the Drug-PEG7-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules by SEC using a pre-equilibrated column with PBS, pH 7.4.

    • Collect the fractions containing the purified ADC.

    • Concentrate the ADC using an appropriate centrifugal filter device.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques described in Protocol 2.

    • Assess the purity and aggregation state by SEC-HPLC.

Protocol 2: Characterization of the Antibody-Drug Conjugate

A. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, as the payload often increases the hydrophobicity of the antibody.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the purified ADC.

  • Elute the ADC species with a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Peaks corresponding to different drug loads (DAR 0, 1, 2, etc.) will be resolved.

  • Calculate the average DAR by the weighted average of the peak areas.

B. Purity and Aggregation Analysis by SEC-HPLC

Size Exclusion Chromatography (SEC) separates molecules based on their size and is used to quantify the monomeric ADC and detect any aggregates.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile Phase: Isocratic buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.7)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject 20-50 µg of the purified ADC.

  • Elute under isocratic conditions.

  • Monitor the elution profile at 280 nm.

  • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.

  • Calculate the percentage of monomer and aggregates from the peak areas.

C. Identity Confirmation by Mass Spectrometry

Mass spectrometry (MS) provides the molecular weight of the intact ADC and its subunits, confirming successful conjugation.

Procedure:

  • For intact mass analysis, desalt the ADC sample.

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum under native or denaturing conditions.

  • Deconvolute the spectrum to obtain the molecular weight of the different ADC species.

  • Alternatively, reduce the ADC to separate the light and heavy chains and analyze by LC-MS to determine the drug distribution.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the potency (IC50) of the ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines. The MTT assay is a common method.

Materials:

  • Target and non-target cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the old medium from the cells and add 100 µL of the various concentrations of ADC or control.

    • Include wells with untreated cells as a viability control.

    • Incubate for 72-120 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol evaluates the anti-tumor activity of the ADC in an animal model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Tumor cells (antigen-positive)

  • Sterile PBS and injection supplies

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

    • Administer the treatments, typically via intravenous injection, according to a defined schedule (e.g., once weekly).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Visualizing Workflows and Pathways

To further clarify the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

G cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Targeting Antibody (with primary amines) CrudeADC Crude ADC Mixture Antibody->CrudeADC Conjugation DrugLinker Drug-PEG7-NHS Ester DrugLinker->CrudeADC HIC HIC (DAR Separation) CrudeADC->HIC SEC SEC (Aggregate/Impurity Removal) HIC->SEC PurifiedADC Purified ADC SEC->PurifiedADC DAR DAR Determination (HIC, MS) PurifiedADC->DAR Purity Purity/Aggregation (SEC) PurifiedADC->Purity Identity Identity Confirmation (MS) PurifiedADC->Identity

Caption: Workflow for the synthesis, purification, and characterization of an ADC.

G ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Binding to Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Targeted drug delivery mechanism of action for an ADC.

G cluster_reaction NHS Ester Reaction with Primary Amine Antibody-NH2 Antibody-NH₂ ADC Antibody-NH-CO-PEG₇-Drug (Stable Amide Bond) Antibody-NH2->ADC Drug-PEG7-NHS Drug-PEG₇-NHS Ester Drug-PEG7-NHS->ADC NHS NHS (Byproduct) ADC->NHS

Caption: Chemical reaction of this compound with a primary amine on an antibody.

Conclusion

This compound is a versatile and valuable tool in the development of targeted drug delivery systems. Its defined length, hydrophilicity, and reactive NHS ester groups provide a robust platform for conjugating targeting ligands with therapeutic payloads. By understanding the principles of conjugation and employing rigorous characterization and evaluation protocols, researchers can leverage the benefits of this linker to design more effective and safer targeted therapies. The provided protocols and data serve as a comprehensive guide to aid in these developmental efforts.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Bis-PEG7-NHS ester in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bis-PEG7-NHS ester, focusing on the prevention of hydrolysis in aqueous solutions to ensure successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinker. It features two N-hydroxysuccinimide (NHS) ester groups at either end of a discrete polyethylene glycol (dPEG®) linker. Its primary use is for the covalent conjugation of molecules containing primary amines, such as proteins, peptides, and other biomolecules.[1][2] The PEG7 linker provides a flexible, hydrophilic spacer.

Q2: What is the primary challenge when working with this compound in aqueous solutions?

The main challenge is the hydrolysis of the NHS ester groups. In an aqueous environment, water molecules can attack the ester, leading to its cleavage and rendering the crosslinker inactive for conjugation.[3][4][5] This competing hydrolysis reaction reduces the efficiency of the desired conjugation with primary amines.

Q3: What factors influence the rate of NHS ester hydrolysis?

The rate of hydrolysis is primarily influenced by:

  • pH: The rate of hydrolysis significantly increases with a rise in pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of primary amines in the buffer will compete with the target molecule for reaction with the NHS ester.

Troubleshooting Guide

Issue: Low Conjugation Yield

Low or no yield of the desired conjugate is the most common problem and is often linked to the hydrolysis of the this compound.

Potential Cause Recommended Solution
NHS Ester Hydrolysis The NHS ester is highly susceptible to hydrolysis, which competes directly with the amine reaction.
* Work Quickly: Prepare the this compound solution immediately before use. Do not store it in aqueous buffers.
* Use Anhydrous Solvents for Stock: If the ester is not readily soluble in your aqueous reaction buffer, dissolve it first in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the solvent is of high quality and free of water and amine contaminants.
Suboptimal pH The reaction is highly pH-dependent. At low pH, primary amines are protonated and less reactive. At high pH, hydrolysis of the NHS ester is rapid.
* Optimal pH Range: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point.
Incorrect Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.
* Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate, bicarbonate, HEPES, or borate buffers. If your protein is in an amine-containing buffer, perform a buffer exchange before starting the conjugation.
Reagent Quality The this compound may have hydrolyzed due to improper storage.
* Proper Storage: Store the solid reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended.

Issue: Reagent Precipitation

Potential Cause Recommended Solution
Poor Solubility The this compound may have limited solubility in the aqueous reaction buffer.
* Use a Co-solvent: Prepare a concentrated stock solution of the NHS ester in an anhydrous, water-miscible organic solvent like DMSO or DMF. Add this stock solution to your reaction mixture, ensuring the final concentration of the organic solvent is low enough not to affect your biomolecule's stability.

Quantitative Data Summary

The stability of the NHS ester is critical for successful conjugation. The following table summarizes the effect of pH and temperature on the half-life of NHS esters.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours
8.6410 minutes
7.0Room Temperature~7 hours
9.0Room Temperatureminutes

Note: This data is for general NHS esters. The exact half-life of this compound may vary but will follow the same trend.

Experimental Protocols

Protocol 1: General Protein Crosslinking with this compound

This protocol provides a general guideline. Optimization may be required based on the specific biomolecules.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer.

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3).

  • This compound.

  • Anhydrous, amine-free DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification column (e.g., gel filtration/desalting column).

Methodology:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Calculate Molar Excess: A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.

  • Initiate Conjugation: Add the NHS ester stock solution directly to the protein solution. Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by gel filtration or dialysis.

Protocol 2: Assessing the Reactivity of this compound

This protocol can be used to determine if a stored vial of this compound is still active. The principle is to measure the amount of NHS released upon complete hydrolysis.

Materials:

  • This compound solution in a non-amine-containing buffer (e.g., phosphate buffer, pH 7-8).

  • 0.5-1.0 N NaOH.

  • Spectrophotometer.

Methodology:

  • Prepare Reagent Solution: Dissolve the this compound in the buffer at a known concentration.

  • Measure Initial Absorbance (A_initial): Measure the absorbance of the solution at 260 nm. This reading accounts for any NHS already present due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the solution to rapidly and completely hydrolyze any remaining active ester. Incubate for several minutes.

  • Measure Final Absorbance (A_final): Remeasure the absorbance at 260 nm.

  • Assess Reactivity: If A_final > A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.

Visualizations

G cluster_0 Conjugation Workflow prep Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) react Add NHS Ester Stock to Biomolecule Solution prep->react stock Prepare Fresh This compound Stock in Anhydrous DMSO stock->react incubate Incubate (30-60 min @ RT or 2h @ 4°C) react->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify

Caption: Experimental workflow for bioconjugation using this compound.

G cluster_1 Troubleshooting Low Conjugation Yield start Low Yield Observed q1 Is the reaction pH optimal (7.2-8.5)? start->q1 q2 Is the buffer amine-free? q1->q2 Yes s1 Adjust pH to 7.2-8.5 q1->s1 No q3 Was the NHS ester stock prepared fresh in anhydrous solvent? q2->q3 Yes s2 Perform buffer exchange to an amine-free buffer q2->s2 No s3 Prepare fresh NHS ester stock immediately before use q3->s3 No end Re-run Experiment q3->end Yes s1->end s2->end s3->end

Caption: A logical workflow for troubleshooting low conjugation yields.

References

Troubleshooting low efficiency in protein labeling with NHS esters.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficiency in protein labeling with N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester labeling reactions?

The optimal pH for reacting NHS esters with primary amines on a protein (N-terminus and the ε-amino group of lysine residues) is between 8.3 and 8.5.[1][2][3] Within this range, the primary amines are sufficiently deprotonated to be effective nucleophiles, while the rate of hydrolysis of the NHS ester is minimized.[3] At a lower pH, the amine groups are protonated and thus unreactive.[1] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction and reduces efficiency. For pH-sensitive proteins, a lower pH of 7.4 can be used, but this will require a longer incubation time as the reaction rate is slower.

Q2: Which buffers should I use for NHS ester labeling, and which should I avoid?

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester reactions, provided they are adjusted to the optimal pH range of 7.2-8.5. A 0.1 M sodium bicarbonate solution is a commonly recommended buffer.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the primary amines on the target protein for reaction with the NHS ester, significantly reducing the labeling efficiency. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before labeling.

Q3: How should I properly store and handle NHS ester reagents?

NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent. For water-insoluble NHS esters, it is recommended to dissolve them in a high-quality, anhydrous, and amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Q4: What is the main competing reaction that reduces labeling efficiency?

The primary side reaction that competes with the desired protein labeling is the hydrolysis of the NHS ester by water. This reaction forms an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), thus reducing the amount of active ester available to react with the protein. The rate of hydrolysis is highly dependent on the pH, increasing significantly at higher pH values.

Q5: What is a typical Degree of Labeling (DOL) for an antibody?

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. For most antibody applications, a DOL in the range of 2 to 10 is often considered optimal. However, the ideal DOL can vary depending on the specific application and the dye used. Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity or solubility, while under-labeling will result in a weak signal.

Troubleshooting Guide

Issue: Low or No Labeling Efficiency

This is the most common problem encountered during protein labeling with NHS esters. The following sections break down the potential causes and provide recommended actions.

Potential CauseRecommended Action
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 8.3-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Presence of Competing Amines Ensure that the protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other substances with primary amines (e.g., ammonium salts, BSA, gelatin). If necessary, perform a buffer exchange via dialysis or gel filtration.
Low Protein Concentration The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 1-2 mg/mL can lead to significantly reduced labeling efficiency because the competing hydrolysis reaction becomes more dominant. If possible, concentrate the protein solution before labeling. A protein concentration of 2.5 mg/mL or higher is recommended for better efficiency.
Inappropriate Reaction Time/Temperature Labeling is typically performed for 1-4 hours at room temperature or overnight at 4°C. If labeling efficiency is low, consider extending the incubation time, especially if the reaction is carried out at a lower temperature or a suboptimal pH.
Potential CauseRecommended Action
Inactive NHS Ester NHS esters are moisture-sensitive and can hydrolyze during storage if not handled properly. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Use high-quality, anhydrous DMSO or DMF to prepare fresh stock solutions immediately before each use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.
Inappropriate Dye-to-Protein Molar Ratio An insufficient molar excess of the NHS ester will result in a low DOL. A common starting point for mono-labeling is an 8- to 20-fold molar excess of the dye over the protein. This ratio may need to be optimized for your specific protein and desired DOL.
Poor Solubility of NHS Ester Some NHS esters are hydrophobic and may not be fully soluble in the aqueous reaction buffer, leading to low reactivity. Ensure the NHS ester is completely dissolved in an appropriate organic solvent (anhydrous DMSO or DMF) before adding it to the protein solution. The final concentration of the organic solvent in the reaction mixture should typically be less than 10%.
Potential CauseRecommended Action
Low Number of Available Primary Amines The labeling reaction targets the N-terminus and lysine residues. If your protein has a low number of accessible primary amines, the labeling efficiency will be inherently low. Consider alternative labeling chemistries that target other functional groups (e.g., maleimides for cysteine residues).
Protein Precipitation The addition of the NHS ester (dissolved in an organic solvent) or changes in pH can sometimes cause protein aggregation and precipitation. If precipitation is observed, try reducing the molar excess of the NHS ester, performing the reaction at a lower temperature (e.g., 4°C), or ensuring the final concentration of the organic solvent is minimal.

Quantitative Data Summary

Table 1: Effect of pH on the Half-life of NHS Esters

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours
8.0Ambient~1 hour
8.6410 minutes
9.0AmbientMinutes

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 8.3 - 8.5A lower pH (e.g., 7.4) can be used for sensitive proteins, but requires longer incubation.
Buffer 0.1 M Sodium Bicarbonate, PBS, HEPES, BorateMust be free of primary amines (e.g., Tris, glycine).
Protein Concentration 1 - 10 mg/mLHigher concentrations (≥ 2.5 mg/mL) generally yield better efficiency.
Molar Excess of NHS Ester 8- to 20-foldThis is a starting point and should be optimized for the specific protein and desired DOL.
Reaction Time 1 - 4 hours at room temperature, or overnight on ice
Solvent for NHS Ester Anhydrous DMSO or DMFEnsure the solvent is high-quality and amine-free.

Key Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). The recommended protein concentration is 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of, for example, 10 mM.

  • Calculate Molar Excess: Determine the desired molar excess of the NHS ester over the protein. A common starting point is an 8- to 20-fold molar excess.

  • Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing or stirring.

  • Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.

  • Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.

Protocol for Determining the Degree of Labeling (DOL)
  • Purification: It is essential to remove all unbound dye from the conjugate before measuring absorbance. This is typically done by gel filtration or extensive dialysis.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance at the maximum absorption wavelength (λmax) of the dye (Amax).

    • Note: If the absorbance is greater than 2.0, dilute the solution with buffer to bring the reading into the linear range and record the dilution factor.

  • Calculate Protein Concentration:

    • The dye also absorbs at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (CF = A₂₈₀dye / Amaxdye). This value is often provided by the dye manufacturer.

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein * Dilution Factor

      • ε_protein is the molar extinction coefficient of the protein (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye * Dilution Factor

      • ε_dye is the molar extinction coefficient of the dye at its λmax.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_competing_reaction Competing Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein Desired Reaction (pH 8.3-8.5) NHS_Ester Label-NHS Ester NHS_Ester->Labeled_Protein NHS_Byproduct NHS Byproduct NHS_Ester->NHS_Byproduct Hydrolyzed_Ester Inactive Label (Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Increases with pH) H2O H₂O (Water) H2O->Hydrolyzed_Ester

Caption: Competing reaction pathways for NHS esters in protein labeling.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is buffer pH 8.3-8.5? Start->Check_pH Check_Buffer_Comp Is buffer amine-free (e.g., no Tris)? Check_pH->Check_Buffer_Comp Yes Result_pH Adjust pH Check_pH->Result_pH No Check_Reagent Is NHS ester fresh and handled properly? Check_Buffer_Comp->Check_Reagent Yes Result_Buffer Perform buffer exchange Check_Buffer_Comp->Result_Buffer No Check_Concentration Is protein concentration >1-2 mg/mL? Check_Reagent->Check_Concentration Yes Result_Reagent Use fresh reagent Check_Reagent->Result_Reagent No Result_Concentration Concentrate protein Check_Concentration->Result_Concentration No Optimize_Ratio Optimize dye:protein ratio and incubation time Check_Concentration->Optimize_Ratio Yes Result_pH->Check_Buffer_Comp Result_Buffer->Check_Reagent Result_Reagent->Check_Concentration Result_Concentration->Optimize_Ratio Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis P1 1. Buffer Exchange Protein (Amine-free, pH 8.3-8.5) P2 2. Prepare Fresh NHS Ester Stock in Anhydrous DMSO/DMF P1->P2 R1 3. Add Molar Excess of NHS Ester to Protein P2->R1 R2 4. Incubate (1-4h RT or O/N 4°C) R1->R2 A1 5. Purify Conjugate (Gel Filtration/Dialysis) R2->A1 A2 6. Measure Absorbance (A280 & Amax) A1->A2 A3 7. Calculate DOL A2->A3

References

Technical Support Center: Optimizing Linker-to-Protein Ratio for Bis-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of Bis-PEG7-NHS ester to proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a protein?

The optimal pH for reacting NHS esters with primary amines (like the ε-amino group of lysine residues on a protein) is between 7.2 and 8.5.[1][2][3] A pH range of 8.3 to 8.5 is often recommended as an ideal balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the NHS ester.[4][5] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is crucial to use amine-free buffers for the conjugation reaction, as buffers containing primary amines will compete with the protein for reaction with the NHS ester.

Compatible BuffersIncompatible Buffers
Phosphate-Buffered Saline (PBS)Tris (tris(hydroxymethyl)aminomethane)
Carbonate-Bicarbonate BuffersGlycine
HEPES BuffersBuffers containing ammonium ions
Borate Buffers

If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or desalting columns is necessary before starting the conjugation.

Q3: How should I prepare and handle the this compound reagent?

This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the this compound in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time, but it is best to prepare fresh solutions for each experiment to ensure maximum reactivity.

Q4: What is the recommended molar ratio of this compound to protein?

The optimal molar ratio of linker to protein needs to be determined empirically for each specific protein and desired degree of labeling. A common starting point is a 10- to 50-fold molar excess of the this compound over the protein. For antibodies (IgG), a 20-fold molar excess typically results in 4-6 linkers conjugated per antibody. It is advisable to perform small-scale pilot reactions with varying molar ratios to identify the optimal condition for your experiment.

Q5: What is the competing hydrolysis reaction, and how can I minimize it?

NHS esters can react with water (hydrolysis), which renders the linker inactive for conjugation. This hydrolysis reaction is a major competitor to the desired amidation reaction with the protein's primary amines. The rate of hydrolysis increases significantly with increasing pH and temperature.

To minimize hydrolysis:

  • Work within the optimal pH range of 7.2-8.5.

  • Prepare the this compound solution immediately before use.

  • Use a higher protein concentration, if possible, to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

  • Perform the reaction at a lower temperature (e.g., 4°C), although this will require a longer incubation time.

Q6: Why is it important to quench the reaction, and what are the common quenching agents?

Quenching the reaction is essential to stop the conjugation process and deactivate any unreacted this compound. This prevents unwanted side reactions or further modification of the protein. Common quenching agents are small molecules containing primary amines that react with the remaining NHS esters.

Quenching AgentRecommended Final ConcentrationIncubation Time
Tris20-100 mM15-30 minutes
Glycine20-100 mM15-30 minutes
Hydroxylamine10-50 mM15-30 minutes
Lysine20-50 mM15-30 minutes

Q7: How can I purify the protein-linker conjugate and remove unreacted reagents?

After quenching, it is crucial to remove excess this compound, the hydrolyzed linker, and the quenching agent from the conjugated protein. Common purification methods include:

  • Size-Exclusion Chromatography (e.g., desalting columns): This is a rapid and effective method for separating the larger protein conjugate from smaller molecules.

  • Dialysis: This method is also effective but generally takes longer than size-exclusion chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purification and analysis of the conjugate.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of this compound: The linker has lost its reactivity due to exposure to moisture.Prepare the linker solution fresh in anhydrous DMSO or DMF immediately before use. Equilibrate the vial to room temperature before opening to prevent condensation.
Suboptimal pH: The reaction buffer pH is too low (amines are protonated) or too high (hydrolysis is too fast).Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point.
Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the protein for the linker.Use an amine-free buffer such as PBS, HEPES, or borate buffer. If necessary, perform a buffer exchange before the reaction.
Low protein concentration: The competing hydrolysis reaction is more pronounced in dilute protein solutions.If possible, increase the protein concentration to favor the conjugation reaction.
Insufficient molar excess of linker: Not enough linker is present to achieve the desired degree of labeling.Optimize the molar ratio of this compound to protein by performing a titration experiment with different ratios (e.g., 10-fold, 20-fold, 50-fold excess).
Protein Aggregation or Precipitation Over-labeling: A high degree of conjugation can alter the protein's surface charge and hydrophobicity, leading to aggregation.Reduce the molar excess of the this compound in the reaction. Perform a titration to find the optimal linker-to-protein ratio that provides sufficient labeling without causing aggregation.
Hydrophobicity of the linker: Although the PEG spacer in this compound enhances hydrophilicity, high levels of conjugation can still lead to aggregation.See "Over-labeling" solution. Consider adding stabilizing excipients to the buffer if aggregation persists.
Incorrect buffer conditions: The pH or ionic strength of the buffer may not be optimal for the stability of your specific protein.Ensure the buffer conditions are suitable for your protein's stability. You may need to screen different buffers or pH values.
High concentration of organic solvent: Adding a large volume of the linker stock solution (in DMSO or DMF) can cause the protein to precipitate.Keep the final concentration of the organic solvent in the reaction mixture below 10%.
High Background or Non-Specific Binding in Downstream Applications Presence of unreacted or hydrolyzed linker: Failure to remove all excess linker and byproducts after the reaction.Ensure efficient quenching of the reaction and thorough purification of the conjugate using size-exclusion chromatography, dialysis, or HPLC.
Protein aggregates: Aggregated conjugates can lead to non-specific binding.See "Protein Aggregation or Precipitation" section for troubleshooting.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization of the linker-to-protein molar ratio, reaction time, and temperature may be necessary for your specific application.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to stop the reaction.

  • Purification of the Conjugate:

    • Remove unreacted linker, byproducts, and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Characterization of the Protein-Linker Conjugate

1. Degree of Labeling (Linker-to-Protein Ratio) Determination:

  • Mass Spectrometry (MS): This is a highly accurate method to determine the number of linkers attached to the protein. Techniques like MALDI-TOF or ESI-MS can be used to measure the mass of the unconjugated protein and the different conjugated species. The mass difference will correspond to the number of attached linkers.

2. Analysis of Aggregation:

  • Size-Exclusion Chromatography (SEC): SEC can be used to assess the presence of aggregates in the purified conjugate. A shift in the elution profile towards earlier retention times compared to the unconjugated protein may indicate aggregation.

  • Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in the solution and is a sensitive method for detecting aggregates.

Visualizations

G Chemical Reaction of this compound with a Protein protein Protein + Primary Amine (e.g., Lysine) conjugate Protein-Linker Conjugate + Stable Amide Bond protein->conjugate Reaction at pH 7.2-8.5 linker This compound + NHS Ester Group linker->conjugate byproduct N-hydroxysuccinimide (NHS) conjugate->byproduct Release of

Caption: Reaction of this compound with a primary amine on a protein.

G Experimental Workflow for Optimizing Linker-to-Protein Ratio cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_post_reaction 3. Post-Reaction cluster_analysis 4. Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Incubate Protein and Linker (Vary Molar Ratios) protein_prep->conjugation linker_prep Prepare Fresh Bis-PEG7-NHS Ester Solution in DMSO/DMF linker_prep->conjugation quenching Quench Reaction with Tris or Glycine conjugation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification characterization Characterize Conjugate (e.g., MS, SEC) purification->characterization optimization Determine Optimal Linker:Protein Ratio characterization->optimization

Caption: Workflow for optimizing the linker-to-protein conjugation ratio.

G Troubleshooting Decision Tree for Low Conjugation Yield start Low or No Conjugation Yield check_ph Is the buffer pH between 7.2 and 8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_linker Was the linker solution prepared fresh? check_buffer->check_linker Yes buffer_exchange Perform buffer exchange into an amine-free buffer check_buffer->buffer_exchange No check_ratio Is the molar ratio of linker to protein optimized? check_linker->check_ratio Yes prepare_fresh_linker Prepare fresh linker solution immediately before use check_linker->prepare_fresh_linker No optimize_ratio Perform titration with varying molar ratios check_ratio->optimize_ratio No success Successful Conjugation check_ratio->success Yes adjust_ph->check_buffer buffer_exchange->check_linker prepare_fresh_linker->check_ratio optimize_ratio->success

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Reducing Aggregation During Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address protein aggregation during crosslinking experiments.

Troubleshooting Guides

Issue: My protein precipitates immediately upon adding the crosslinker.

This is a common issue that often points to suboptimal reaction conditions leading to rapid, uncontrolled crosslinking and subsequent aggregation.

Answer:

Immediate precipitation upon addition of a crosslinking agent suggests that the reaction is proceeding too quickly and in an uncontrolled manner, leading to the formation of large, insoluble aggregates.[1] This can be caused by several factors including high concentrations of protein or crosslinker, and suboptimal buffer conditions. To troubleshoot this, a systematic optimization of your experimental parameters is necessary.

Troubleshooting Workflow:

G A Problem: Immediate Precipitation B Reduce Crosslinker Concentration A->B C Reduce Protein Concentration A->C D Optimize Buffer Conditions A->D E Lower Reaction Temperature A->E F Check Crosslinker Hydrophobicity A->F G Aggregation Resolved? B->G C->G D->G E->G F->G H Further Optimization G->H Yes I Problem Persists G->I No

Caption: Troubleshooting flowchart for immediate protein precipitation.

Recommended Actions & Parameters:

ParameterRecommended AdjustmentRationale
Crosslinker:Protein Molar Ratio Decrease to a 5- to 20-fold molar excess.[2]High crosslinker concentrations can lead to over-labeling, altering the protein's surface charge and solubility.[3]
Protein Concentration Lower the protein concentration to 1-5 mg/mL.[2]Reduces intermolecular collisions that favor aggregation.[3]
Buffer pH Ensure the pH is optimal for both the crosslinker chemistry and protein stability (typically pH 7.2-8.0 for NHS esters).Suboptimal pH can lead to protein instability and aggregation.
Reaction Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.Slows down both the crosslinking reaction and protein unfolding/aggregation processes.
Crosslinker Addition Add the dissolved crosslinker to the protein solution slowly and with gentle mixing.Prevents localized high concentrations of the reagent that can cause rapid, uncontrolled reactions and precipitation.

Issue: My protein appears soluble after crosslinking, but aggregates during purification or storage.

Delayed aggregation can be caused by more subtle changes to the protein's properties, such as increased hydrophobicity or conformational instability.

Answer:

Aggregation that occurs post-crosslinking, during purification or storage, suggests that the modifications have made the protein less stable over time. This can be due to the introduction of hydrophobic crosslinkers, slight conformational changes, or the formation of small, soluble oligomers that gradually coalesce into larger aggregates. Addressing this issue involves optimizing the buffer composition and storage conditions.

Recommended Actions & Parameters:

ParameterRecommended AdjustmentRationale
Buffer Additives Incorporate stabilizing excipients into your purification and storage buffers.These additives can enhance protein solubility and prevent aggregation.
Glycerol5-20% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing protein structure.
Arginine50-100 mMSuppresses aggregation by binding to hydrophobic patches on the protein surface.
Non-ionic Detergents (e.g., Tween-20)0.01-0.1% (v/v)Can help to solubilize proteins and prevent hydrophobic interactions.
Ionic Strength Optimize the salt concentration (e.g., 150-500 mM NaCl).Modulates electrostatic interactions that can contribute to aggregation.
Storage Temperature For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.Minimizes protein degradation and aggregation during storage. Avoid repeated freeze-thaw cycles.
Reducing Agents For proteins with cysteine residues, include a reducing agent like DTT or TCEP (1-5 mM).Prevents the formation of non-native intermolecular disulfide bonds that can lead to aggregation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right crosslinker to minimize aggregation?

A: The choice of crosslinker is critical. Consider the following factors:

  • Hydrophilicity: Opt for more hydrophilic crosslinkers, such as those containing polyethylene glycol (PEG) spacers, to improve the solubility of the modified protein.

  • Spacer Arm Length: The length of the crosslinker's spacer arm can influence the geometry of the crosslink and potentially impact protein conformation. A longer spacer arm may provide more flexibility and reduce conformational stress.

  • Reactive Groups: Choose a crosslinker with reactive groups that target specific and accessible amino acid residues on your protein to ensure controlled crosslinking. Amine-reactive NHS esters are common, but if your protein has many surface lysines, this can lead to over-labeling. In such cases, consider a heterobifunctional crosslinker that targets a different functional group, or explore site-specific labeling strategies.

Q2: What are the ideal buffer conditions for a crosslinking reaction?

A: The optimal buffer will depend on your specific protein and the chemistry of the crosslinker. Here are some general guidelines:

  • Buffer Composition: Use buffers that do not contain primary amines (e.g., Tris or glycine) if you are using an amine-reactive crosslinker like BS3, as these will compete with the reaction. Phosphate-buffered saline (PBS) or HEPES are generally good choices for NHS-ester reactions.

  • pH: The pH should be a compromise between the optimal reactivity of the crosslinker and the stability of your protein. For NHS esters, a pH of 7.2-8.5 is generally recommended for efficient reaction, though a pH closer to physiological 7.4 may be necessary for pH-sensitive proteins.

  • Ionic Strength: The salt concentration of the buffer can influence protein solubility. It's often beneficial to screen a range of salt concentrations to find the optimal condition for your protein.

Q3: Can I add anything to my reaction to prevent aggregation?

A: Yes, several additives can be included in the reaction buffer to help maintain protein solubility and prevent aggregation.

Table of Common Anti-Aggregation Additives:

AdditiveRecommended ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Stabilizes protein structure through preferential hydration and increases solution viscosity, reducing intermolecular collisions.
L-Arginine 50-100 mMBinds to charged and hydrophobic regions on the protein surface, suppressing aggregation.
Non-ionic Detergents (e.g., Tween-20, CHAPS) 0.01-0.1% (v/v)Solubilize proteins by interacting with hydrophobic surfaces, preventing self-association.
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as osmolytes to stabilize the native protein conformation.
Reducing Agents (e.g., DTT, TCEP) 1-10 mMPrevent the formation of non-native intermolecular disulfide bonds.

Q4: How do I know if my protein is aggregated?

A: Protein aggregation can be detected in several ways:

  • Visual Observation: The most obvious sign of aggregation is the appearance of turbidity, precipitation, or visible particles in the solution.

  • Size-Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. The appearance of high molecular weight species in the void volume is a strong indicator of aggregation.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • SDS-PAGE: In some cases, very large aggregates may not enter the resolving gel and will be retained in the stacking gel or the well.

Experimental Protocols

Protocol 1: One-Step Crosslinking with BS3 to Minimize Aggregation

This protocol provides a general procedure for crosslinking a protein with the amine-reactive, water-soluble crosslinker BS3.

G A Prepare Protein Sample (1-5 mg/mL in amine-free buffer, pH 7.2-8.0) C Add BS3 to Protein (10- to 50-fold molar excess) A->C B Prepare Fresh BS3 Solution (e.g., 10-50 mM in reaction buffer) B->C D Incubate (30-60 min at RT or 2h at 4°C) C->D E Quench Reaction (Add Tris or Glycine, e.g., 20-50 mM final) D->E F Incubate Quench (15 min at RT) E->F G Analyze Crosslinking (e.g., SDS-PAGE, SEC) F->G

Caption: Workflow for one-step protein crosslinking with BS3.

Methodology:

  • Sample Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS or HEPES) at a pH of 7.0-8.0. The recommended protein concentration is between 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired concentration (e.g., 10-50 mM).

  • Crosslinking Reaction: Add the BS3 solution to your protein sample to achieve a final molar excess of 10- to 50-fold. Mix gently.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.

  • Analysis: Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species, and by SEC to assess the extent of aggregation.

Protocol 2: Two-Step Crosslinking with SMPH to Reduce Aggregation

A two-step protocol is often preferred for heterobifunctional crosslinkers like SMPH to minimize unwanted homodimer formation and aggregation.

Methodology:

  • Prepare Protein-NH2: Dissolve the amine-containing protein in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

  • Prepare SMPH: Immediately before use, dissolve SMPH in an anhydrous solvent like DMSO to a concentration of 10 mM.

  • Reaction of SMPH with Protein-NH2: Add the dissolved SMPH to the Protein-NH2 solution to achieve a 10-fold molar excess. Incubate for 30 minutes at room temperature or 2 hours at 4°C.

  • Remove Excess Crosslinker: Separate the maleimide-activated protein from the unreacted SMPH using a desalting column equilibrated with the conjugation buffer.

  • Prepare Protein-SH: Ensure the sulfhydryl-containing protein is in a suitable buffer and that its sulfhydryl groups are reduced and available for reaction.

  • Conjugation Reaction: Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. The optimal molar ratio should be determined empirically. Incubate for 1 hour at room temperature or 2 hours at 4°C.

  • Analysis: Analyze the conjugate using SDS-PAGE and SEC to confirm crosslinking and assess for aggregation.

References

Identifying and minimizing side reactions of NHS ester crosslinkers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions associated with N-hydroxysuccinimide (NHS) ester crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of NHS ester crosslinkers?

A1: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water, which competes with the desired reaction with primary amines.[1][2][3] This hydrolysis results in a non-reactive carboxylic acid, reducing the efficiency of the conjugation.[1] Additionally, NHS esters can react with other nucleophilic groups, although generally at a lower rate than with primary amines. These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can form unstable ester linkages.[1]

  • Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than the amide bond formed with primary amines.

  • Imidazole groups: The imidazole ring of histidine can also show some reactivity.

Q2: How does pH affect NHS ester reactions?

A2: The pH of the reaction buffer is a critical factor. The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5. At a lower pH, primary amines are protonated (-NH₃⁺) and become non-nucleophilic and unreactive. At a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction.

Q3: Which buffers should be avoided when using NHS ester crosslinkers?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer are recommended.

Q4: How should NHS ester crosslinkers be stored?

A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, it is crucial to allow the reagent vial to equilibrate to room temperature before opening. For NHS esters that require an organic solvent like DMSO or DMF, it is best to use an anhydrous (dry) solvent and prepare the stock solution immediately before use.

Q5: What is the difference between NHS and Sulfo-NHS esters?

A5: Sulfo-NHS esters are a water-soluble version of NHS esters due to a sulfonate group on the N-hydroxysuccinimide ring. This increased solubility allows for reactions to be conducted entirely in aqueous buffers and makes them impermeable to cell membranes, which is ideal for labeling cell surface proteins. The reaction chemistry of Sulfo-NHS esters with primary amines is identical to that of NHS esters. Generally, sulfo-NHS esters exhibit slightly greater stability in aqueous solutions compared to their non-sulfonated counterparts.

Troubleshooting Guides

Low Conjugation Efficiency
Potential Cause Recommended Solution
Suboptimal pH Verify the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter. An initial pH of 8.3-8.5 is often a good starting point.
NHS Ester Hydrolysis Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. Consider performing the reaction at 4°C overnight to minimize hydrolysis.
Competing Nucleophiles in Buffer Use amine-free buffers such as PBS, HEPES, or borate buffer. If the sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.
Low Reactant Concentration Increase the concentration of the protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess of the crosslinker may be necessary.
Inaccessible Primary Amines If the primary amines on the target protein are sterically hindered, consider using a crosslinker with a longer spacer arm. In some cases, partial denaturation of the protein may be an option if its native conformation is not essential.
Poor Reagent Quality The NHS ester may have hydrolyzed due to improper storage. Assess the reactivity of the reagent (see Protocol 3). Store reagents desiccated at -20°C and allow them to warm to room temperature before opening to prevent moisture condensation.
Protein Aggregation After Conjugation
Potential Cause Recommended Solution
High Degree of Labeling Reduce the molar excess of the NHS ester crosslinker to control the number of modifications per protein molecule. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition that does not cause precipitation.
Change in Protein pI The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, it can reduce solubility. Ensure the final buffer conditions are optimal for the stability of the conjugated protein.

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes
9.0Room TemperatureMinutes

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended Range/Value
pH 7.2 - 8.5 (Optimal starting point often 8.3-8.5)
Temperature 4°C to Room Temperature (25°C)
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)
Buffer Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate)
NHS Ester Solvent Anhydrous DMSO or DMF
Molar Ratio (Ester:Protein) 5- to 20-fold molar excess is a common starting point; optimization is recommended.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to a Protein
  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis.

Protocol 2: Quantification of the Degree of Labeling (DOL) by Spectrophotometry
  • Measure Absorbance: After purifying the labeled protein, measure its absorbance at 280 nm (A280) and at the maximum absorbance wavelength (Amax) of the label (e.g., a fluorescent dye).

  • Calculate Protein Concentration:

    • First, calculate the correction factor for the protein's absorbance at the label's Amax: Correction Factor = A280 of unlabeled protein / Amax of unlabeled protein.

    • Correct the A280 of the labeled protein: Corrected A280 = A280_labeled - (Amax_labeled * Correction Factor).

    • Calculate the molar concentration of the protein: Protein (M) = Corrected A280 / (ε_protein * path length). (Where ε_protein is the molar extinction coefficient of the protein at 280 nm).

  • Calculate Label Concentration:

    • Label (M) = Amax_labeled / (ε_label * path length). (Where ε_label is the molar extinction coefficient of the label at its Amax).

  • Calculate DOL:

    • DOL = Molar concentration of label / Molar concentration of protein.

Protocol 3: Assessing the Reactivity of an NHS Ester Reagent

This method is based on measuring the release of NHS upon hydrolysis.

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of an appropriate buffer (pH 7-8). For water-insoluble esters, first dissolve in 0.25 mL of DMSO or DMF, then add 2 mL of buffer.

  • Initial Absorbance: Measure the absorbance of the solution at 260 nm (A_initial). The absorbance should ideally be less than 1.0; dilute with more buffer if necessary and record the adjusted value.

  • Induce Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Vortex for 30 seconds.

  • Final Absorbance: Promptly measure the absorbance at 260 nm (A_final) within one minute.

  • Interpretation: A significant increase from A_initial to A_final indicates that the NHS ester was active and has been hydrolyzed, releasing NHS which absorbs strongly at 260 nm. A small or no increase suggests the reagent has already hydrolyzed due to improper storage.

Protocol 4: Quenching Unreacted NHS Esters
  • Prepare Quenching Solution: Prepare a stock solution of an amine-containing reagent such as Tris-HCl, glycine, or hydroxylamine (e.g., 1 M Tris-HCl, pH 8.0).

  • Add to Reaction: At the end of the desired incubation period, add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature. This will ensure that any remaining active NHS ester is deactivated.

Visualizations

NHS_Ester_Reactions NHS_Ester NHS Ester Crosslinker Stable_Amide Stable Amide Bond (Desired Product) NHS_Ester->Stable_Amide Aminolysis (pH 7.2-8.5) Inactive_Acid Inactive Carboxylic Acid NHS_Ester->Inactive_Acid Side Reaction Unstable_Linkages Unstable Linkages (Ester, Thioester) NHS_Ester->Unstable_Linkages Side Reaction Primary_Amine Primary Amine (e.g., Lysine, N-terminus) Hydrolysis Hydrolysis (H₂O) Other_Nucleophiles Other Nucleophiles (Ser, Thr, Tyr, Cys, His)

Caption: Primary reaction and major side reactions of NHS ester crosslinkers.

Troubleshooting_Workflow Start Low Conjugation Efficiency Observed Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform Buffer Exchange (e.g., Dialysis) Check_Buffer->Buffer_Exchange No Check_Reagent Is NHS ester reagent fresh/active? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Check_Reagent Use_New_Reagent Use fresh NHS ester and anhydrous solvent Check_Reagent->Use_New_Reagent No Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes Use_New_Reagent->Check_Concentration Increase_Concentration Increase Protein and/or Ester Concentration Check_Concentration->Increase_Concentration No Success Improved Efficiency Check_Concentration->Success Yes Increase_Concentration->Success

Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.

Reaction_Parameters pH Reaction pH Amine_Reactivity Amine Nucleophilicity pH->Amine_Reactivity Increases with pH Ester_Stability NHS Ester Stability (vs. Hydrolysis) pH->Ester_Stability Decreases with higher pH Conjugation_Efficiency Overall Conjugation Efficiency Amine_Reactivity->Conjugation_Efficiency Positive Effect Ester_Stability->Conjugation_Efficiency Positive Effect Temperature Temperature Temperature->Ester_Stability Decreases Stability Reaction_Rate Reaction Rate Temperature->Reaction_Rate Increases Rate Reaction_Rate->Conjugation_Efficiency Positive Effect (if aminolysis > hydrolysis)

Caption: Logical relationship between key parameters in NHS ester reactions.

References

Technical Support Center: The Impact of Primary Amine Buffers on Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the challenges encountered during bioconjugation reactions, with a specific focus on the impact of primary amine-containing buffers like Tris.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with using Tris buffer in conjugation reactions?

A1: Tris (tris(hydroxymethyl)aminomethane) buffer contains a primary amine in its structure.[1] This primary amine is nucleophilic and will compete with the primary amines on your protein of interest (e.g., the ε-amino group of lysine residues and the N-terminus) for reaction with amine-reactive crosslinkers, most notably N-hydroxysuccinimide (NHS) esters.[1][2] This competition reduces the efficiency of your desired conjugation, leading to lower yields of the final conjugate. In fact, due to this reactivity, Tris is often intentionally used to quench NHS ester reactions.[1][2]

Q2: Which specific conjugation chemistries are affected by Tris buffer?

A2: The primary chemistry affected is the reaction of NHS esters with primary amines. This is a very common method for labeling proteins with fluorescent dyes, biotin, or other molecules. Other amine-reactive chemistries that would be affected include those involving isothiocyanates, isocyanates, and acyl azides.

Q3: Are there any conjugation chemistries that are not affected by Tris buffer?

A3: Yes. Maleimide-based conjugation , which targets free sulfhydryl groups (thiols) on cysteine residues, is not affected by the primary amine in Tris buffer. This makes Tris a suitable buffer for maleimide reactions.

Q4: I have seen a publication suggesting Tris buffer does not interfere with NHS-ester biotinylation. Is this true?

A4: While there is an isolated report suggesting compatibility in a specific context, the overwhelming consensus in the scientific literature and from reagent manufacturers is that Tris buffer significantly interferes with NHS ester reactions, including biotinylation. For general practice and to ensure reproducible results, it is strongly recommended to avoid Tris buffer during NHS ester-based conjugations. The primary amine in Tris has a high propensity to react with the NHS ester, leading to quenching of the reagent and reduced labeling of the target protein.

Q5: What are recommended alternative buffers for NHS ester conjugation reactions?

A5: Several amine-free buffers are suitable for NHS ester conjugations. The choice of buffer should be guided by the required pH for the reaction, which is typically between 7.2 and 8.5. Commonly recommended buffers include:

  • Phosphate-Buffered Saline (PBS) : A widely used and generally non-interfering buffer.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) : Provides good buffering capacity in the 7.2-8.0 pH range.

  • Bicarbonate/Carbonate Buffer : Effective at a slightly more alkaline pH of 8.0-9.0.

  • Borate Buffer : Another option for reactions in the alkaline pH range of 8.0-9.0.

Q6: How does the pH of Tris buffer affect its reactivity and the conjugation reaction?

A6: The reactivity of the primary amine in Tris is pH-dependent. At a more alkaline pH, the amine is deprotonated and more nucleophilic, increasing its reactivity with NHS esters. Furthermore, the pH of Tris buffer is highly sensitive to temperature changes, which can affect the stability and rate of your conjugation reaction. For every 1°C increase in temperature, the pKa of Tris decreases by approximately 0.031, leading to a decrease in the buffer's pH.

Troubleshooting Guide

Issue: Low or no conjugation yield when using an NHS ester.

This is a common problem that can often be traced back to the reaction buffer.

Potential Cause 1: Presence of primary amines in the buffer.

  • Troubleshooting Step: Check the composition of all buffers used in your protein preparation and the conjugation reaction itself. Ensure they are free of primary amines. The most common culprit is Tris buffer. Other sources of interfering primary amines can include glycine and ammonium salts.

  • Solution: If your protein is in a Tris-containing buffer, you must perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before initiating the conjugation reaction. Common methods for buffer exchange include dialysis, desalting columns (spin or gravity-flow), and tangential flow filtration (TFF).

Potential Cause 2: Incorrect reaction pH.

  • Troubleshooting Step: Verify the pH of your reaction buffer. For NHS ester reactions, the optimal pH range is typically 7.2-8.5.

  • Solution: Adjust the pH of your amine-free buffer to the optimal range for your specific NHS ester and protein. Be mindful that the hydrolysis of the NHS ester, a competing reaction, increases at higher pH.

Potential Cause 3: Inactive NHS ester reagent.

  • Troubleshooting Step: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.

  • Solution: Always use a fresh stock of the NHS ester dissolved in an anhydrous solvent like DMSO or DMF immediately before use. Store the solid reagent desiccated and protected from light.

Data Presentation

The presence of Tris buffer can significantly reduce the efficiency of NHS ester conjugation reactions. The following table provides an illustrative representation of the expected impact of increasing Tris concentrations on the relative efficiency of a typical protein labeling reaction.

Tris Concentration (mM)Expected Relative Conjugation EfficiencyObservations
0100%Optimal conjugation in an amine-free buffer (e.g., PBS, pH 7.4).
570-80%Even low concentrations of Tris can compete with the target protein.
2030-50%Significant reduction in labeling efficiency is observed.
50<10%At this concentration, Tris acts as an effective quenching agent.

Note: These values are illustrative and the actual efficiency will depend on the specific protein, NHS ester, reaction time, and temperature.

Experimental Protocols

Protocol 1: Assessing Buffer Compatibility for NHS Ester Conjugation

This protocol allows you to test if your current buffer is suitable for your conjugation reaction.

Materials:

  • NHS ester of a fluorescent dye (e.g., FITC-NHS)

  • A non-critical protein sample (e.g., BSA) at a known concentration in your buffer of interest and in a control amine-free buffer (e.g., PBS).

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • SDS-PAGE analysis equipment.

  • Fluorescence imager.

Methodology:

  • Prepare Protein Samples: Prepare two identical reactions, one with your protein in its original buffer and one with the protein in the amine-free control buffer.

  • Prepare NHS Ester: Dissolve the fluorescent NHS ester in DMSO to a stock concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10-fold molar excess of the NHS ester to each protein sample.

  • Incubation: Incubate both reactions for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE. Visualize the gel using a fluorescence imager to compare the intensity of the fluorescently labeled protein bands. A significantly weaker band in the sample with your buffer of interest indicates interference.

Protocol 2: Buffer Exchange Using a Desalting Column (Spin Format)

This is a rapid method for removing small molecules like Tris from your protein sample.

Materials:

  • Protein sample in Tris buffer.

  • Appropriate amine-free buffer (e.g., PBS, pH 7.4).

  • Spin desalting column with a suitable molecular weight cutoff (MWCO) for your protein.

  • Collection tubes.

  • Centrifuge.

Methodology:

  • Column Equilibration: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

  • Equilibrate the column by adding the amine-free buffer and centrifuging. Repeat this step 2-3 times.

  • Sample Loading: Add your protein sample to the top of the equilibrated resin bed.

  • Elution: Place the column in a new collection tube and centrifuge according to the manufacturer's protocol. The eluate will contain your protein in the new amine-free buffer.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the impact of primary amine buffers on conjugation.

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Amine-Free Buffer (e.g., PBS) Protein_NH2 Protein-NH₂ Amide_Bond Stable Amide Bond (Protein-NH-CO-R) Protein_NH2->Amide_Bond Nucleophilic Attack NHS_Ester R-NHS Ester NHS_Ester->Amide_Bond NHS_leaving_group NHS (leaving group) Amide_Bond->NHS_leaving_group caption NHS Ester Reaction with a Primary Amine

NHS Ester Reaction with a Primary Amine

Tris_Interference cluster_desired Desired Reaction cluster_competing Competing Reaction in Tris Buffer NHS_Ester R-NHS Ester Protein_NH2 Protein-NH₂ NHS_Ester->Protein_NH2 Aminolysis Tris_NH2 Tris-NH₂ NHS_Ester->Tris_NH2 Aminolysis Desired_Product Conjugated Protein Protein_NH2->Desired_Product Slow Quenched_Ester Quenched Ester Tris_NH2->Quenched_Ester Fast caption Competition between Protein and Tris for NHS Ester

Competition between Protein and Tris for NHS Ester

Troubleshooting_Workflow Start Low Conjugation Yield Check_Buffer Check Buffer Composition for Primary Amines (e.g., Tris) Start->Check_Buffer Buffer_Exchange Perform Buffer Exchange (Dialysis, Desalting Column) Check_Buffer->Buffer_Exchange Yes Check_pH Verify Reaction pH (Optimal: 7.2-8.5) Check_Buffer->Check_pH No Buffer_Exchange->Check_pH Adjust_pH Adjust pH of Amine-Free Buffer Check_pH->Adjust_pH Incorrect Check_Reagent Check NHS Ester Activity (Use Fresh Stock) Check_pH->Check_Reagent Correct Adjust_pH->Check_Reagent New_Reagent Use Freshly Prepared NHS Ester Solution Check_Reagent->New_Reagent Suspect Proceed Proceed with Conjugation Check_Reagent->Proceed OK New_Reagent->Proceed caption Troubleshooting Low Conjugation Yield

Troubleshooting Low Conjugation Yield

References

Technical Support Center: Improving the Stability of Bis-PEG7-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of Bis-PEG7-NHS ester conjugates. Our goal is to help you improve the stability and performance of your conjugates for successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

IssuePotential CauseRecommended Solution
Low Conjugation Yield Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which is a primary competing reaction to the desired amine conjugation. The rate of hydrolysis increases significantly with pH.[1][2]Use Fresh Reagents: Prepare your stock solution of this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2] • Control pH: Maintain the reaction pH between 7.2 and 8.5 for optimal conjugation. While a slightly alkaline pH is necessary to deprotonate the amine, a pH that is too high will accelerate the hydrolysis of the NHS ester.[1] • Work Quickly: Do not let the NHS ester sit in an aqueous buffer for extended periods before the reaction.
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2-8.5. At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester is accelerated.Buffer Selection: Use non-nucleophilic buffers such as phosphate, bicarbonate, or borate buffers. • pH Optimization: Carefully adjust the pH of your amine-containing solution to the optimal range before adding the this compound.
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic contaminants will compete with your target molecule for reaction with the NHS ester, thereby reducing your yield.Use Amine-Free Buffers: Ensure your reaction buffer is free of primary amines. • Buffer Exchange: If your protein or molecule of interest is in a buffer containing primary amines, perform a buffer exchange into a suitable amine-free buffer before starting the conjugation.
Precipitation of the Conjugate Poor Solubility: The this compound or the resulting conjugate may have limited solubility in the reaction buffer.Solvent Consideration: While the PEG7 linker enhances water solubility, ensure the final concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester does not exceed 10% of the total reaction volume. • Optimize Concentration: Perform trial reactions at different concentrations of your target molecule and the this compound to find the optimal solubility conditions.
Inconsistent Results Reagent Instability: Improper storage or handling of the this compound can lead to its degradation and inconsistent performance.Proper Storage: Store the solid this compound desiccated at -20°C. • Avoid Freeze-Thaw Cycles: Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. • Temperature Equilibration: Allow the vial to warm to room temperature before opening to prevent moisture condensation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: To ensure maximum stability, the solid this compound should be stored desiccated at -20°C. It is crucial to prevent exposure to moisture, as the NHS ester group is readily hydrolyzed.

Q2: Can I pre-dissolve the this compound and store it in solution?

A2: It is strongly recommended to prepare a fresh solution of the this compound in an anhydrous solvent like DMSO or DMF immediately before each use. Storing the NHS ester in solution, even in an organic solvent, can lead to gradual hydrolysis and a decrease in reactivity over time.

Q3: What is the ideal pH for conjugation reactions involving this compound?

A3: The optimal pH for NHS ester conjugation reactions is between 7.2 and 8.5. This pH range provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the rate of NHS ester hydrolysis.

Q4: Which buffers should I avoid in my conjugation reaction?

A4: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.

Q5: How can I confirm that my this compound is still active?

A5: You can perform a qualitative activity test by reacting a small amount of the NHS ester with an amine-containing molecule and analyzing the product formation. A more quantitative approach involves a base-catalyzed hydrolysis of the NHS ester and measuring the spectrophotometric absorbance of the released N-hydroxysuccinimide at 260 nm. An increase in absorbance after hydrolysis indicates that the ester was active.

Quantitative Data on NHS Ester Stability

The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The following table summarizes the approximate half-life of NHS esters at different pH values.

pHApproximate Half-Life of NHS Ester
7.04-5 hours
7.4> 120 minutes
8.01 hour
8.610 minutes
9.0< 9 minutes

Note: These are general values for NHS esters; the exact half-life of this compound may vary.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate

This protocol provides a method to assess the rate of hydrolysis of this compound at a specific pH by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution: Immediately before use, dissolve a known concentration of this compound in anhydrous DMSO or DMF.

  • Initiate hydrolysis: Add a small volume of the this compound stock solution to the amine-free buffer at the desired pH in a cuvette. The final concentration of the organic solvent should be minimal.

  • Monitor absorbance: Immediately begin monitoring the absorbance at 260 nm over time. Take readings at regular intervals.

  • Determine the endpoint: To determine the absorbance corresponding to 100% hydrolysis, add a small amount of a strong base (e.g., 0.1 M NaOH) to a separate aliquot of the reaction mixture to rapidly hydrolyze all the NHS ester and measure the final absorbance at 260 nm.

  • Calculate the half-life: Plot the absorbance at 260 nm versus time. The time it takes to reach 50% of the final absorbance is the half-life of the NHS ester under those conditions.

Protocol 2: General Procedure for Assessing Conjugation Efficiency

This protocol outlines a general workflow to determine the efficiency of conjugating this compound to a protein containing primary amines.

Materials:

  • Protein with primary amines (e.g., BSA)

  • This compound

  • Amine-free conjugation buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Method for protein purification (e.g., size-exclusion chromatography)

  • Method for protein quantification (e.g., BCA assay)

  • Method to analyze the extent of conjugation (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Prepare the protein solution: Dissolve the protein in the conjugation buffer to a known concentration.

  • Prepare the NHS ester solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration.

  • Initiate the conjugation: Add a specific molar excess of the this compound solution to the protein solution while gently mixing.

  • Incubate: Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature or 4°C.

  • Quench the reaction: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purify the conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

  • Analyze the conjugate:

    • Quantify the protein concentration of the purified conjugate.

    • Analyze the conjugate by SDS-PAGE to observe the shift in molecular weight, indicating successful conjugation.

    • For a more precise determination of the conjugation efficiency (degree of labeling), use techniques like MALDI-TOF mass spectrometry.

Visualizations

Hydrolysis_Pathway cluster_legend Legend A This compound (Active) B Hydrolyzed Bis-PEG7-Carboxylate (Inactive) A->B H₂O (Hydrolysis) C N-Hydroxysuccinimide (Leaving Group) A->C Active Active Reagent Inactive Inactive Product Byproduct Byproduct

Caption: Degradation pathway of this compound via hydrolysis.

Conjugation_vs_Hydrolysis cluster_conditions Reaction Conditions cluster_products Reaction Products start This compound + Primary Amine pH_node Reaction pH desired_path Desired Conjugation (Amide Bond Formation) pH_node->desired_path Optimal pH (7.2-8.5) competing_path Competing Reaction (Hydrolysis) pH_node->competing_path High pH (> 8.5) stable_conjugate Stable Bis-PEG7 Conjugate desired_path->stable_conjugate inactive_ester Inactive Hydrolyzed Ester competing_path->inactive_ester

Caption: Competing reaction pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugate Mix and Incubate (RT or 4°C) prep_protein->conjugate prep_nhs Prepare Fresh Bis-PEG7-NHS Ester Solution (Anhydrous DMSO) prep_nhs->conjugate quench Quench Reaction (e.g., Tris buffer) conjugate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Conjugate (SDS-PAGE, MS) purify->analyze

Caption: Workflow for assessing conjugation efficiency.

References

Long-term storage and stability of Bis-PEG7-NHS ester reagent.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, stability, and handling of Bis-PEG7-NHS ester. It also offers troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound reagent for long-term stability?

A1: For long-term storage, the solid this compound reagent should be stored in a dry, dark environment at -20°C.[1][2][3][4] Some suppliers suggest that under these conditions, the reagent can be stable for months to years.[1] It is crucial to minimize exposure to moisture, as the N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis. Always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

Q2: Can I prepare a stock solution of this compound? How should it be stored and for how long?

A2: Yes, you can prepare stock solutions in a pure, anhydrous, water-miscible solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). It is strongly discouraged to store the reagent in aqueous buffers, as it will hydrolyze. Stock solutions in anhydrous solvents can be stored for a limited time. For example, a stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To ensure the solvent is anhydrous, it can be dried over 3 Å molecular sieves for at least 24 hours. When using DMF, it is recommended to use a fresh solvent, as it can decompose over time to form amines that will react with the NHS ester.

Q3: What are the main factors that affect the stability of this compound?

A3: The primary factors affecting the stability of this compound are moisture and pH. The NHS ester group is highly susceptible to hydrolysis in aqueous environments. The rate of this hydrolysis increases significantly with increasing pH. For instance, the half-life of a typical NHS ester can be several hours at pH 7 but only minutes at pH 9. Temperature also plays a role, with higher temperatures accelerating the rate of hydrolysis.

Q4: Which buffers are compatible with this compound for conjugation reactions?

A4: Amine-free buffers are essential for successful conjugation reactions. Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers at a pH range of 7.2 to 8.5. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.

Data Presentation

Recommended Storage Conditions
Reagent FormSolventTemperatureDuration
Solid --20°CMonths to Years
Stock Solution Anhydrous DMSO/DMF-20°CUp to 1 month
Stock Solution Anhydrous DMSO/DMF-80°CUp to 6 months
User-Generated Stability Data Template

Users can employ the provided experimental protocol to generate their own stability data.

Storage ConditionTime Point% Active Ester Remaining
e.g., -20°C, solid, desiccated0 months100%
6 months
12 months
24 months
e.g., -80°C, in anhydrous DMSO0 months100%
1 month
3 months
6 months

Experimental Protocols

Protocol for Assessing the Activity of this compound

This protocol allows for the determination of the remaining active NHS ester in a sample by measuring the amount of N-hydroxysuccinimide (NHS) released upon forced hydrolysis. The released NHS absorbs light at 260 nm.

Materials:

  • This compound reagent

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare the Reagent Solution:

    • Accurately weigh 1-2 mg of the this compound reagent.

    • Dissolve the reagent in a small volume of anhydrous DMSO or DMF (e.g., 100 µL).

    • Dilute the solution with the amine-free buffer to a final volume of 2 mL.

    • Prepare a blank solution containing the same concentration of DMSO or DMF in the amine-free buffer.

  • Initial Absorbance Measurement (A_initial):

    • Set the spectrophotometer to 260 nm.

    • Zero the spectrophotometer using the blank solution.

    • Measure the absorbance of the reagent solution. This reading corresponds to any NHS that has been pre-hydrolyzed.

    • If the absorbance is greater than 1.0, dilute the reagent solution and the blank with the amine-free buffer until the reading is within the linear range of the instrument. Record the dilution factor.

  • Forced Hydrolysis:

    • To 1 mL of the reagent solution, add 50 µL of 0.5 N NaOH.

    • Vortex the solution for 30 seconds to induce complete and rapid hydrolysis of the remaining active NHS esters.

  • Final Absorbance Measurement (A_final):

    • Immediately (within 1 minute) measure the absorbance of the base-treated solution at 260 nm. This reading represents the total amount of NHS (pre-hydrolyzed + newly hydrolyzed).

  • Interpretation of Results:

    • Active Reagent: If A_final is significantly greater than A_initial, the reagent is still active.

    • Inactive (Hydrolyzed) Reagent: If A_final is equal to or only slightly greater than A_initial, the reagent has likely been fully hydrolyzed and is no longer active.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no conjugation efficiency Hydrolyzed this compound reagent. Test the activity of the reagent using the provided protocol. If inactive, use a fresh vial of the reagent. Ensure proper storage and handling to prevent moisture contamination.
Presence of primary amines in the buffer. Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer. Avoid buffers containing Tris or glycine.
Incorrect pH of the reaction buffer. Ensure the pH of the reaction buffer is between 7.2 and 8.5 for optimal reaction with primary amines.
Inconsistent results between experiments Variable reagent activity. Always test the activity of a new or long-stored batch of reagent before use. Prepare fresh stock solutions as needed.
Inaccurate reagent measurement. This compound can be viscous. For accurate dispensing, prepare a stock solution in an anhydrous solvent.
Precipitation of the protein during conjugation High degree of labeling. Reduce the molar excess of the this compound in the reaction.
Use of a water-immiscible organic solvent. Ensure that the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is low enough to be tolerated by your protein (typically <10%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_measure1 Initial Measurement cluster_hydrolysis Hydrolysis cluster_measure2 Final Measurement cluster_analysis Analysis prep_reagent Prepare Reagent Solution (Bis-PEG7-NHS in DMSO + Buffer) zero_spec Zero Spectrophotometer with Blank prep_reagent->zero_spec prep_blank Prepare Blank (DMSO + Buffer) prep_blank->zero_spec measure_initial Measure Initial Absorbance (A_initial) at 260 nm zero_spec->measure_initial add_naoh Add 0.5 N NaOH to Reagent Solution measure_initial->add_naoh vortex Vortex for 30s add_naoh->vortex measure_final Measure Final Absorbance (A_final) at 260 nm vortex->measure_final compare Compare A_final and A_initial measure_final->compare active Active Reagent (A_final > A_initial) compare->active If inactive Inactive Reagent (A_final ≈ A_initial) compare->inactive If

Caption: Workflow for Assessing this compound Activity.

troubleshooting_guide start Low Conjugation Efficiency cause1 Is the reagent active? start->cause1 cause2 Is the buffer amine-free? cause1->cause2 Yes solution1a Test reagent activity. (See Protocol) cause1->solution1a No cause3 Is the reaction pH optimal (7.2-8.5)? cause2->cause3 Yes solution2 Use PBS, HEPES, or bicarbonate buffer. cause2->solution2 No solution3 Adjust buffer pH. cause3->solution3 No end Re-run Experiment cause3->end Yes solution1b Use fresh reagent. solution1a->solution1b degradation_pathway cluster_reaction Competing Reactions in Aqueous Buffer Reagent This compound (Active) Aminolysis Aminolysis (Desired Reaction) Reagent->Aminolysis Hydrolysis Hydrolysis (Undesired Reaction) Reagent->Hydrolysis Conjugate Stable Amide Bond (Protein-PEG7-Protein) Aminolysis->Conjugate Inactive Hydrolyzed PEG7-Carboxylate + NHS Hydrolysis->Inactive Protein Protein-NH2 Protein->Aminolysis Water H2O (Moisture) Water->Hydrolysis

References

Technical Support Center: Minimizing Non-Specific Binding in Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and minimize non-specific binding in crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of non-specific binding in crosslinking experiments?

Non-specific binding can arise from several sources, compromising the reliability of your results. The primary culprits include:

  • Adsorption to beads: Proteins can non-specifically adhere to the agarose or magnetic beads used for immunoprecipitation.[1]

  • Interaction with the antibody: The antibody used for immunoprecipitation may non-specifically bind to proteins other than the target antigen.[1]

  • Hydrophobic and electrostatic interactions: Proteins in the cell lysate can interact non-specifically with each other or with the beads and antibody due to charge or hydrophobicity.[1][2]

  • High protein concentration: A high concentration of total protein in the lysate increases the likelihood of random, non-specific interactions.

  • Inefficient washing: Inadequate washing steps can leave behind weakly bound, non-specific proteins.[1]

  • Crosslinker artifacts: High concentrations of crosslinkers can lead to random, proximity-based crosslinking of unrelated proteins, creating artificial interactions.

Q2: How can I optimize my lysis buffer to reduce non-specific binding?

The composition of your lysis buffer is critical for preserving specific protein interactions while minimizing non-specific ones.

  • Detergents: Use non-ionic detergents like NP-40 or Triton X-100 (typically at 0.1-1%) to lyse cell membranes while preserving the native structure of protein complexes. For applications with low protein concentrations, a lower detergent concentration (around 0.05% NP-40) may be more effective at reducing non-specific binding.

  • Salt Concentration: Including a suitable salt concentration, typically 150-300 mM NaCl, can help disrupt non-specific electrostatic and hydrophobic interactions.

  • Inhibitors: Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation and maintain the integrity of protein-protein interactions.

Q3: What are the best practices for washing to remove non-specifically bound proteins?

A stringent and optimized washing procedure is essential for removing contaminants while retaining specific interactions.

  • Increase Salt Concentration: Washing with buffers containing higher salt concentrations (e.g., 250-500 mM NaCl) can effectively reduce non-specific electrostatic interactions.

  • Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.1% Triton™ X-100 or 0.05% Nonidet™ P40 Substitute) to the wash buffer can help disrupt hydrophobic interactions.

  • Increase Wash Cycles and Duration: Perform multiple washing steps (4-6 cycles), and for each wash, allow sufficient time (3-5 minutes) for the buffer to equilibrate and remove non-specific binders.

Q4: What are blocking agents and how do I use them effectively?

Blocking agents are used to saturate non-specific binding sites on beads and antibodies, thereby reducing background noise.

  • Common Blocking Agents: Bovine Serum Albumin (BSA) and non-fat dry milk are widely used. BSA is a good general blocking agent, while milk is a cost-effective alternative. However, milk should be avoided when working with phosphoproteins or biotinylated systems due to the presence of endogenous phosphoproteins and biotin. Fish gelatin is another alternative with low cross-reactivity to mammalian antibodies.

  • Synthetic Options: Synthetic blocking agents like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) are useful in experiments requiring low protein content.

  • Optimization is Key: The choice and concentration of the blocking agent, as well as the blocking time and temperature, should be optimized for each specific experiment to achieve the best signal-to-noise ratio.

Q5: What is pre-clearing and when should I perform it?

Pre-clearing is a step performed before immunoprecipitation to remove proteins from the lysate that non-specifically bind to the beads. This is highly recommended to reduce background.

  • Procedure: The cell lysate is incubated with plain beads (the same type that will be used for the immunoprecipitation) for a short period (e.g., 10-30 minutes) at 4°C. The beads are then pelleted and discarded, and the supernatant (the pre-cleared lysate) is used for the subsequent immunoprecipitation.

Q6: How do I choose and optimize the crosslinker concentration?

Optimizing the crosslinker concentration is crucial to ensure efficient crosslinking of specific interactors while minimizing random, non-specific crosslinking.

  • Titration is Essential: It is recommended to perform a titration experiment with a range of crosslinker concentrations to determine the optimal concentration for your specific protein complex.

  • Start Low: Begin with lower crosslinker concentrations, as higher concentrations are more likely to produce artifacts and intramolecular crosslinking.

  • Molar Excess: A common starting point is a 20- to 1000-fold molar excess of the crosslinker to the protein concentration.

Troubleshooting Guides

Issue 1: High Background in the Final Eluate
Potential Cause Recommended Solution
Insufficient blocking of beadsIncrease the concentration of the blocking agent (e.g., 1-5% BSA) and/or extend the blocking incubation time (e.g., 1-2 hours at 4°C).
Inadequate washingIncrease the number of wash steps (e.g., from 3 to 5). Increase the salt concentration (e.g., up to 500 mM NaCl) and/or add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.
Non-specific antibody bindingPerform a pre-clearing step with an isotype control antibody of the same species and concentration as the primary antibody.
High protein concentration in lysateDilute the lysate to a lower total protein concentration (e.g., 1 mg/mL) before immunoprecipitation.
Issue 2: The "Bait" Protein Pulls Down Many Non-Specific Proteins
Potential Cause Recommended Solution
Suboptimal lysis bufferOptimize the detergent and salt concentrations in the lysis buffer. Try a range of non-ionic detergent concentrations (e.g., 0.1%, 0.5%, 1.0% NP-40) and NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM).
Crosslinker concentration is too highPerform a crosslinker titration experiment to find the lowest effective concentration that captures the specific interaction without excessive non-specific crosslinking.
Protein aggregationEnsure samples are kept on ice at all times and include protease inhibitors to prevent degradation, which can lead to aggregation. Consider using hydrophilic crosslinkers to reduce aggregation.
Insufficient pre-clearingIncrease the incubation time for the pre-clearing step (e.g., to 1 hour) or perform a sequential pre-clearing first with plain beads and then with an isotype control antibody.

Experimental Protocols

Protocol 1: Pre-clearing of Cell Lysate

This protocol describes how to pre-clear a cell lysate to reduce non-specific binding to the immunoprecipitation beads.

  • Prepare the Beads: For each 1 mL of cell lysate, take 50-100 µL of a 50% slurry of the same beads you will use for the immunoprecipitation (e.g., Protein A/G agarose).

  • Wash the Beads: Wash the beads twice with 1 mL of ice-cold PBS. Centrifuge at a low speed (e.g., 1000 x g) for 1 minute at 4°C between washes and carefully aspirate the supernatant.

  • Resuspend the Beads: After the final wash, resuspend the beads in a volume of lysis buffer equal to the initial volume of the slurry.

  • Incubate with Lysate: Add the washed bead slurry to the cell lysate.

  • Rotate: Incubate the lysate-bead mixture on a rotator or orbital shaker at 4°C for 30-60 minutes.

  • Pellet the Beads: Centrifuge the mixture at a higher speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the beads.

  • Collect Supernatant: Carefully transfer the supernatant, which is now the pre-cleared lysate, to a new pre-chilled tube. Be careful not to disturb the bead pellet.

  • Proceed to Immunoprecipitation: The pre-cleared lysate is now ready for the addition of the primary antibody and subsequent immunoprecipitation steps.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis cell_lysis Cell Lysis (Optimized Buffer) pre_clearing Pre-clearing (with beads) cell_lysis->pre_clearing add_antibody Add Primary Antibody pre_clearing->add_antibody add_beads Add Beads add_antibody->add_beads incubation Incubation add_beads->incubation washing Stringent Washes (Optimized Buffer) incubation->washing elution Elution washing->elution analysis Downstream Analysis (e.g., Western Blot, MS) elution->analysis

Caption: Workflow for minimizing non-specific binding in crosslinking-IP.

troubleshooting_logic cluster_optimization Optimization Strategies cluster_controls Implement Controls start High Non-Specific Binding Detected optimize_lysis Optimize Lysis Buffer (Detergent, Salt) start->optimize_lysis optimize_wash Optimize Wash Buffer (Salt, Detergent, # of washes) start->optimize_wash optimize_blocking Optimize Blocking (Agent, Concentration, Time) start->optimize_blocking optimize_crosslinker Titrate Crosslinker Concentration start->optimize_crosslinker pre_clearing Perform Pre-clearing start->pre_clearing isotype_control Use Isotype Control start->isotype_control end Reduced Non-Specific Binding optimize_lysis->end optimize_wash->end optimize_blocking->end optimize_crosslinker->end pre_clearing->end isotype_control->end

Caption: Troubleshooting logic for addressing high non-specific binding.

References

Validation & Comparative

A Comparative Guide to Bis-PEG7-NHS Ester and Other PEGylated Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology to enhance the therapeutic properties of biomolecules. PEGylated crosslinkers are instrumental in this process, serving as flexible, hydrophilic bridges to conjugate molecules. Among the diverse array of available reagents, Bis-PEG7-NHS ester has emerged as a valuable tool. This guide provides an objective comparison of this compound with other common PEGylated crosslinkers, supported by experimental data and detailed protocols to inform the rational design of bioconjugates.

Introduction to PEGylated Crosslinkers

PEGylated crosslinkers are chemical reagents that contain one or more PEG chains and reactive end groups for covalently linking to functional groups on biomolecules, such as proteins, peptides, and oligonucleotides. The incorporation of a PEG spacer offers several key advantages in bioconjugation:

  • Increased Hydrophilicity and Solubility: The hydrophilic nature of the PEG backbone enhances the solubility of the resulting conjugate in aqueous media, which is particularly beneficial for hydrophobic molecules.[1][2] This can help prevent aggregation and precipitation of bioconjugates, especially those with a high drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[3]

  • Reduced Immunogenicity: The PEG chain can create a protective hydrophilic shield around the biomolecule, masking immunogenic epitopes and potentially reducing the risk of an immune response.[3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life.[3] This extended circulation time can result in greater accumulation at the target site.

  • Enhanced Stability: The PEG spacer can protect the biomolecule from enzymatic degradation.

  • Precise Spacer Length: Discrete PEG (dPEG®) linkers, such as this compound, have a defined molecular weight and spacer length, providing greater precision and homogeneity in the final conjugate compared to traditional polydisperse PEGs.

The most common reactive groups on PEGylated crosslinkers are N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.

Comparison of this compound with Other PEGylated Crosslinkers

This compound is a homobifunctional crosslinker with two NHS ester groups at either end of a discrete PEG chain containing seven ethylene glycol units. This structure allows for the crosslinking of two amine-containing molecules or the intramolecular crosslinking of a single molecule. The performance of this compound can be compared to other PEGylated crosslinkers based on several key parameters:

Physicochemical Properties

The choice of PEGylated crosslinker can significantly impact the physical and chemical properties of the resulting bioconjugate. Key considerations include the length and architecture of the PEG chain.

PropertyThis compoundShorter Chain PEG-NHS Esters (e.g., Bis-PEG3-NHS)Longer Chain PEG-NHS Esters (e.g., Bis-PEG12/24-NHS)Branched PEG-NHS Esters
Molecular Weight 620.61 g/mol LowerHigherHigher
Spacer Arm Length 28.6 ÅShorterLongerVariable, more compact hydrodynamic radius than linear PEGs of similar MW
Solubility High in aqueous mediaHighVery HighVery High
Purity High (Monodisperse/Discrete)High (if discrete)High (if discrete)High (if discrete)
Performance in Bioconjugation

The length of the PEG spacer has been shown to be a critical parameter influencing the pharmacokinetic properties and in vivo efficacy of bioconjugates, particularly ADCs.

Performance MetricGeneral Impact of Shorter PEG Chains (e.g., PEG2-PEG8)General Impact of Longer PEG Chains (e.g., PEG12-PEG24)Key Considerations
In Vitro Cytotoxicity (for ADCs) May be higher due to less steric hindrance at the target binding site.May be slightly lower in some cases.The specific antibody, payload, and target antigen can all influence this outcome.
Plasma Half-Life (Pharmacokinetics) Shorter half-life. Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.Longer half-life due to increased hydrodynamic volume and reduced renal clearance.A PEG8 side chain has been identified as a minimum length to achieve optimal slower clearance in some studies.
In Vivo Efficacy May be lower due to faster clearance.Generally improved due to longer circulation and increased tumor accumulation.A balance must be struck between improved pharmacokinetics and potential reductions in in vitro potency.
Tendency for Aggregation Higher risk of aggregation, especially with hydrophobic payloads.Lower risk of aggregation due to increased hydrophilicity.Critical for achieving higher drug-to-antibody ratios (DARs).
Tolerability Conjugates with PEGs smaller than PEG8 have shown to be less tolerated in animal models.Generally well-tolerated.Important for the overall therapeutic window of the bioconjugate.

This compound , with its intermediate chain length, offers a balance between these properties. It provides sufficient hydrophilicity to reduce aggregation and improve solubility while maintaining good reactivity and potentially having a favorable impact on in vivo efficacy without a significant loss of in vitro potency.

Experimental Protocols

The following are detailed methodologies for key experiments involving PEGylated crosslinkers.

Protocol 1: General Protein Crosslinking using Bis-PEG-NHS Esters

This protocol describes a general procedure for crosslinking proteins in solution using a homobifunctional Bis-PEG-NHS ester.

Materials:

  • Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Bis-PEG-NHS ester (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be crosslinked in the conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of the Bis-PEG-NHS ester in anhydrous DMSO or DMF. A typical stock concentration is 10-250 mM. Do not store the stock solution in aqueous buffers as NHS esters are susceptible to hydrolysis.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the Bis-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE

SDS-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visually confirm successful PEGylation.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • SDS-PAGE gels and running buffer

  • Protein loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other suitable protein stain

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample and the unmodified control with protein loading buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

  • Analysis: Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, causing it to migrate slower and appear as a higher band on the gel compared to the unmodified protein. The PEGylated protein band may appear more diffuse or smeared due to the heterogeneity of PEGylation.

Protocol 3: Characterization of PEGylated Proteins by Mass Spectrometry

Mass spectrometry (MS) provides a more precise characterization of PEGylated proteins, allowing for the determination of the degree of PEGylation.

Materials:

  • Purified PEGylated protein sample

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix (for MALDI-MS) or solvent system (for ESI-MS)

Procedure:

  • Sample Preparation: Prepare the purified PEGylated protein sample according to the requirements of the specific mass spectrometer being used. This may involve desalting and dilution.

  • Mass Spectrometry Analysis: Acquire the mass spectrum of the PEGylated protein.

  • Data Analysis: Determine the molecular weight of the PEGylated protein from the mass spectrum. The degree of PEGylation can be calculated by subtracting the molecular weight of the unmodified protein and dividing by the molecular weight of the PEG-crosslinker.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Crosslinker_Structure cluster_crosslinker Homobifunctional PEG-NHS Ester NHS1 NHS Ester PEG PEG Spacer (e.g., 7 units) NHS1->PEG NHS2 NHS Ester PEG->NHS2

Protein_Crosslinking_Workflow Start Start: Purified Protein in Amine-Free Buffer Add_Crosslinker Add Bis-PEG-NHS Ester (in DMSO/DMF) Start->Add_Crosslinker Incubate Incubate (RT or 4°C) Add_Crosslinker->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize End End: Purified PEGylated Protein Characterize->End

ADC_PEG_Linker_Impact cluster_properties PEG Linker Properties cluster_performance ADC Performance Length PEG Chain Length Hydrophilicity Hydrophilicity Length->Hydrophilicity PK Pharmacokinetics (Half-Life) Length->PK Longer -> Increased Efficacy In Vivo Efficacy Length->Efficacy Longer -> Generally Increased Aggregation Aggregation Tendency Hydrophilicity->Aggregation Higher -> Decreased

Conclusion

The selection of an appropriate PEGylated crosslinker is a critical step in the development of bioconjugates with optimal therapeutic properties. This compound, a discrete homobifunctional crosslinker, offers a compelling balance of hydrophilicity, reactivity, and spacer length. Compared to shorter chain PEG crosslinkers, it can provide improved pharmacokinetic profiles and reduced aggregation, while potentially avoiding the decreased in vitro potency sometimes observed with very long PEG chains. The provided experimental protocols offer a starting point for the successful implementation and characterization of PEGylation strategies in the laboratory. Ultimately, the optimal PEGylated crosslinker for a specific application will depend on a careful consideration of the properties of the biomolecule and the desired therapeutic outcome.

References

The Influence of PEG Spacer Length on Bioconjugate Stability and Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), is paramount to achieving optimal therapeutic outcomes. The linker connecting the targeting moiety to the payload plays a critical role in the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1] Polyethylene glycol (PEG) has emerged as a widely utilized spacer within these linkers due to its hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of the final product.[2][3] This guide provides a comprehensive comparison of how varying PEG spacer lengths impact the stability and activity of bioconjugates, supported by experimental data and detailed protocols.

The length of the PEG spacer can significantly influence a conjugate's solubility, stability, in vivo half-life, and interaction with its biological target.[1][2] Shorter PEG spacers may be advantageous for creating compact conjugates, while longer linkers can be necessary to overcome steric hindrance and enhance solubility, particularly with hydrophobic payloads. However, the optimal PEG length is often a balance between improving pharmacokinetic properties and maintaining potent biological activity, as longer chains can sometimes lead to decreased activity due to steric hindrance.

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance parameters of bioconjugates.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Spacer LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE (DAR 8)
PEG2Not Reported-Non-binding IgG-MMAE (DAR 8)
PEG4Not Reported-Non-binding IgG-MMAE (DAR 8)
PEG8~2.50.29Non-binding IgG-MMAE (DAR 8)
PEG12~2.00.24Non-binding IgG-MMAE (DAR 8)
PEG24~2.00.24Non-binding IgG-MMAE (DAR 8)

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. A clear trend of decreased clearance is observed as the PEG spacer length increases, plateauing around PEG8.

Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

PEG SpacerCell LineIC50 (nM)
No PEGNCI-N87 (HER2-positive)0.18
4 kDa PEGNCI-N87 (HER2-positive)0.81
10 kDa PEGNCI-N87 (HER2-positive)3.96

Data from a study on affibody-MMAE conjugates. This data illustrates a potential trade-off where longer PEG chains, while improving pharmacokinetics, may lead to a decrease in in vitro potency.

Table 3: Effect of Mini-PEG Spacer Length on Gastrin-Releasing Peptide Receptor (GRPR) Binding Affinity

PEG Spacer LengthIC50 (nM)
PEG23.1 ± 0.2
PEG33.9 ± 0.3
PEG45.4 ± 0.4
PEG65.8 ± 0.3

Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) with a PEG Linker

This protocol describes a general method for conjugating a drug-linker to an antibody via lysine residues.

1. Antibody Preparation:

  • Buffer exchange the monoclonal antibody into a reaction buffer (e.g., PBS, pH 7.4).
  • Adjust the antibody concentration to 5-10 mg/mL.

2. Drug-Linker Activation (for linkers with a carboxyl group):

  • Dissolve the drug-linker construct containing the desired PEG spacer length in an anhydrous organic solvent like DMSO or DMF.
  • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group, forming an NHS ester.
  • Incubate for 1-2 hours at room temperature.

3. Conjugation:

  • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-15% to maintain antibody integrity.
  • The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR).
  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

4. Purification:

  • Remove unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.
  • The purified ADC can be concentrated using ultrafiltration.

5. Characterization:

  • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
  • Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry.
  • Assess the level of aggregation using SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

1. Cell Seeding:

  • Seed cancer cells (both antigen-positive and antigen-negative for control) in a 96-well plate at a density of 1,000-10,000 cells per well.
  • Incubate overnight to allow for cell attachment.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC with varying PEG spacer lengths in a complete cell culture medium.
  • Add the ADC dilutions to the appropriate wells. Include untreated cells as a negative control.
  • Incubate the plate for 72-120 hours.

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Plot the percentage of cell viability versus the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Conjugate Stability Assessment by Size-Exclusion Chromatography (SEC)

SEC is a common method to monitor the formation of aggregates and fragments, which are indicators of conjugate instability.

1. Instrumentation and Column:

  • An HPLC system equipped with a UV detector.
  • A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWXL).

2. Mobile Phase:

  • A buffered saline solution, for example, 0.2 M potassium phosphate with 0.25 M potassium chloride, pH 6.95. The addition of a small percentage of an organic solvent like isopropanol (e.g., 15%) can help to reduce non-specific hydrophobic interactions between the ADC and the column stationary phase.

3. Sample Preparation:

  • Dilute the ADC sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

4. Chromatographic Conditions:

  • Flow rate: 0.5 - 1.0 mL/min.
  • Detection: UV absorbance at 280 nm.
  • Run time: Sufficient to allow for the elution of the monomer, aggregates, and any fragments.

5. Data Analysis:

  • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
  • The percentage of each species is calculated relative to the total peak area. An increase in the aggregate peak over time indicates instability.

Protocol 4: Competitive Binding Assay

This assay is used to determine the binding affinity of a PEGylated ligand to its receptor by measuring its ability to compete with a known labeled ligand.

1. Materials:

  • Cells or membranes expressing the target receptor.
  • A radiolabeled or fluorescently labeled ligand with known affinity for the receptor.
  • Unlabeled PEGylated ligands of different PEG spacer lengths.
  • Assay buffer.
  • Filtration apparatus or scintillation counter/fluorescence plate reader.

2. Assay Procedure:

  • Incubate a fixed concentration of the labeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled PEGylated ligands.
  • Allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly separate the bound from the free labeled ligand. This is often achieved by vacuum filtration through a filter that retains the cell membranes but allows the free ligand to pass through.

4. Quantification:

  • Quantify the amount of bound labeled ligand.

5. Data Analysis:

  • Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled competitor.
  • Fit the data to a competition binding equation to determine the IC50 value of the PEGylated ligand. The IC50 is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand.

Mandatory Visualization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation DrugLinker Drug-Linker (Varying PEG Length) Activation Linker Activation DrugLinker->Activation Activation->Conjugation Purification Purification (SEC) Conjugation->Purification PurifiedADC Purified ADC Purification->PurifiedADC DAR_Analysis DAR Analysis (HIC/MS) PurifiedADC->DAR_Analysis Stability_Analysis Stability Analysis (SEC for Aggregation) PurifiedADC->Stability_Analysis Cytotoxicity In Vitro Cytotoxicity Assay (IC50) PurifiedADC->Cytotoxicity Binding Receptor Binding Assay (IC50) PurifiedADC->Binding

Experimental workflow for ADC synthesis and evaluation.

ADC_MoA ADC Antibody-Drug Conjugate (with PEG Spacer) Receptor Target Receptor on Cancer Cell ADC->Receptor 1. Targeting Binding Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

General mechanism of action for an ADC.

References

Navigating Protein Modifications: A Comparative Guide to Bis-PEG7-NHS Ester for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of protein interactions and structural analysis, the choice of crosslinking agent is paramount. This guide provides a comprehensive comparison of Bis-PEG7-NHS ester with its alternatives, supported by experimental data, to inform your mass spectrometry workflows.

This compound is a homobifunctional crosslinking agent that targets primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminus. Its structure features two N-hydroxysuccinimide (NHS) esters connected by a hydrophilic polyethylene glycol (PEG) spacer. This PEG linker imparts distinct advantages over traditional, non-PEGylated crosslinkers like disuccinimidyl suberate (DSS) and its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3).

Performance Comparison: The PEG Advantage

The primary benefit of the PEG spacer in this compound lies in its hydrophilicity. This property can lead to a higher number of identified crosslinked peptides in mass spectrometry experiments. Unlike traditional hydrophobic crosslinkers, PEGylated reagents are less likely to cause protein aggregation and precipitation during the crosslinking reaction.[1][2] Furthermore, the flexibility and polarity of the PEG chain can enhance the accessibility of the crosslinker to the protein surface, potentially facilitating the capture of dynamic protein conformations.

FeatureThis compoundDSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)
Solubility High in aqueous buffersLow in aqueous buffers (requires organic solvent)High in aqueous buffers
Spacer Arm Hydrophilic PEGHydrophobic aliphatic chainHydrophobic aliphatic chain with sulfonyl groups
Cell Permeability ImpermeablePermeableImpermeable
Potential for Aggregation LowHighModerate
Reported Crosslinks Expected to be high due to PEG spacerVariable, can be limited by solubilityGenerally good, but may be less effective for dynamic regions

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for protein crosslinking with this compound and subsequent sample preparation for mass spectrometry analysis.

I. Protein Crosslinking with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., HEPES, PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 0.1-5 mg/mL. Buffers containing primary amines, such as Tris, will compete with the crosslinking reaction and should be avoided.[5]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The NHS ester moiety is susceptible to hydrolysis, so fresh preparation is critical.

  • Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Optimal incubation time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.

II. In-Solution Digestion for Mass Spectrometry

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Reduction: Add DTT to the crosslinked protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

  • Quenching of Alkylation: Add DTT to a final concentration of 10 mM to quench the excess IAA and incubate in the dark for 15 minutes.

  • Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.

Visualizing the Workflow and Linker Chemistry

To better illustrate the experimental process and the chemical reactions involved, the following diagrams are provided.

experimental_workflow cluster_crosslinking Protein Crosslinking cluster_digestion Sample Preparation for MS p Protein Sample mix Reaction Mixture p->mix c This compound c->mix q Quench Reaction mix->q r Reduction (DTT) q->r a Alkylation (IAA) r->a d Digestion (Trypsin) a->d ds Desalting d->ds ms Mass Spectrometry Analysis ds->ms

A streamlined workflow for the mass spectrometry analysis of proteins modified by this compound.

The chemical reaction between this compound and primary amines on proteins, forming a stable amide bond.

References

A Comparative Guide to Characterizing the Stoichiometry of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of an antibody-drug conjugate's (ADC) stoichiometry, specifically its drug-to-antibody ratio (DAR), is a critical quality attribute that profoundly influences its efficacy, safety, and pharmacokinetic profile. A heterogeneous drug load can lead to inconsistent therapeutic outcomes and potential toxicity. This guide provides an objective comparison of the predominant analytical techniques used for DAR determination, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate methods for their development workflow.

Key Analytical Techniques for DAR Determination

The four principal methods for characterizing ADC stoichiometry are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Mass Spectrometry (MS), and Ultraviolet-Visible (UV/Vis) Spectroscopy. Each technique offers distinct advantages and limitations in terms of the information it provides, its compatibility with different ADC formats, and its experimental workflow.

Comparison of Analytical Techniques

The selection of an analytical method for DAR determination depends on various factors, including the conjugation chemistry (e.g., cysteine vs. lysine), the hydrophobicity of the payload, and the desired level of detail. The following table summarizes the key performance characteristics of each technique.

Technique Principle Information Provided Advantages Limitations
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity under non-denaturing conditions.Average DAR, drug load distribution, and detection of unconjugated antibody.[1]- Resolves species with different drug loads.[1]- Analysis is performed under native conditions, preserving the ADC's structure.[2][3]- Considered the gold standard for cysteine-linked ADCs.[4]- High salt concentrations in mobile phases can be corrosive to equipment.- Not directly compatible with MS without desalting steps.- May not be suitable for highly hydrophobic ADCs which can precipitate in high salt.
Reversed-Phase Liquid Chromatography (RP-LC) Separates molecules based on hydrophobicity under denaturing conditions.Average DAR after reduction of the ADC to its light and heavy chains.- High resolution and compatibility with MS.- Orthogonal method to HIC for confirmation of DAR.- Suitable for lysine-conjugated ADCs.- Denaturing conditions disrupt the non-covalent interactions in cysteine-linked ADCs.- Requires reduction of the ADC, adding a sample preparation step.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of intact ADC and its subunits, allowing for unambiguous DAR determination.- High accuracy and specificity.- Can be performed under native or denaturing conditions.- Provides information on conjugation sites and other modifications.- Native MS can be complex and requires specialized instrumentation.- Denaturing MS may not be suitable for non-covalently linked ADCs.- High DAR ADCs can produce complex spectra that are difficult to interpret.
UV/Vis Spectroscopy Measures the absorbance of light by the protein and the drug at specific wavelengths.Average DAR.- Simple, rapid, and requires minimal sample preparation.- Non-destructive.- Only provides the average DAR, not the distribution.- Requires that the drug and antibody have distinct absorbance maxima.- Susceptible to interference from other absorbing species.

Experimental Protocols and Workflows

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible DAR values. Below are representative methodologies for each of the discussed techniques.

Hydrophobic Interaction Chromatography (HIC)

HIC is the reference technique for separating cysteine-linked ADC molecules with different numbers of conjugated drugs. The separation is based on the increasing hydrophobicity of the ADC with a higher drug load.

Experimental Protocol:

  • Column: A column with a hydrophobic stationary phase, such as butyl or phenyl, is typically used. For example, a Protein-Pak Hi Res HIC column (4.6 x 100 mm, 2.5 µm).

  • Mobile Phase A (High Salt): Typically contains a high concentration of a kosmotropic salt, such as 1.5 M ammonium sulfate in a buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B (Low Salt): The same buffer as Mobile Phase A without the high salt concentration, often containing a small amount of organic solvent like isopropanol (e.g., 25%) to facilitate elution of highly hydrophobic species.

  • Gradient: A linear gradient from high salt to low salt is used to elute the ADC species, with the unconjugated antibody eluting first, followed by species with increasing DAR.

  • Detection: UV absorbance at 280 nm is commonly used.

  • DAR Calculation: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient_Elution Gradient Elution (Decreasing Salt) Injection->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram (DAR Species Separation) UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

HIC Experimental Workflow for ADC DAR Analysis.
Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is a powerful technique for determining the average DAR of both cysteine- and lysine-linked ADCs, typically after reduction of the antibody into its light and heavy chains.

Experimental Protocol:

  • Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.

  • Column: A reversed-phase column, such as a C4 or C8, is used. For example, a PLRP-S column.

  • Mobile Phase A: Water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid (FA).

  • Mobile Phase B: An organic solvent such as acetonitrile or isopropanol with the same ion-pairing agent.

  • Gradient: A gradient from low to high organic solvent concentration is used to elute the light and heavy chains and their drug-conjugated forms.

  • Detection: UV absorbance at 280 nm is typically used. Mass spectrometry can also be coupled for peak identification.

  • DAR Calculation: The average DAR is calculated based on the weighted peak areas of the different light and heavy chain species.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-LC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduction with DTT ADC_Sample->Reduction Injection Inject onto RP Column Reduction->Injection Gradient_Elution Gradient Elution (Increasing Organic) Injection->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram (Chain Separation) UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

RP-LC Experimental Workflow for ADC DAR Analysis.
Mass Spectrometry (MS)

MS provides the most detailed information on ADC stoichiometry by directly measuring the molecular weights of the intact ADC or its subunits.

Experimental Protocol:

  • Sample Preparation: For denaturing MS, the sample is typically desalted and may be reduced. For native MS, the ADC is buffer-exchanged into a volatile buffer like ammonium acetate.

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Mass Analyzer: High-resolution mass analyzers like time-of-flight (TOF) or Orbitrap are preferred for accurate mass measurements.

  • Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different drug-loaded species can be determined and the DAR calculated.

Native vs. Denaturing MS:

  • Native MS: Analyzes the intact, non-covalently assembled ADC, providing information on the drug load distribution of the complete antibody. This is particularly important for cysteine-linked ADCs where the light and heavy chains are not covalently linked after conjugation.

  • Denaturing MS: Typically analyzes the reduced light and heavy chains of the ADC, providing DAR information at the subunit level. While this approach can be simpler, it does not provide information on the intact ADC.

MS_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Buffer_Exchange Buffer Exchange (Native MS) ADC_Sample->Buffer_Exchange Reduction_Desalting Reduction/Desalting (Denaturing MS) ADC_Sample->Reduction_Desalting ESI Electrospray Ionization Buffer_Exchange->ESI Reduction_Desalting->ESI Mass_Analysis High-Resolution Mass Analysis ESI->Mass_Analysis Raw_Spectrum Raw Mass Spectrum Mass_Analysis->Raw_Spectrum Deconvolution Deconvolution Raw_Spectrum->Deconvolution Mass_Determination Determine Masses of DAR Species Deconvolution->Mass_Determination DAR_Calculation Calculate Average DAR Mass_Determination->DAR_Calculation

References

Stability of Amide Bonds Formed by NHS Ester Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the linkage chemistry is of paramount importance. N-hydroxysuccinimide (NHS) ester-mediated reactions are a cornerstone of bioconjugation, widely employed for their efficiency and specificity in forming amide bonds with primary amines on biomolecules. This guide provides an objective comparison of the stability of amide bonds formed via NHS ester reactions against other alternatives, supported by experimental data and detailed methodologies for stability assessment.

The amide bond formed through the reaction of an NHS ester with a primary amine is renowned for its high stability under physiological conditions.[][] This stability is attributed to the resonance of the amide group, which imparts a partial double bond character to the C-N bond, making it highly resistant to hydrolysis.[] The reaction itself is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a thermodynamically stable amide bond and the release of N-hydroxysuccinimide.[]

Comparative Stability of Amide Bonds

While the intrinsic stability of an amide bond is high regardless of its formation method, the efficiency of the conjugation reaction and the stability of reaction intermediates can influence the overall outcome. The primary competitor to the desired amidation reaction is the hydrolysis of the NHS ester itself, a reaction that is significantly influenced by pH.[]

Coupling ChemistryBond FormedIntermediate StabilityOptimal Reaction pHKey Advantages
NHS Ester AmideNHS esters are susceptible to hydrolysis, with a half-life of 1-2 hours at neutral pH. Stability decreases as pH increases.7.2 - 8.5High reactivity, high yield, and formation of a very stable amide bond.
EDC/NHS AmideThe O-acylisourea intermediate formed by EDC is unstable in aqueous solutions. NHS is added to form a more stable, amine-reactive NHS ester intermediate.Activation: 4.5-7.2; Amine Reaction: 7.0-8.0"Zero-length" crosslinking (no spacer from the crosslinker), water-soluble byproducts are easily removed.
EDC alone AmideThe O-acylisourea intermediate is highly unstable and prone to hydrolysis and rearrangement into an unreactive N-acylurea.Variable, but generally less efficient at neutral pH compared to EDC/NHS.Simple, one-step activation of carboxyl groups.
Hydrazone Chemistry Hydrazone-4.5 - 6.0pH-sensitive cleavage, useful for drug delivery applications requiring release in acidic environments.
Maleimide Chemistry Thioether-6.5 - 7.5Site-specific conjugation to sulfhydryl groups. The resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction.

Note: The stability data presented is based on a qualitative and semi-quantitative comparison from the literature. Direct quantitative comparisons under identical conditions are scarce and often depend on the specific molecules being conjugated.

Experimental Protocols for Stability Assays

To empirically determine the stability of an amide bond within a bioconjugate, a series of stress-testing assays can be performed. Below are detailed protocols for assessing stability under various conditions.

Protocol 1: pH Stress Stability Assay

This assay evaluates the hydrolytic stability of the amide bond across a range of pH values.

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Carbonate-bicarbonate buffer, pH 9.0

  • Incubator at 37°C

  • HPLC or LC-MS/MS system with a suitable column (e.g., reverse-phase C18)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare solutions of the bioconjugate at a concentration of 1 mg/mL in each of the three buffers (pH 4.0, 7.4, and 9.0).

  • Incubate the solutions at 37°C.

  • At designated time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by adding the quenching solution to neutralize the pH.

  • Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact bioconjugate and any degradation products.

  • Plot the percentage of intact bioconjugate against time for each pH condition to determine the rate of hydrolysis.

Protocol 2: Thermal Stress Stability Assay

This assay assesses the stability of the amide bond at elevated temperatures.

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubators or water baths set at 4°C, 25°C, 37°C, and 50°C

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a solution of the bioconjugate at 1 mg/mL in PBS, pH 7.4.

  • Aliquot the solution into separate tubes for each temperature condition.

  • Incubate the tubes at their respective temperatures.

  • At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove a tube from each temperature and store at -80°C until analysis.

  • Analyze all samples by HPLC or LC-MS/MS to determine the percentage of remaining intact bioconjugate.

  • Compare the degradation profiles at each temperature to assess thermal stability.

Protocol 3: Enzymatic Stability Assay

This assay evaluates the susceptibility of the amide bond to cleavage by proteases, which is particularly relevant for in vivo applications.

Materials:

  • Bioconjugate of interest

  • Relevant protease (e.g., Cathepsin B, Trypsin)

  • Assay buffer appropriate for the chosen enzyme (e.g., for Cathepsin B: 50 mM sodium acetate, pH 5.0, with 2 mM DTT)

  • Incubator at 37°C

  • LC-MS/MS system

  • Quenching solution (e.g., acetonitrile with an internal standard)

Procedure:

  • Prepare a solution of the bioconjugate in the assay buffer.

  • Activate the protease according to the manufacturer's instructions.

  • Initiate the reaction by adding the activated protease to the bioconjugate solution (a typical enzyme-to-substrate ratio is 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots and immediately add the quenching solution to stop the enzymatic reaction.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the release of the conjugated molecule (e.g., drug, dye).

  • Plot the concentration of the released molecule over time to determine the rate of enzymatic cleavage.

Visualizing the Chemistry and Workflow

To better understand the processes described, the following diagrams illustrate the NHS ester reaction and a typical stability assay workflow.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester NHS Ester (R-CO-O-NHS) Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond Nucleophilic Attack Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Amide_Bond NHS N-hydroxysuccinimide

NHS Ester Reaction Mechanism.

Stability_Assay_Workflow Start Prepare Bioconjugate Solution Incubation Incubate under Stress (pH, Temp, or Enzyme) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by HPLC or LC-MS/MS Quenching->Analysis Data Quantify Intact Conjugate and Degradation Products Analysis->Data End Determine Stability Profile Data->End

General Workflow for a Stability Assay.

Conclusion

The amide bond formed via NHS ester chemistry is exceptionally stable, making it a reliable choice for creating robust bioconjugates for a wide array of research and therapeutic applications. While the final amide linkage is largely considered irreversible under physiological conditions, the efficiency of its formation is dependent on controlling the competing hydrolysis of the NHS ester reagent. For applications requiring the highest degree of stability, it is crucial to optimize the conjugation reaction conditions, particularly pH. The provided experimental protocols offer a comprehensive framework for rigorously assessing the stability of these conjugates under various stress conditions, enabling researchers to make informed decisions in the design and development of novel bioconjugates.

References

A Comparative Guide to Hydrophilic and Hydrophobic Crosslinkers in Biologics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical determinant of the efficacy, stability, and overall performance of biologic drugs. The choice between a hydrophilic and a hydrophobic crosslinker can significantly impact the physicochemical properties and in vivo behavior of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of hydrophilic and hydrophobic crosslinkers, supported by experimental data, to aid in the rational design of next-generation biologics.

Key Differences and Advantages

Hydrophilic and hydrophobic crosslinkers primarily differ in their solubility and interaction with aqueous environments, which in turn influences the properties of the resulting bioconjugate.

Hydrophilic Crosslinkers , particularly those incorporating polyethylene glycol (PEG) moieties, have gained prominence for their ability to impart favorable characteristics to biologics. The key advantages include:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of these linkers, such as those derived from PEG, creates a hydration shell around the bioconjugate, improving its solubility and preventing aggregation, which can otherwise compromise efficacy and induce an immune response.[1]

  • Improved Pharmacokinetics: The hydrophilic shield can protect the bioconjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation in the target tissue.[1] Studies have demonstrated that ADCs with greater hydrophilicity exhibit slower plasma clearance.[1][2]

  • Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, hydrophilic linkers enable the conjugation of a higher number of drug molecules to the antibody without inducing aggregation.[1]

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, potentially reducing the immunogenic response.

Hydrophobic Crosslinkers , often possessing aliphatic or aromatic backbones, have been traditionally used in bioconjugation. Their utility lies in specific applications:

  • Membrane Permeability: Their nonpolar nature allows them to cross cellular membranes, making them suitable for intracellular crosslinking studies.

  • Strong Crosslinking: Certain hydrophobic crosslinkers can form stable, rigid linkages.

  • Probing Hydrophobic Interactions: They can be employed to study protein-protein interactions within hydrophobic domains.

However, the major drawback of hydrophobic crosslinkers is their propensity to decrease the solubility of the resulting bioconjugate, often leading to aggregation and accelerated clearance from circulation, particularly for high-DAR ADCs.

Performance Comparison: Experimental Data

The following tables summarize experimental data from studies comparing the performance of biologics constructed with hydrophilic versus hydrophobic crosslinkers.

In Vitro Cytotoxicity of Antibody-Drug Conjugates
ADC ConfigurationLinker TypeIC50 (pM)Reference
Brentuximab-MMAEHydrophilic (Cyclodextrin-based)16 - 34
Adcetris® (Brentuximab vedotin)Hydrophobic (mc-VC-PABC)16
Brentuximab-MMAEHydrophilic (Crown ether-based)18 - 29
Brentuximab-MMAEHydrophilic (PEG24-phosphonamidate) DAR 8~10
Brentuximab-MMAEHydrophilic (PEG24-phosphonamidate) DAR 4~30
Adcetris®Hydrophobic (mc-VC-PABC) DAR 4~100

Lower IC50 values indicate higher potency.

In Vivo Efficacy of Antibody-Drug Conjugates in Xenograft Models
ADC ConfigurationLinker TypeOutcomeReference
Brentuximab-MMAEHydrophilic (Cyclodextrin-based)Improved efficacy over Adcetris®
Brentuximab-MMAEHydrophilic (Crown ether-based)Enhanced efficacy compared to Adcetris®
Brentuximab-MMAE DAR 8Hydrophilic (PEG24-phosphonamidate)Outperformed DAR 4 analogue and Adcetris®
Trastuzumab-Exatecan DAR8Novel Hydrophilic LinkerComparable or stronger tumor regression vs. deruxtecan-based ADCs

Experimental Protocols

General Protocol for Two-Step Bioconjugation using a Heterobifunctional Crosslinker (e.g., SMCC or NHS-PEG-Maleimide)

This protocol describes the conjugation of a payload to an antibody via a two-step process involving an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Crosslinker (e.g., SMCC or NHS-PEG-Maleimide) dissolved in an organic solvent (e.g., DMSO or DMF)

  • Payload with a free sulfhydryl group

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Modification:

    • Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. The final concentration of the organic solvent should be kept below 10%.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove the excess, unreacted crosslinker using a desalting column, exchanging the buffer to one with a pH of 6.5-7.5.

  • Payload Conjugation:

    • Immediately add the sulfhydryl-containing payload to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Quench any unreacted maleimide groups by adding a sulfhydryl-containing reagent (e.g., cysteine).

  • Purification:

    • Purify the resulting ADC using a suitable method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.

Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. A more hydrophobic ADC will have a longer retention time on the HIC column.

Materials:

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample.

  • Elute the ADC using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B).

  • Monitor the elution profile at 280 nm. The retention time is indicative of the relative hydrophobicity of the ADC.

Visualizing Key Processes

The following diagrams illustrate the general mechanism of action for an ADC and a typical experimental workflow for ADC characterization.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting Receptor Antigen ADC->Receptor 2. Binding Endosome Endosome Receptor->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Payload Cytotoxic Payload Lysosome->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional Assays Conjugation Bioconjugation (Antibody + Linker-Payload) Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (HIC, UV-Vis) Purification->DAR Aggregation Aggregation Analysis (SEC) Purification->Aggregation Stability Stability Assessment Purification->Stability InVitro In Vitro Cytotoxicity Purification->InVitro InVivo In Vivo Efficacy (Xenograft Model) InVitro->InVivo

Caption: General experimental workflow for ADC preparation and characterization.

Conclusion

The choice between hydrophilic and hydrophobic crosslinkers is a critical decision in the development of biologics, with profound implications for the therapeutic's success. Experimental data consistently demonstrates that hydrophilic linkers, particularly those incorporating PEG or other hydrophilic moieties, can significantly improve the solubility, stability, and pharmacokinetic profile of bioconjugates, especially highly loaded ADCs. While hydrophobic crosslinkers have their niche applications, the trend in modern biologics development, particularly for systemic applications, decidedly favors hydrophilic strategies to overcome the challenges associated with hydrophobic payloads and to widen the therapeutic window. The continued innovation in linker technology will be pivotal in advancing the next generation of biotherapeutics.

References

A Comparative Guide to Crosslinkers for Enzyme Immobilization: Glutaraldehyde, Genipin, and Carbodiimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The immobilization of enzymes is a cornerstone of various biotechnological applications, enhancing their stability and reusability. The choice of a crosslinking agent is critical to the success of immobilization, directly impacting the enzyme's activity, stability, and overall performance. This guide provides an objective comparison of three commonly used crosslinkers: glutaraldehyde, genipin, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), supported by experimental data and detailed protocols to aid in the selection of the most suitable crosslinker for your research needs.

At a Glance: Performance Comparison of Crosslinkers

The efficacy of a crosslinker is determined by several factors, including the enzyme, the support matrix, and the specific application. The following table summarizes key performance indicators for glutaraldehyde, genipin, and EDC based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CrosslinkerEnzymeSupport MaterialImmobilization Efficiency (%)Activity Recovery (%)Stability/ReusabilityReference
Glutaraldehyde α-AmylaseMolybdenum Diselenide Nanoflowers~87.33HighRetained nearly 80% activity after 12 reuses.[1]
α-AmylaseModified Polyimide Film--Immobilization yield of 285.45 mg/g.[2]
LipaseChitosan Encapsulated Magnetic Nanoparticles--Retained only 26% of initial activity after 5 cycles.
LaccaseChitosan-Increased catalytic activity 1.7- to 3.4-fold as a second layer.[3]-
Genipin LipaseChitosan Encapsulated Magnetic Nanoparticles--Retained over 80% of initial activity after 5 cycles.
LaccaseChitosan-Decreased activity as a second layer.[3]Higher thermal and pH stability than glutaraldehyde-crosslinked CLEAs.[4]
EDC TrypsinCarboxymethyl Chitosan-functionalized Magnetic Nanoparticles-Lower than glutaraldehydeLower conformational stability than glutaraldehyde.
α-AmylaseBiomimetic Magnetic Nanoparticles92% (with NHS)-Reused for 15 cycles without significant loss of activity.

Understanding the Crosslinking Mechanisms

The chemical reactions underpinning the crosslinking process are fundamental to understanding the performance of each agent. These mechanisms dictate the nature of the bond formed between the enzyme and the support, influencing the flexibility and orientation of the immobilized enzyme.

Crosslinking_Mechanisms cluster_glutaraldehyde Glutaraldehyde cluster_genipin Genipin cluster_edc Carbodiimide (EDC) GA_Enzyme Enzyme (-NH2) Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) GA_Enzyme->Glutaraldehyde Schiff Base GA_Support Support (-NH2) Glutaraldehyde->GA_Support Schiff Base GP_Enzyme Enzyme (-NH2) Genipin Genipin GP_Enzyme->Genipin Nucleophilic Attack GP_Support Support (-NH2) Genipin->GP_Support Dimerization & Crosslinking EDC_Enzyme Enzyme (-NH2) EDC_Support Support (-COOH) EDC EDC EDC_Support->EDC Activation NHS NHS (Optional) EDC->NHS Stabilization NHS->EDC_Enzyme Amide Bond Formation

Figure 1. Reaction mechanisms of glutaraldehyde, genipin, and EDC.

Experimental Protocols

Detailed and reproducible protocols are essential for successful enzyme immobilization. The following sections provide step-by-step methodologies for utilizing each of the three crosslinkers.

Glutaraldehyde Crosslinking Protocol

Glutaraldehyde is a widely used and effective crosslinker that reacts with primary amino groups on the enzyme and the support.

Materials:

  • Enzyme solution

  • Amino-functionalized support material

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Glutaraldehyde solution (e.g., 2.5% v/v in phosphate buffer)

  • Washing buffer (e.g., phosphate buffer)

  • Storage buffer

Procedure:

  • Support Activation: Suspend the amino-functionalized support in the phosphate buffer.

  • Add the glutaraldehyde solution to the support suspension and incubate with gentle agitation for a specified time (e.g., 1-2 hours) at room temperature.

  • Wash the activated support thoroughly with the washing buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization: Add the enzyme solution to the activated support.

  • Incubate the mixture under gentle agitation for a defined period (e.g., 2-24 hours) at a suitable temperature (e.g., 4°C or room temperature).

  • Washing: Separate the immobilized enzyme from the solution and wash it extensively with the washing buffer to remove any unbound enzyme.

  • Storage: Store the immobilized enzyme in the appropriate storage buffer at 4°C.

Glutaraldehyde_Workflow start Start support_prep Prepare Amino-functionalized Support Suspension start->support_prep activation Activate Support with Glutaraldehyde Solution support_prep->activation wash1 Wash Activated Support activation->wash1 immobilization Incubate Activated Support with Enzyme Solution wash1->immobilization wash2 Wash Immobilized Enzyme immobilization->wash2 storage Store Immobilized Enzyme wash2->storage end End storage->end

Figure 2. Experimental workflow for glutaraldehyde crosslinking.
Genipin Crosslinking Protocol

Genipin is a naturally derived, less cytotoxic crosslinker that also reacts with primary amines.

Materials:

  • Enzyme solution

  • Amino-functionalized support material

  • Buffer (e.g., phosphate buffer, pH 7.0-8.0)

  • Genipin solution (dissolved in buffer or a suitable organic solvent like ethanol and then diluted in buffer)

  • Washing buffer

  • Storage buffer

Procedure:

  • Support and Enzyme Mixture: Suspend the amino-functionalized support in the buffer.

  • Add the enzyme solution to the support suspension.

  • Crosslinking: Add the genipin solution to the enzyme-support mixture. The final concentration of genipin should be optimized for the specific system.

  • Incubate the reaction mixture with gentle agitation for a specified duration (e.g., 3-24 hours) at a controlled temperature (e.g., 25-37°C). A color change (typically to blue or brown) indicates the progress of the crosslinking reaction.

  • Washing: Collect the immobilized enzyme by centrifugation or filtration and wash it thoroughly with the washing buffer to remove unreacted genipin and unbound enzyme.

  • Storage: Resuspend the immobilized enzyme in the storage buffer and store at 4°C.

Genipin_Workflow start Start mix Mix Amino-functionalized Support and Enzyme Solution start->mix crosslink Add Genipin Solution and Incubate mix->crosslink wash Wash Immobilized Enzyme crosslink->wash storage Store Immobilized Enzyme wash->storage end End storage->end

Figure 3. Experimental workflow for genipin crosslinking.
Carbodiimide (EDC) Crosslinking Protocol

EDC is a zero-length crosslinker that facilitates the formation of an amide bond between carboxyl and amino groups. The addition of N-hydroxysuccinimide (NHS) can improve the efficiency of the reaction.

Materials:

  • Enzyme solution

  • Support material with carboxyl groups

  • Activation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-8.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, but recommended)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Washing buffer

  • Storage buffer

Procedure:

  • Support Preparation: Suspend the carboxyl-functionalized support in the activation buffer.

  • Activation: Add EDC and NHS to the support suspension. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Quickly wash the activated support with cold activation buffer to remove excess EDC and NHS.

  • Enzyme Coupling: Immediately resuspend the activated support in the enzyme solution prepared in the coupling buffer.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the quenching solution to block any remaining active sites on the support. Incubate for 30-60 minutes.

  • Washing: Wash the immobilized enzyme extensively with a high-salt washing buffer followed by the final storage buffer.

  • Storage: Store the immobilized enzyme in the storage buffer at 4°C.

EDC_Workflow start Start support_prep Prepare Carboxyl-functionalized Support Suspension start->support_prep activation Activate Support with EDC and NHS support_prep->activation wash1 Wash Activated Support activation->wash1 coupling Incubate Activated Support with Enzyme Solution wash1->coupling quenching Quench Reaction to Block Remaining Active Sites coupling->quenching wash2 Wash Immobilized Enzyme quenching->wash2 storage Store Immobilized Enzyme wash2->storage end End storage->end

References

A Comparative Guide to Validating Site-Specific Protein Labeling with Bis-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in the development of therapeutics, diagnostics, and research tools. Site-specific labeling ensures a homogenous product with preserved protein function. Bis-PEG7-NHS ester is a popular reagent for this purpose, offering a hydrophilic spacer and amine-reactive groups. This guide provides an objective comparison of this compound with other common labeling alternatives, supported by experimental data and detailed validation protocols.

Performance Comparison of Protein Labeling Chemistries

The choice of a protein labeling strategy depends on several factors, including the target protein's characteristics, the desired degree of labeling, and the required specificity. Below is a summary of quantitative data comparing common site-specific and quasi-specific labeling methods.

FeatureThis compoundMaleimide-PEG LinkersClick Chemistry (SPAAC)Sortase-Mediated Ligation
Primary Target N-terminal α-amine, Lysine ε-aminesCysteine sulfhydryl groupsBioorthogonally-tagged amino acidsC-terminal LPXTG motif
Typical Efficiency 5% - 50%[1]70% - 90%[2][3]>90%[4]15% - >90% (highly dependent on optimization)[5]
Specificity Moderate (targets accessible primary amines)High (specific for free thiols)Very High (bioorthogonal reaction)Very High (enzyme-specific recognition)
Reaction pH 7.2 - 9.06.5 - 7.5Physiological pHPhysiological pH
Key Advantage Readily available, straightforward protocolHigh specificity for engineered cysteinesExtremely high specificity and efficiencyEnzymatic control, site-specific at C-terminus
Key Disadvantage Potential for heterogeneity, hydrolysis of NHS esterRequires introduction of cysteine residuesRequires genetic engineering to introduce tagRequires genetic engineering to introduce tag, enzyme production
Resulting Linkage Stable amide bondStable thioether bondStable triazole ringNative peptide bond

Experimental Protocols for Validation

Accurate validation of site-specific labeling is crucial for ensuring the quality and reliability of the conjugated protein. The following are detailed protocols for key experiments to quantify labeling efficiency and specificity.

Protocol 1: Quantification of Labeling Efficiency by SDS-PAGE

This method allows for the quantification of the labeled protein fraction based on the change in molecular weight observed on an SDS-PAGE gel.

Materials:

  • Labeled and unlabeled protein samples

  • SDS-PAGE gel and electrophoresis system

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

  • Gel imaging system

  • Densitometry analysis software

Procedure:

  • Sample Preparation: Mix protein samples with Laemmli buffer and heat at 95°C for 5 minutes to denature.

  • Electrophoresis: Load equal amounts of total protein per lane on an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue for 15 minutes with gentle shaking.

  • Destaining: Destain the gel with a suitable destaining solution until the protein bands are clearly visible against a clear background.

  • Imaging and Analysis: Image the gel using a gel documentation system. Use densitometry software to measure the intensity of the bands corresponding to the unlabeled and labeled protein. The labeling efficiency can be calculated as the ratio of the density of the labeled protein band to the total density of both labeled and unlabeled bands.

Protocol 2: Determination of Labeling Site and Degree of Labeling by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique to confirm the exact location of the label and to determine the average number of labels per protein molecule (degree of labeling).

Materials:

  • Labeled and unlabeled protein samples

  • Protease (e.g., Trypsin)

  • Reduction and alkylation reagents (DTT and iodoacetamide)

  • LC-MS/MS system

  • Proteomics analysis software

Procedure:

  • Sample Preparation:

    • Denature, reduce, and alkylate the protein samples to unfold the protein and expose all potential labeling sites.

    • Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the separated peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Use proteomics software to search the MS/MS data against the protein sequence database to identify the peptides.

    • Identify the peptide(s) containing the mass shift corresponding to the label. The MS/MS fragmentation pattern will confirm the exact amino acid residue that has been modified.

    • The degree of labeling can be determined by comparing the ion intensities of the labeled and unlabeled peptides.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.

cluster_labeling Protein Labeling Workflow cluster_validation Validation Workflow Protein Protein of Interest Reaction Labeling Reaction (pH 7.2-9.0) Protein->Reaction Reagent This compound Reagent->Reaction Purification Purification (e.g., SEC) Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein SDS_PAGE SDS-PAGE Analysis Labeled_Protein->SDS_PAGE Mass_Spec Mass Spectrometry Labeled_Protein->Mass_Spec Efficiency Labeling Efficiency SDS_PAGE->Efficiency Mass_Spec->Efficiency Specificity Labeling Specificity Mass_Spec->Specificity

Caption: Workflow for protein labeling with this compound and subsequent validation.

Start Start: Choose a Labeling Strategy Q1 Is a specific site genetically engineered? Start->Q1 Q2 Target residue? Q1->Q2 Yes NHS This compound Q1->NHS No Maleimide Maleimide-PEG Q2->Maleimide Cysteine Click Click Chemistry Q2->Click Bioorthogonal Tag Sortase Sortase-Mediated Ligation Q2->Sortase LPXTG Motif End Proceed to Validation NHS->End Maleimide->End Click->End Sortase->End

Caption: Decision tree for selecting a protein labeling strategy.

Protein Protein + Primary Amine (-NH2) Product Labeled Protein + Stable Amide Bond Protein->Product Nucleophilic Attack Reagent This compound + NHS Ester Group Reagent->Product Byproduct N-hydroxysuccinimide Product->Byproduct

Caption: Reaction mechanism of this compound with a primary amine on a protein.

References

Safety Operating Guide

Proper Disposal of Bis-PEG7-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Bis-PEG7-NHS ester, a homobifunctional crosslinker commonly used in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes of chemical solutions.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact with the reagent and solvents.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Dust mask (e.g., N95)Recommended when handling the solid powder form to prevent inhalation.

All waste generated from the use of this compound should be treated as chemical waste and segregated from regular laboratory trash. Use designated, clearly labeled, and sealed waste containers compatible with the solvents in use (e.g., high-density polyethylene for solutions in DMSO or DMF).

Understanding the Chemistry of Disposal

The key to the safe disposal of this compound lies in the reactivity of its N-hydroxysuccinimide (NHS) ester functional groups. NHS esters are highly reactive towards primary amines and are also susceptible to hydrolysis, a reaction with water that renders the compound inactive. The rate of this hydrolysis is significantly faster at a neutral to alkaline pH.[1][2][3][4][5] Therefore, the primary step in the disposal of this compound is to intentionally hydrolyze the reactive NHS esters.

Figure 1. Logical workflow for the disposal of this compound.

Step-by-Step Disposal Protocols

The appropriate disposal method for this compound depends on its form: unused solid powder, a solution in an anhydrous organic solvent, dilute aqueous solutions from reactions, or contaminated labware.

This protocol focuses on the chemical inactivation of the reactive NHS ester groups prior to collection as hazardous waste.

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, prepare a quenching solution. A 1 M solution of a mild base like sodium bicarbonate (NaHCO₃) is effective. Alternatively, a buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS), can be used.

  • For Unused Solid:

    • Carefully weigh the amount of solid this compound to be disposed of.

    • For every 1 mg of solid waste, add 1 mL of the quenching solution.

  • For Concentrated Organic Solutions (e.g., in DMSO or DMF):

    • The volume of the aqueous quenching solution should be at least 10 times greater than the volume of the organic solvent solution.

  • Deactivation:

    • Stir the mixture at room temperature for a minimum of 4 hours, though allowing it to stand overnight is recommended to ensure complete hydrolysis of the NHS ester.

  • Collection:

    • Transfer the resulting solution to a properly labeled hazardous waste container.

    • The label must clearly state "Hazardous Waste" and list the contents, including the hydrolyzed this compound and the solvent.

    • Never dispose of these solutions down the drain.

For aqueous solutions resulting from bioconjugation reactions, the reactive NHS ester must be quenched before disposal.

Experimental Protocol:

  • pH Adjustment: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, adjust it with a small amount of a suitable buffer, such as sodium bicarbonate.

  • Incubation: Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of any remaining active NHS ester.

  • Collection: Transfer the quenched solution to your designated aqueous hazardous waste container.

All solid materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Experimental Protocol:

  • Segregation: Do not mix contaminated labware with non-hazardous trash.

  • Collection: Collect all contaminated solid materials, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, in a designated solid hazardous waste container.

  • Disposal: The sealed container should be clearly labeled as "Hazardous Waste" and include the name of the chemical contaminant.

Deactivation_Pathway Bis_PEG7_NHS This compound (Reactive) Hydrolyzed_Product Hydrolyzed Bis-PEG7 (Inactive Carboxylic Acid) Bis_PEG7_NHS->Hydrolyzed_Product Hydrolysis NHS N-Hydroxysuccinimide (Byproduct) Bis_PEG7_NHS->NHS H2O_OH Water / Hydroxide (pH 7-8.5) H2O_OH->Hydrolyzed_Product

References

Personal protective equipment for handling Bis-PEG7-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for both personal safety and experimental success. This guide provides immediate, essential safety and logistical information for handling Bis-PEG7-NHS ester, a homobifunctional crosslinker.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Due to its reactive N-hydroxysuccinimide (NHS) ester groups, the compound is also moisture-sensitive and can cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Solid Compound Solutions (in DMSO, DMF, etc.) Specifications and Best Practices
Hand Protection Chemical-resistant glovesDouble-gloving with chemical-resistant glovesFor solutions in DMSO, latex and nitrile gloves are generally suitable. For DMF, which has a higher permeation risk, consider using thicker nitrile gloves or double-gloving. Always consult the glove manufacturer's chemical resistance chart.[2][3]
Eye Protection Safety glasses with side shields or safety gogglesSafety goggles or a face shieldEnsure a complete seal around the eyes, especially when handling solutions that could splash.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or FFP2)Work in a certified chemical fume hoodA respirator is crucial when handling the powder to prevent inhalation of fine particles. For solutions, the vapor pressure of the solvent dictates the need for respiratory protection beyond a fume hood.
Body Protection Laboratory coatChemical-resistant laboratory coat or apronA standard lab coat is sufficient for the solid. When working with larger volumes of solutions, a chemical-resistant apron provides an additional layer of protection.

Safe Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound, from receiving the compound to its use in experiments.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Don Appropriate PPE B Prepare a Dry and Clean Workspace A->B C Allow Compound to Equilibrate to Room Temperature B->C D Weigh Solid in a Fume Hood or Ventilated Enclosure C->D E Prepare Solution with Anhydrous Solvent (e.g., DMSO, DMF) D->E F Use Immediately for Reaction E->F G Store Unused Solid at -20°C Under Inert Gas F->G H Store Stock Solutions at -20°C or -80°C G->H

Caption: A flowchart illustrating the key steps for the safe handling and storage of this compound.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Table 2: First Aid Measures for this compound Exposure

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Quenching and Waste Management

Due to the reactivity of the NHS ester, all waste containing this compound must be chemically quenched before disposal. This process hydrolyzes the reactive ester, rendering it less hazardous.

Experimental Protocol for Quenching this compound Waste

  • Segregate Waste: Collect all materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) and any unused solutions into a designated hazardous waste container.

  • Prepare Quenching Solution: In a chemical fume hood, prepare a quenching solution. Options include:

    • Aqueous Base: A 1 M solution of a mild base such as sodium bicarbonate.

    • Amine-based Buffer: A buffer containing a primary amine, such as Tris or glycine, at a concentration of 20-50 mM.

  • Quenching Procedure:

    • For solutions in organic solvents (e.g., DMSO, DMF): Add the quenching solution at a volume at least 10 times greater than the organic solvent volume.

    • For aqueous solutions: Adjust the pH to between 7.5 and 8.5 with a suitable buffer.

  • Incubation: Stir the mixture at room temperature for at least 4 hours (or overnight) to ensure complete hydrolysis of the NHS ester.

  • Final Disposal: After quenching, transfer the neutralized waste to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department. Never dispose of this chemical waste down the drain.

The following diagram illustrates the decision-making process for the proper disposal of waste.

Disposal Workflow for this compound Waste cluster_disposal Disposal I Segregate All Waste (Solid and Liquid) J Chemically Quench Reactive NHS Ester I->J K Collect in Labeled Hazardous Waste Container J->K L Arrange for Professional Disposal K->L

Caption: A simplified workflow for the safe and compliant disposal of this compound waste.

References

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